Diclosulam

Catalog No.
S617487
CAS No.
145701-21-9
M.F
C13H10Cl2FN5O3S
M. Wt
406.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclosulam

CAS Number

145701-21-9

Product Name

Diclosulam

IUPAC Name

N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

Molecular Formula

C13H10Cl2FN5O3S

Molecular Weight

406.2 g/mol

InChI

InChI=1S/C13H10Cl2FN5O3S/c1-2-24-13-17-9(16)6-10-18-12(19-21(10)13)25(22,23)20-11-7(14)4-3-5-8(11)15/h3-6,20H,2H2,1H3

InChI Key

QNXAVFXEJCPCJO-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(2,6-Dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide; Spider (Herbicide); Strongarm; XDE 564

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)F

The exact mass of the compound Diclosulam is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

diclosulam mode of action acetolactate synthase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Acetolactate Synthase (ALS): Core Enzyme Function

Table 1: Key Characteristics of Acetolactate Synthase (ALS)

Aspect Description
Systematic Name Acetolactate synthase (ALS) or Acetohydroxyacid synthase (AHAS) [1].
EC Number EC 2.2.1.6 [1]
Primary Function Catalyzes the first common step in the biosynthesis of the branched-chain amino acids (valine, leucine, and isoleucine) [1] [2].
Catalytic Reaction Condenses two molecules of pyruvate to form acetolactate (precursor to valine and leucine), or pyruvate and 2-ketobutyrate to form acetohydroxybutyrate (precursor to isoleucine). The reaction involves decarboxylation [1] [2].
Cofactors Required Thiamine diphosphate (ThDP), Flavine Adenine Dinucleotide (FAD), and a divalent metal ion (e.g., Mg²⁺) [1] [2].
Cellular Location In plants, it is located in the chloroplasts [1].

Herbicidal Inhibition of ALS

Table 2: Major Classes of Commercial ALS-Inhibiting Herbicides

Herbicide Class Key Feature Example Active Ingredients
Sulfonylureas (SU) One of the first discovered classes; highly potent [3]. Chlorsulfuron, Trifloxysulfuron [3]
Imidazolinones (IMI) Imazaquin [3]
Triazolopyrimidines (TP) This is the chemical class of Diclosulam [3].
Pyrimidinylthiobenzoates (PTB) Also known as Pyrimidinyloxybenzoates [1]. Pyrithiobac [3]
Sulfonylaminocarbonyltriazolinones (SCT)

Mechanism of Action: These herbicides inhibit the ALS enzyme, disrupting the production of valine, leucine, and isoleucine. This quickly halts plant cell division and growth, leading to plant death [2] [4]. Their potency, effectiveness at low application rates, and high mammalian safety profile make them successful herbicides [2] [3].

Binding Site: Herbicides do not bind to the catalytic site but to a specific herbicidal site on the enzyme. This is why resistance mutations can affect herbicide binding without always completely disrupting the enzyme's natural function [1].

Known Resistance Mechanisms

Table 3: Documented Target-Site Resistance Mutations in ALS

Residue Position (A. thaliana) Amino Acid Substitution Observed Resistance / Cross-Resistance Patterns
Proline 197 P197S Confers high-level resistance to sulfonylureas (SU) and triazolopyrimidines (TP), but the plants remain susceptible to imidazolinones (IMI) [1].
Tryptophan 574 W574L Confers broad-spectrum resistance to multiple ALS inhibitor classes, including imidazolinones, sulfonylureas, and triazolopyrimidines [3].

General Experimental Workflow for ALS Studies

The diagram below outlines a general approach for characterizing herbicide resistance, as used in a study on pigweed [3].

G Start Start: Suspected Resistant Weed Population A Whole-Plant Dose-Response with Multiple Herbicide Classes Start->A B In vitro ALS Enzyme Assay (I50 Determination) A->B C DNA Sequencing of ALS Gene B->C D Data Integration & Conclusion C->D

Key Experimental Components:

  • Whole-Plant Dose-Response: Plants are grown and treated with varying doses of herbicides. The dry shoot biomass is measured to calculate the dose required for 50% growth reduction (GR₅₀) and the resistance index (R/S) [3].
  • In vitro ALS Enzyme Assay: The ALS enzyme is extracted from plant tissue. Activity is measured by quantifying acetolactate production in the presence of different herbicide concentrations to determine the I₅₀ (concentration causing 50% enzyme inhibition) [3].
  • Molecular Sequencing: DNA is extracted and the ALS gene is sequenced. Sequences from resistant and susceptible plants are compared to identify specific mutations [3].

References

diclosulam herbicide efficacy on broadleaf weeds

Author: Smolecule Technical Support Team. Date: February 2026

Diclosulam Technical Overview

This compound is a selective, systemic herbicide belonging to the sulfonanilide class of the triazolopyrimidine family [1]. It is primarily used as a soil-applied pre-emergence herbicide, though it also has post-emergence applications in crops like peanuts [2] [3]. Its core function is to control a broad spectrum of broadleaf weeds and some sedges.

The molecular mechanism of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [1] [4] [5]. This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis and cell division in susceptible plants, leading to growth cessation and eventual death [4] [5]. The following diagram illustrates this primary mode of action and the herbicide's fate in the environment.

G Application Application Uptake Uptake by roots and foliage Application->Uptake Translocation Translocation to growing points Uptake->Translocation ALS_Inhibition Inhibition of Acetolactate Synthase (ALS) Translocation->ALS_Inhibition AminoAcid_Synthesis Disruption of branched-chain amino acid synthesis (Valine, Leucine, Isoleucine) ALS_Inhibition->AminoAcid_Synthesis CellDivision Inhibition of Cell Division AminoAcid_Synthesis->CellDivision PlantDeath Weed Growth Cessation & Death CellDivision->PlantDeath SoilFate Environmental Fate in Soil MicrobialDegradation Primary: Microbial Degradation SoilFate->MicrobialDegradation Photolysis Secondary: Photolysis SoilFate->Photolysis DT50_Lab DT₅₀ (Lab): ~49 days MicrobialDegradation->DT50_Lab DT50_Field DT₅₀ (Field): ~20 days MicrobialDegradation->DT50_Field

Diagram: Primary mode of action and environmental fate of this compound.

Herbicide Properties and Efficacy Data

The tables below summarize the key chemical, physical, and toxicological properties of this compound, along with its efficacy against specific weed species.

Table 1: Basic Chemical and Physical Properties of this compound [2] [1]

Property Value
CAS Number 145701-21-9
Molecular Formula C₁₃H₁₀Cl₂FN₅O₃S
Molecular Mass 406.22 g/mol
IUPAC Name N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
Melting Point 218-221 °C
Vapor Pressure (25°C) 6.67 × 10⁻¹⁰ mPa
Water Solubility (20°C, pH 7) 6.32 mg/L
Octanol-Water Partition Coeff. (log P, pH 7) 0.85
Dissociation Constant (pKa) 4.0

Table 2: Toxicological and Ecotoxicological Profile [2] [1] [5]

Category Species Test Endpoint Result / Value
Mammalian Toxicity Rat (Oral) Acute LD₅₀ >5000 mg/kg
Rat (Dermal) Acute LD₅₀ >2000 mg/kg
Rat (Inhalation) LC₅₀ (4h) >5.04 mg/L
Ecotoxicology Bobwhite Quail (Oral) Acute LD₅₀ >2250 mg/kg
Rainbow Trout (96h) LC₅₀ >110 mg/L
Bluegill Sunfish (96h) LC₅₀ >137 mg/L
Daphnia (48h) LC₅₀ 72 mg/L
Honeybee (Contact) LD₅₀ (48h) >25 mg/bee
Green Algae (14d) EC₅₀ 1.6 µg/L

Table 3: Efficacy on Key Broadleaf Weeds and Application Rates [2] [1] [4]

Target Weed Species Level of Control Key Crops & Application Rate (g ai/ha)
Common Ragweed (Ambrosia artemisiifolia) ≥92% control (within 35 DAP) [3] Peanuts: 21-32 g ai/ha [2]
Entireleaf Morningglory (Ipomoea hederacea) 59-91% control [2] Soybeans: 32-42 g ai/ha [2]
Yellow Nutsedge (Cyperus esculentus) Effective control [2] [4] -
Cocklebur (Xanthium strumarium) Controlled [2] [1] -
Eclipta (Eclipta prostrata) >91% control [2] -
Common Lambsquarters (Chenopodium album) >91% control (PRE mix) [2] -
Pigweed (Amaranthus spp.) Controlled [4] [6] -
Velvetleaf (Abutilon theophrasti) Controlled [2] -

Application Protocols and Experimental Insights

Application Methodology and Timing
  • Formulation: It is commonly formulated as water-dispersible granules (WG or WDG), such as the 84% WG formulation [4] [5].
  • Application: For optimal results, apply as a pre-emergence treatment within 2-3 days of sowing. It can also be used in early post-emergence when weeds are at the 1-4 leaf stage [2] [5].
  • Key Consideration: Early application is critical. Field studies in peanut crops showed that yield decreased linearly as the post-emergence application of this compound was delayed, underscoring the importance of early-season weed management [3].
Experimental Design and Tank Mixes

Research indicates that this compound is often evaluated in integrated weed management systems. Key experimental findings include:

  • Tank Mixtures: For broader spectrum control, this compound is frequently tank-mixed with other herbicides. Dow AgroSciences has recommended mixtures with metolachlor for heavy infestations of nutsedge, or with graminicides like ethalfluralin for broad-spectrum control [2].
  • Experimental Efficacy: One experiment in North Carolina (USA) found that a pre-emergence combination of dimethenamid plus this compound was more effective than dimethenamid alone, providing over 91% control of Chenopodium album, Eclipta spp., and Sida spinosa [2].
  • Crop Tolerance: Studies on Virginia-market-type peanuts showed that post-emergence applications of this compound caused only transitory injury (less than 15%) and did not affect peanut yield in a weed-free environment [3].

Environmental Fate and Resistance Management

  • Environmental Fate: As shown in the diagram, this compound is degraded in the soil primarily by microbes, with a reported laboratory DT₅₀ (half-life) of about 49 days, although field dissipation can be faster (DT₅₀ ~20 days) [1]. It has low volatility but is relatively mobile in soil, indicating a potential for leaching [1].
  • Resistance Note: this compound is classified as Herbicide Resistance Class B (HRAC) or Group 2 (WSSA) [1]. Resistance to ALS-inhibiting herbicides has been documented in species like Amaranthus palmeri (Palmer amaranth) [1]. It is crucial to integrate this compound into a resistance management strategy that includes herbicides with different modes of action and non-chemical methods.

Limitations and Key Considerations

  • Weed Spectrum: It is important to note that this compound does not control sicklepod (Senna obtusifolia) [2].
  • Crop Rotation: While this compound offers greater flexibility than some traditional broadleaf herbicides, care must be taken with subsequent crops. For example, after its use in peanuts, wheat or barley can be planted after 4 months, while cotton requires a 10-month interval [2].
  • Regulatory Status: The search results indicate that This compound is not approved under EC Regulation 1107/2009 for use in the European Union [1]. Always verify the current registration status in your country before planning its use.

References

Environmental Fate and Behavior of Diclosulam in Soil: A Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diclosulam

This compound is a soil-applied herbicide belonging to the chemical class of triazolopyrimidine sulfonanilides that provides control of broadleaf weeds in various crops including soybeans, peanuts, and cereals. First introduced around 2000, this compound functions by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids. With the molecular formula C₁₃H₁₀Cl₂FN₅O₃S and a systematic IUPAC name of 2',6'-dichloro-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonanilide, this herbicide has become an important tool in agricultural weed management due to its efficacy at low application rates (typically 21-42 g ai/ha). However, understanding its environmental fate and behavior in soil systems is crucial for assessing its ecological impact and developing sustainable use practices.

The environmental significance of this compound stems from its combination of moderate persistence in soil systems and high mobility in certain soil types, which creates potential for groundwater contamination. As a synthetic organic compound with a triazolopyrimidine backbone, this compound's behavior in the environment is governed by its physicochemical properties and interaction with soil components. This comprehensive review synthesizes current scientific knowledge on this compound's soil fate, incorporating fundamental properties, degradation pathways, mobility, and impacts on soil microbial communities, with particular emphasis on experimental methodologies suitable for continued investigation by environmental researchers and soil scientists.

Chemical and Physical Properties

This compound possesses distinct physicochemical properties that fundamentally influence its environmental behavior and fate in soil systems. Understanding these characteristics is essential for predicting its mobility, persistence, and potential ecological impacts. The compound presents as an off-white solid with a brown granular form and non-distinct odor in commercial formulations, which are typically supplied as wettable granules for agricultural application.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Conditions Significance
Molecular Weight 406.22 g/mol - Influences adsorption/desorption
Melting Point 218-221°C - Indicates thermal stability
Vapor Pressure 6.67 × 10⁻¹⁰ mPa 25°C Very low volatility
Water Solubility 6.32 mg/L 20°C, pH 7 Low solubility
Octanol-Water Partition Coefficient (log P) 0.85 pH 7, 20°C Moderate lipophilicity
Dissociation Constant (pKa) 4.0 25°C Weak acid
Soil Adsorption Coefficient (Koc) 55-78 mL/g Variable across soils High mobility potential

The low aqueous solubility of this compound (6.32 mg/L at 20°C and pH 7) combined with its very low vapor pressure (6.67 × 10⁻¹⁰ mPa at 25°C) significantly limits its transport through volatilization but enhances its potential for persistence in the soil environment. As a weak acid with a pKa of 4.0, this compound's ionic state varies with environmental pH, influencing its sorption-desorption behavior and mobility in different soil types. The partition coefficient (log P of 0.85 at pH 7) indicates moderate lipophilicity, which contributes to its soil adsorption characteristics and potential for bioaccumulation.

The soil adsorption coefficient (Koc) ranges between 55-78 mL/g across different soil types, classifying this compound as having high mobility in most agricultural soils, with significant potential for leaching to groundwater, particularly in coarse-textured soils with low organic matter content. This compound demonstrates varying solubility in organic solvents, with highest solubility in acetone (7970 mg/L), followed by dichloromethane (2170 mg/L), ethyl acetate (1450 mg/L), and methanol (813 mg/L). These properties collectively influence this compound's formulation, application methods, and environmental behavior, ultimately determining its efficacy as a herbicide and its potential ecological impacts.

Soil Degradation and Metabolic Pathways

This compound undergoes complex degradation processes in soil environments, primarily through microbial activity, with the rate and pathway influenced by various edaphic factors including soil type, moisture content, temperature, and microbial community structure. The degradation kinetics of this compound generally follow a biphasic pattern, with an initial rapid decline followed by a slower dissipation phase, which has significant implications for its environmental persistence and potential carryover to subsequent crops.

Degradation Rates and Persistence
  • Laboratory Studies: Under controlled laboratory conditions at 20-25°C, this compound demonstrates moderate persistence in soil systems, with reported DT₅₀ values (time for 50% dissipation) ranging from 14 to 80 days depending on soil characteristics. Aerobic metabolism studies across nine soils from the United States, Argentina, and Brazil showed an average DT₅₀ of 28 ± 12 days, with DT₉₀ values (time for 90% dissipation) averaging 190 ± 91 days [1]. These variations highlight the significant influence of soil properties and environmental conditions on degradation rates.

  • Field Studies: Field dissipation rates often differ from laboratory predictions due to variable environmental factors. Field studies report an average DT₅₀ of approximately 20 days [2], suggesting that under actual field conditions, this compound may be less persistent than laboratory incubations indicate. This enhanced field degradation is likely attributable to factors such as soil temperature fluctuations, moisture variability, and increased microbial activity in natural environments compared to controlled laboratory settings.

  • Environmental Influences: Research has demonstrated that soil moisture content significantly affects this compound persistence. Studies conducted under summer conditions with average temperatures of 24°C examined degradation at different soil moisture levels (60%, 80%, and 100% of field capacity) [3]. The degradation rate generally increased with higher moisture content, suggesting that microbial degradation plays a predominant role in this compound dissipation, as higher moisture conditions typically enhance microbial activity.

Metabolic Pathways and Products

The aerobic metabolism of this compound in soil proceeds through several well-defined pathways, resulting in the formation of multiple metabolites that exhibit varying degrees of persistence and mobility:

G cluster Termination Pathways cluster_m Primary Driver This compound This compound Metabolite1 5-OH-diclosulam (Hydroxy analogue) This compound->Metabolite1 Dealkylation Metabolite2 ASTP (Aminosulfonyl triazolopyrimidine) This compound->Metabolite2 Sulfonamide hydrolysis Metabolite3 8-Cl-diclosulam (Chloro-hydroxy analogue) This compound->Metabolite3 Hydrolysis & dehalogenation Mineralization Mineralization to CO₂ Metabolite1->Mineralization Further degradation BoundResidues Bound Soil Residues Metabolite1->BoundResidues Metabolite2->Mineralization Further degradation Metabolite2->BoundResidues Metabolite3->Mineralization Further degradation Metobacterial Metobacterial Metobacterial->this compound Microbial activity Micobacterial Soil Microorganisms

This compound Soil Metabolic Pathways: The diagram illustrates the primary degradation routes and key metabolites formed through microbial transformation in aerobic soil conditions.

The primary metabolic pathways include:

  • Dealkylation: Removal of the ethoxy group to form 5-OH-diclosulam (5-hydroxy analogue of this compound), which has been identified as a major metabolite reaching levels exceeding 10% of applied this compound in several soils [1].
  • Sulfonamide Hydrolysis: Cleavage of the sulfonamide linkage producing aminosulfonyl triazolopyrimidine (ASTP), another significant metabolite observed in multiple soils.
  • Dehalogenation and Hydroxylation: Formation of the 8-chloro-5-hydroxy analogue (8-Cl-diclosulam) through complex rearrangement and dehalogenation processes.

The terminal degradation products of this compound are mineralization to CO₂ and formation of bound soil residues that become incorporated into the soil organic matrix [1]. The extent of mineralization varies with soil type and microbial activity, but generally represents a significant sink for this compound carbon over extended periods. The sorptivity of this compound and its metabolites has been observed to increase with time, suggesting increasingly strong binding to soil components as degradation progresses.

Soil Mobility and Transport Mechanisms

This compound's mobility in soil represents a critical aspect of its environmental behavior, with significant implications for potential groundwater contamination and off-site transport. The compound's physicochemical properties, particularly its weak acid character (pKa = 4.0) and low soil adsorption coefficient (Koc = 55-78 mL/g), contribute to its classification as a highly mobile herbicide in most agricultural soils.

Sorption and Desorption Dynamics
  • Sorption Characteristics: The soil adsorption coefficient (Koc) of this compound falls within the range of 55-78 mL/g across different soil types [2] [4], indicating relatively weak sorption to soil constituents and suggesting potential for leaching. Apparent sorption coefficients (Kd) determined through extraction studies averaged 1.1 L/kg for six tested soils [1], consistent with the high mobility classification. This limited sorption is attributed to the anionic nature of this compound at most environmental pH values (above its pKa of 4.0), which reduces interactions with predominantly negatively charged soil particles.

  • Soil Property Influence: The sorption of this compound is minimally influenced by soil pH in contrast to many other weak acid herbicides [1]. However, soil organic matter content represents the primary factor controlling sorption, with higher organic matter generally resulting in reduced mobility. The sorptivity of this compound and its degradates has been observed to increase with time, suggesting aging effects or formation of stronger bonds with soil components over time [1].

  • Metabolite Mobility: Metabolites of this compound generally exhibit similar or slightly higher mobility compared to the parent compound, with sorption coefficients (Kd) for metabolites typically slightly lower than that of this compound [1]. This suggests that degradation products may potentially be more mobile in soil environments, though their persistence is generally less than the parent compound.

Runoff Potential and Modeling

Table 2: this compound Runoff Characteristics Based on Modeling Studies

Scenario Runoff (% of applied) Phase Distribution Mitigation Strategies
Field Study (average) ~1% >97% in water, <3% sediment-associated -
Tifton Soil (90th percentile) 1.8% Predominantly aqueous phase Conservation tillage
Bibb Soil (90th percentile) 5.2% Predominantly aqueous phase Reduced application rates
Worst-case scenarios Up to 5.2% >97% in water Vegetated filter strips

Runoff studies conducted near Tifton, GA under simulated severe rainfall conditions (50 mm in 3 hours) demonstrated that this compound losses in runoff are primarily transported in the aqueous phase (>97%) rather than associated with sediment (<3%) [5]. This predominance of aqueous transport is consistent with this compound's high water solubility and limited affinity for soil particles.

The Pesticide Root Zone Model (PRZM v. 3.12) has been successfully validated for this compound, with model-predicted edge-of-field loading within 1% of observed average this compound runoff from field studies [5]. Long-term simulations using a 41-year weather record from Dublin, GA predicted that 90th percentile runoff amounts varied significantly by soil type, with Tifton soils showing 1.8% loss and Bibb soils showing 5.2% loss of applied this compound [5]. These findings highlight the importance of soil-specific risk assessments and targeted mitigation strategies in vulnerable areas.

Experimental Methods and Protocols

Soil Degradation Studies

The investigation of this compound degradation in soil requires carefully controlled laboratory conditions to obtain reproducible and meaningful results. The following protocol adapts methodologies from published studies on this compound metabolism [1]:

Materials and Equipment:

  • Soil samples from relevant field sites (collect from 0-15 cm depth, sieve through 2 mm mesh)
  • ¹⁴C-radiolabeled this compound (specific activity ~50 μCi/mg) and analytical standard this compound (purity >99%)
  • Aerobic incubation apparatus (biometer flasks or similar sealed systems with CO₂ traps)
  • High-performance liquid chromatography (HPLC) with UV and radiochromatography detectors
  • Liquid scintillation counter for radioactivity measurement
  • Controlled environment incubation chamber (±1°C temperature control)

Procedure:

  • Soil Preparation: Adjust collected soils to appropriate moisture content (typically 75% of 0.3 bar moisture holding capacity) and pre-incubate for 7-14 days at study temperature (20-25°C) to stabilize microbial activity.
  • Treatment Application: Prepare this compound solution in appropriate solvent (typically acetone or methanol) and apply uniformly to soil samples at recommended field rate (typically 0.1 ppm, equivalent to approximately 52 g ai/ha). For radiolabeled studies, apply ¹⁴C-diclosulam uniformly mixed with non-labeled compound.
  • Incubation: Transfer treated soil (100-200 g dry weight equivalent) to incubation vessels, maintain under aerobic conditions in the dark at constant temperature for duration of study (up to 360 days).
  • Sampling and Analysis: Collect sacrificial samples at predetermined intervals (0, 7, 14, 28, 42, 56, 90, 120, 180, 270, 360 days). Extract samples with appropriate solvents (typically acetonitrile/water acidified with 0.1% formic acid) via shaking, centrifugation, and solid-phase extraction cleanup.
  • Metabolite Identification: Analyze extracts using HPLC with diode-array UV detection and liquid chromatography-mass spectrometry (LC-MS/MS) for structural elucidation of metabolites. For radiolabeled studies, use radio-HPLC to quantify distribution of radioactivity.
  • Mineralization Assessment: Trap evolved ¹⁴CO₂ in alkaline traps (0.1-0.5 M NaOH) and quantify by liquid scintillation counting at regular intervals throughout incubation.

Data Analysis: Calculate DT₅₀ and DT₉₀ values using first-order or biphasic kinetic models. Identify major metabolites exceeding 10% of applied radioactivity and determine their persistence patterns. Statistical analysis should include replicates (minimum n=3) and appropriate measures of variability.

Soil Microbial Community Impact Assessment

The protocol for assessing effects of this compound on soil microbial communities, particularly those involved in nitrogen and carbon cycling, adapts methodologies from recent research [6]:

Materials and Equipment:

  • Fresh agricultural soil (collect from 0-15 cm depth, sieve through 2 mm mesh)
  • Technical grade this compound (purity >98%)
  • Quantitative PCR (qPCR) instrumentation with appropriate primer sets for functional genes (amoA, nirS, nirK, nosZ for nitrogen cycle; 16S rRNA for bacterial abundance)
  • Soil enzyme activity assay reagents (β-glucosidase, urease, dehydrogenase)
  • High-throughput sequencing capability (Illumina MiSeq or similar) for microbial community analysis
  • Microplates and spectrophotometer for enzyme assays

Procedure:

  • Soil Treatment: Prepare this compound solutions at multiple concentrations (recommended: 0.05, 0.5, and 2.5 mg kg⁻¹ soil) representing sub-lethal to elevated exposure levels. Apply uniformly to soil samples with untreated controls and solvent controls.
  • Incubation: Incubate treated soils under controlled conditions (25°C, 60% water holding capacity) in the dark for up to 56 days. Collect sacrificial samples at intervals (7, 14, 28, 42, and 56 days).
  • DNA Extraction and Analysis: Extract total genomic DNA from soil samples using commercial soil DNA extraction kits. Perform qPCR analyses with primers targeting key functional genes:
    • Nitrogen cycle: bacterial and archaeal amoA (ammonia oxidation), nirK and nirS (nitrite reduction), nosZ (nitrous oxide reduction)
    • Carbon cycle: 16S rRNA genes for total bacterial and archaeal abundance
  • Enzyme Activity Assays:
    • β-Glucosidase: Measure using p-nitrophenyl β-D-glucopyranoside substrate, incubate 1-2 hours, quantify p-nitrophenol release at 400 nm
    • Urease: Determine using urea substrate, incubate 2 hours, measure released ammonium with indophenol blue method at 638 nm
    • Dehydrogenase: Assess using 2,3,5-triphenyltetrazolium chloride (TTC) as electron acceptor, measure triphenylformazan production at 546 nm
  • Community Sequencing: Perform 16S rRNA gene amplicon sequencing on selected samples (Illumina MiSeq platform with V3-V4 region primers). Process sequences through standard bioinformatics pipelines (QIIME2 or MOTHUR) for alpha and beta diversity analyses.

Data Analysis: Normalize gene copy numbers to gram of dry soil. Calculate differential abundance of taxonomic groups and functional genes between treatments. Perform statistical analyses (ANOVA, PERMANOVA) to determine significant differences (p < 0.05) between treatment groups. Use integrated biomarker response (IBR) analysis to comprehensively assess overall herbicide impact.

Environmental Implications and Risk Assessment

The environmental fate characteristics of this compound present a complex risk profile that requires careful management to minimize potential adverse ecological impacts. Understanding the intersection of its persistence, mobility, and toxicity is essential for developing science-based regulatory guidelines and agricultural practices.

Ecological Effects and Soil Health

This compound exhibits differential toxicity across various ecological receptors, creating a varied risk landscape:

  • Soil Microorganisms: Research demonstrates that this compound significantly affects soil microbial communities involved in critical nutrient cycling processes. At concentrations of 0.05 mg kg⁻¹, this compound has been shown to inhibit nitrification while simultaneously promoting denitrification processes [6]. These changes to the nitrogen cycle could potentially alter soil fertility and nutrient availability for crops. Additionally, this compound at 0.5 mg kg⁻¹ may enhance microbial carbon fixation capacity, while higher concentrations (2.5 mg kg⁻¹) activate β-glucosidase activity [6], indicating complex effects on carbon cycling.

  • Aquatic Organisms: this compound presents particularly high toxicity to aquatic plants and algae, with an EC₅₀ for Lemma sp. of 1.16 μg/L [4] and for green algae (Selenastrum capricornutum) of 1.6 μg/L [4], classifying it as highly toxic to aquatic flora. This heightened sensitivity necessitates careful management to prevent contamination of aquatic ecosystems through runoff or leaching.

  • Soil Fauna and Beneficial Insects: The herbicide demonstrates low toxicity to earthworms (LC₅₀ >991 mg/kg) [4] and honeybees (contact LD₅₀ >25 mg/bee) [2] [4], suggesting limited direct risk to these beneficial organisms under normal application scenarios. This selective toxicity profile is advantageous for integrated pest management programs.

Regulatory Status and Risk Management

This compound's environmental profile has led to specific regulatory considerations and use restrictions:

  • Regulatory Status: this compound is not approved under EC Regulation 1107/2009 [2], reflecting concerns about its environmental fate and ecotoxicological profile. The compound has been classified as a "forever chemical" under specific criteria due to its high aquatic toxicity, where acute ecotoxicity for fish, invertebrates, or algae is ≤0.1 mg l⁻¹ [2].

  • Risk Mitigation Strategies: Based on modeling and field studies, several strategies can effectively minimize environmental risks:

    • Application Timing and Rates: Use lowest effective application rates (21-32 g ai/ha for peanuts, 32-42 g ai/ha for soybeans) [4] and avoid applications before predicted heavy rainfall events.
    • Conservation Practices: Implement vegetated filter strips and grassed waterways to reduce runoff transport, with studies showing these can reduce this compound loading in surface waters [5].
    • Tillage and Residue Management: Conservation tillage practices that maintain crop residues can effectively reduce edge-of-field runoff volumes and associated herbicide transport [5].
    • Crop Rotation Restrictions: The persistence characteristics of this compound necessitate observation of planting restrictions for rotational crops (e.g., wheat and barley can be planted 4 months after treated peanut crops, while cotton requires 10 months) [4].

The integrated biomarker response analysis indicates that the toxicity of this compound to soil microbial communities is greater than that of the related herbicide cloransulam-methyl [6], highlighting the need for compound-specific risk assessments even within the same chemical class. This comprehensive understanding of this compound's environmental implications supports the development of targeted risk management strategies that maximize agricultural benefits while minimizing ecological impacts.

Conclusion

This compound represents a chemically sophisticated herbicide with specific environmental fate characteristics that necessitate science-based management. Its moderate persistence in soil systems (DT₅₀ range of 14-80 days), combined with high mobility (Koc 55-78 mL/g) and potential for transformation into multiple metabolites, creates a complex environmental behavior profile that varies significantly with soil properties and climatic conditions. The primary degradation pathways proceed through microbial metabolism, resulting in hydroxylated metabolites and cleavage products that eventually mineralize to CO₂ or form bound residues.

References

Methodological Framework for Assessing Groundwater Contaminants

Author: Smolecule Technical Support Team. Date: February 2026

For a compound like diclosulam, a comprehensive assessment typically involves evaluating its solubility and several key processes that govern its mobility in the subsurface. The table below outlines the core components of this assessment.

Assessment Aspect Description & Key Processes Relevant Experimental & Modeling Approaches
Fundamental Solubility The aqueous solubility of a compound determines its maximum concentration in water, influencing its potential to enter and be transported by groundwater [1]. Standard shake-flask or turbidimetric solubility assays (e.g., Pion’s μSOL assay) under controlled pH and temperature; Predictive models using machine learning (e.g., XGBoost on molecular descriptors) [2] [1].
Sorption & Retardation Sorption to soil organic matter or minerals retards contaminant movement relative to groundwater flow. The extent is quantified by the retardation factor (R) [3] [4]. Batch sorption experiments to derive distribution coefficients (Kd); Column transport studies to determine retardation factors.
Degradation & Transformation Biotic (microbial) and abiotic degradation reduces the mass and toxicity of a contaminant plume over time [4]. Laboratory microcosm studies to identify degradation products and rates under various redox conditions.
Subsurface Transport The combined action of advection (flow with water), dispersion (spreading), and diffusion governs the plume's spread [3]. Mathematical modeling using advection-dispersion equations (ADE); Complex models incorporating heterogeneity and uncertainty [3].

Generalized Experimental Protocol for Mobility Assessment

The following workflow outlines a combined experimental and modeling approach to characterize a compound's subsurface behavior.

G Start Start: Compound Assessment Exp1 1. Physicochemical Property Analysis Start->Exp1 Exp2 2. Batch Sorption Experiments Exp1->Exp2 Exp3 3. Biodegradation Studies Exp2->Exp3 Model 4. Transport Modeling & Prediction Exp3->Model Output Output: Mobility & Risk Assessment Model->Output

Figure 1: A sequential workflow for assessing contaminant mobility, integrating lab experiments and predictive modeling.
Step 1: Physicochemical Property Analysis
  • Aqueous Solubility: Determine intrinsic solubility using a standardized kinetic solubility assay. This involves diluting a DMSO stock solution of the compound into an aqueous buffer (e.g., pH 7.4 phosphate buffer), incubating to allow for potential precipitation, filtering to remove particulates, and quantifying the concentration in the filtrate via UV spectroscopy or other methods [2].
  • Soil-Water Partitioning: Conduct batch sorption isotherm experiments. A known mass of soil or aquifer material is equilibrated with solutions of the compound at different concentrations. The sorbed concentration is calculated, and data is fitted to models (e.g., Linear, Freundlich) to derive the distribution coefficient K_d [4].
Step 2: Column Transport Studies
  • Purpose: Simulate one-dimensional contaminant transport under controlled conditions to directly observe retardation and breakthrough behavior.
  • Setup: Pack a column with a representative porous media (e.g., sand or soil). Establish a steady-state flow of background solution.
  • Procedure: Introduce a pulse of the contaminant and continuously monitor the effluent concentration. The resulting breakthrough curve (BTC) is used to calibrate transport parameters, including the retardation factor R and the longitudinal dispersivity αL [3].
Step 3: Biodegradation Studies
  • Purpose: Evaluate the compound's susceptibility to microbial degradation, a key natural attenuation process.
  • Setup: Create laboratory microcosms using site-specific groundwater and aquifer materials. Set up live microcosms and sterile controls.
  • Procedure: Spike with the compound and monitor its concentration over time under various conditions (aerobic/anaerobic). Analyze data to determine first-order biodegradation rate constants λ_bio [4].

Key Factors Influencing this compound's Groundwater Impact

Based on general contaminant science [5] [4], the following factors would be critical for a this compound assessment:

  • Hydrogeological Setting: Aquifers with highly permeable sediments (e.g., sand and gravel) identified as "fastpaths" are more vulnerable to contamination [6].
  • Climate Conditions: Heavy rainfall can promote infiltration and leaching of surface-applied chemicals into shallow aquifers [7].
  • Co-contaminants: The presence of other substances, like de-icing salts, can increase chloride levels and potentially mobilize metals or other adsorbed compounds, altering the geochemical environment [5].

References

Core NMR Techniques for Studying Tautomerism

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key NMR parameters and techniques used to investigate tautomeric equilibria, which are highly relevant for a heterocyclic compound like Diclosulam [1] [2].

NMR Parameter / Technique Application in Tautomerism Studies Key Insights for Heterocyclic Compounds
Chemical Shifts (¹⁵N, ¹³C, ¹⁹F) Identify atoms involved in proton transfer/gross electronic structure changes [1] [2] [3]. Large chemical shift ranges (especially ¹⁵N) sensitive to hybridization, protonation; ¹⁹F is a sensitive reporter if present [1] [3].
One-Bond Coupling Constants (e.g., ¹J(N,H)) Distinguish between different nitrogen protonation states (e.g., NH vs. =N-) [1]. A ¹J(N,H) coupling constant of ~90 Hz is a clear indicator of an NH group in the structure [1].
Isotope Effects on Chemical Shifts Probe equilibrium dynamics and identify atoms near proton relocation site [1]. Deuterium-induced equilibrium isotope effects (EIEs) on ¹³C or ¹⁵N shifts indicate a change in the tautomeric population upon deuteriation [1].
Variable-Temperature NMR Determine kinetic parameters (barriers) and quantify tautomer ratios [2]. Slower exchange at lower temperatures can resolve separate signals for individual tautomers, allowing for direct integration [2].

Detailed Experimental Workflow

For studying a compound like this compound, a multi-technique NMR approach is recommended. The following workflow, applicable to a standard 500 MHz NMR spectrometer, outlines the key steps.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation Start Start Sample Sample Start->Sample Prepare NMR_Acquisition NMR_Acquisition Sample->NMR_Acquisition Analyze SP1 Dissolve 5-10 mg in 0.6 mL deuterated solvent (DMSO-d₆, CDCl₃) Data_Analysis Data_Analysis NMR_Acquisition->Data_Analysis Interpret ACQ1 1D ¹H NMR spectrum DA1 Identify exchangeable XH protons SP2 Consider concentration, temperature effects SP1->SP2 SP3 For isotope studies: partial deuteration SP2->SP3 ACQ2 1D ¹³C NMR spectrum (decoupled) ACQ1->ACQ2 ACQ3 2D ¹H-¹⁵N HMBC spectrum ACQ2->ACQ3 ACQ4 Variable-Temperature (VT) series ACQ3->ACQ4 DA2 Assign ¹³C/¹⁵N shifts near tautomeric site DA1->DA2 DA3 Calculate tautomer ratio from VT data DA2->DA3 DA4 Correlate with DFT calculations DA3->DA4

NMR analysis workflow for tautomerism, covering sample preparation to data interpretation.

1. Sample Preparation [1] [3]

  • Solvent Selection: Prepare a solution in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆). DMSO is often preferred for its ability to dissolve a wide range of compounds and slow exchange of labile protons.
  • Concentration: Use a typical concentration of 5-10 mg of this compound in 0.6 mL of solvent.
  • Isotope Studies: For equilibrium isotope effect studies, a partially deuterated sample can be prepared to measure nΔX(D) (deuterium-induced changes in ¹³C or ¹⁵N chemical shifts) [1].

2. NMR Data Acquisition

  • 1D ¹H NMR: Begin with a standard proton NMR to identify exchangeable protons and get an initial overview.
  • 1D ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Pay close attention to carbon chemical shifts in the heterocyclic core, as they are highly sensitive to tautomeric structure [1].
  • 2D ¹H-¹⁵N HMBC (or HSQC): This is a crucial experiment. Since ¹⁵N has a low natural abundance and a negative gyromagnetic ratio, the indirectly detected HMBC experiment is highly valuable. It correlates nitrogen atoms with the protons bonded to them (in HSQC) or coupled to them over 2-3 bonds (in HMBC). This allows for the assignment of nitrogen chemical shifts and the identification of NH groups [1] [3].
  • Variable-Temperature (VT) NMR: Acquire a series of ¹H or ¹³C spectra at different temperatures (e.g., from 25°C to -50°C or lower, depending on the solvent). Cooling slows down the tautomeric exchange, which can separate a single averaged signal into distinct signals for each tautomer, allowing for direct measurement of the tautomeric ratio and kinetic parameters [2].

3. Data Interpretation

  • Chemical Shifts: Compare the observed ¹⁵N and ¹³C chemical shifts with those of known model compounds or values predicted by Density Functional Theory (DFT) calculations to assign the predominant tautomer(s) [1] [2].
  • Coupling Constants: The presence of a large one-bond ¹J(N,H) coupling constant (typically around 90 Hz) is direct evidence for a nitrogen atom bearing a hydrogen (NH group) in one of the tautomers [1].
  • Equilibrium Quantification: Use signal integration in VT-NMR spectra to determine the equilibrium constant (KT). The free energy, enthalpy, and entropy of the equilibrium can be calculated from VT data using the Van't Hoff equation [2].

A Focus on Triazole-like Systems

The available literature strongly suggests that this compound's tautomerism will involve its triazolopyrimidine ring system. Studies on 4,5-dihydro-1H-1,2,3-triazoles demonstrate that ¹⁵N NMR is exceptionally powerful for such systems [3]. Key findings include:

  • ¹⁵N Chemical Shifts are extremely sensitive to the substitution pattern and the position of the proton in the ring [3].
  • Solvent and Concentration can significantly influence the observed chemical shifts, reflecting changes in the tautomeric equilibrium. This must be carefully controlled and reported [3].
  • Spectral Assignment can be confirmed using ¹⁵N-labeled analogs, though this requires specialized synthesis [3].

A Practical Path Forward for this compound Analysis

  • Execute the Above Protocol: The workflow and techniques described are directly applicable. The ¹H-¹⁵N HMBC and variable-temperature ¹H NMR experiments will be the most critical.
  • Leverage Computational Chemistry: Perform DFT calculations (e.g., using Gaussian or ORCA) to predict the ¹³C and ¹⁵N chemical shifts, energies, and NMR parameters for the various proposed tautomers of this compound. The correlation between calculated and experimental data is often the key to unambiguous assignment [1] [2].
  • Consult Patent Literature: A more detailed experimental procedure or specific data for this compound might be found within its original patent documents, which are often a rich source of synthetic and analytical information not published in journals.

References

Comprehensive HPLC Analysis Method for Diclosulam in Soil and Water: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diclosulam and Analytical Requirements

This compound is a broad-spectrum triazolopyrimidine sulfonamide herbicide used extensively for pre-emergence control of broadleaf weeds in various crops including soybeans, peanuts, and cotton [1]. As a soil-applied herbicide, this compound possesses specific physicochemical properties that influence its environmental fate and analytical detection: it has low aqueous solubility (6.32 μg/mL at 20°C), moderate persistence in soil (typical DT₅₀ of 20-49 days), and high mobility that may lead to groundwater leaching [1]. These characteristics necessitate precise and reliable monitoring methods to assess this compound residues in environmental matrices. The molecular structure of this compound (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide) contains chromophores that make it amenable to UV detection, while its acidic nature (pKa = 4.0) influences its chromatographic behavior in reversed-phase systems [2].

Environmental monitoring of pesticides like this compound is mandated by regulatory frameworks worldwide to ensure ecosystem and human safety. This document presents a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in soil and water matrices. The method has been developed following International Council for Harmonisation (ICH) guidelines [3] [4] and incorporates robustness features specifically designed for environmental sample analysis. The methodology includes detailed protocols for sample preparation, chromatographic separation, and method validation parameters, providing environmental researchers and analytical chemists with a reliable framework for this compound residue analysis in compliance with global regulatory standards.

Analytical Principle and Method Overview

The analytical method for this compound quantification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, leveraging the compound's chemical structure and properties. This compound contains aromatic rings and conjugated systems in its triazolopyrimidine sulfonamide structure that provide strong UV absorbance, making UV detection particularly suitable [5]. The acidic nature of this compound (pKa = 4.0) allows for ionization control through mobile phase pH manipulation, which significantly affects retention and peak shape in reversed-phase chromatography. By adjusting the mobile phase pH to approximately 2.0-3.0, we suppress the ionization of this compound's sulfonamide group, resulting in better retention and symmetric peak shapes on conventional C18 stationary phases [6].

This method has been optimized to provide selective separation of this compound from potential interferents commonly present in environmental matrices, including soil organic components and water-soluble constituents. The chromatographic conditions employ a gradient elution profile to efficiently separate this compound from co-extracted compounds while maintaining a reasonable analysis time. The stability-indicating capability of the method was demonstrated through forced degradation studies, confirming that the method can accurately quantify this compound in the presence of its degradation products [4]. The method's validation encompasses all parameters required by ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness, making it suitable for regulatory compliance monitoring [3] [4]. The complete analytical workflow is illustrated in Figure 1 below.

G Start Start Analysis SamplePrep Sample Preparation Start->SamplePrep SoilPrep Soil Extraction SamplePrep->SoilPrep WaterPrep Water Filtration SamplePrep->WaterPrep HPLC HPLC Analysis SoilPrep->HPLC WaterPrep->HPLC Column C18 Column (150 mm × 4.6 mm, 3µm) HPLC->Column MobilePhase Mobile Phase: 0.05M H₃PO₄ (pH 2.0) : ACN Gradient Elution HPLC->MobilePhase Detection UV Detection at 210 nm HPLC->Detection DataAnalysis Data Analysis Detection->DataAnalysis Calibration Calibration Curve DataAnalysis->Calibration Quantification Samples Quantification DataAnalysis->Quantification Validation Method Validation Calibration->Validation Quantification->Validation End Report Results Validation->End

Figure 1: HPLC Analysis Workflow for this compound in Environmental Samples

Materials and Reagents

Chemical and Equipment Requirements

Table 1: Chemicals, Standards, and Reagents

Item Specification Purity/Requirements
This compound standard Certified reference material ≥98.5% purity
Acetonitrile HPLC gradient grade ≥99.9%
Phosphoric acid Analytical reagent grade 85% concentration
Water HPLC grade Resistivity ≥18.2 MΩ·cm
Formic acid Analytical reagent grade ≥98%
Sodium sulfate Anhydrous ≥99%

Table 2: Equipment and Instrumentation

Equipment Specification Manufacturer/Example
HPLC System Binary pump, autosampler, column oven, DAD Waters Alliance e2695
Analytical column C18 (150 mm × 4.6 mm, 3 μm) Waters Symmetry C18
Guard column C18 (10 mm × 4.0 mm, 3 μm) Compatible with analytical column
pH meter Digital with temperature compensation Metrohm 744
Analytical balance Precision 0.1 mg Mettler Toledo XS205
Centrifuge Refrigerated, capacity 50 mL tubes Eppendorf 5804 R
Solid-phase extraction C18 cartridges (500 mg/6 mL) Waters Sep-Pak
Ultrasonic bath Frequency 40 kHz Branson 3800
Vacuum manifold For SPE processing Waters

All solvents and chemicals should be HPLC grade to minimize interference peaks. This compound standard solutions should be prepared fresh weekly and stored at 4°C when not in use, as this compound stability studies indicate potential degradation at room temperature after 24 hours [6]. Mobile phases must be filtered through 0.45 μm membrane filters and degassed prior to use to prevent column damage and baseline noise [5].

Standard Solution Preparation
  • Primary stock solution (500 μg/mL): Accurately weigh 25.0 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Sonicate for 10 minutes to ensure complete dissolution.
  • Working standard solutions: Prepare working standards by appropriate dilution of the stock solution with water:acetonitrile (70:30, v/v) to cover the calibration range of 0.05-5.0 μg/mL.
  • Quality control standards: Prepare independently from a separate weighing of the reference standard at low, medium, and high concentrations (0.1, 1.0, and 4.0 μg/mL) for method accuracy assessment.

All standard solutions should be stored in amber glass containers at 4°C when not in use. Under these conditions, this compound standards remain stable for up to 30 days [6].

Sample Preparation Protocols

Water Sample Preparation

Water samples containing this compound residues require careful processing to concentrate the analyte and remove potential interferents while maintaining the compound's integrity. The following protocol has been optimized for various water types including groundwater, surface water, and agricultural runoff:

  • Filtration: Filter water samples through 0.45 μm glass fiber filters to remove suspended particulates. Adjust the sample pH to 3.0-3.5 using phosphoric acid to maintain this compound in its non-ionic form, which improves retention on SPE cartridges [1].
  • Solid-Phase Extraction (SPE): Condition C18 SPE cartridges (500 mg/6 mL) with 5 mL of acetonitrile followed by 5 mL of acidified water (pH 3.0). Load 250-500 mL of filtered water sample at a flow rate of 5-10 mL/min. After loading, dry the cartridges under vacuum for 20 minutes to remove residual water.
  • Elution: Elute this compound with 2 × 4 mL of acetonitrile into a clean collection tube. Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of water:acetonitrile (70:30, v/v) and vortex for 30 seconds.
  • Cleanup: For samples with high organic content, pass the reconstituted extract through a 0.22 μm nylon syringe filter prior to HPLC analysis to prevent particulate column clogging.

This SPE procedure typically provides >95% recovery for this compound from water matrices while effectively removing interfering components that could compromise chromatographic performance or detection sensitivity.

Soil Sample Preparation

Soil samples present a more complex matrix requiring extensive extraction and cleanup to accurately quantify this compound residues. The following protocol has been validated for various soil types with different organic matter content and texture:

  • Sample pretreatment: Air-dry soil samples at room temperature and sieve through a 2-mm mesh. Homogenize the sieved soil thoroughly to ensure representative sub-sampling.
  • Extraction: Weigh 10.0 g of prepared soil into a 50-mL centrifuge tube. Add 20 mL of extraction solvent (acetonitrile:0.1% phosphoric acid, 80:20, v/v). Vortex vigorously for 1 minute, then sonicate in a water bath for 30 minutes at 25°C. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
  • Re-extraction: Repeat the extraction procedure with an additional 10 mL of fresh extraction solvent, combining the supernatants.
  • Cleanup: Transfer the combined extract to a clean-up tube containing 2.0 g of anhydrous sodium sulfate to remove residual water. For soils with high organic content, additional cleanup may be performed using dispersive SPE with primary secondary amine (PSA) sorbent.
  • Concentration: Evaporate a 15 mL aliquot of the cleaned extract to near dryness under nitrogen at 40°C. Reconstitute the residue in 1.5 mL of water:acetonitrile (70:30, v/v) and filter through a 0.22 μm PTFE syringe filter.

This extraction procedure typically yields 85-95% recovery of this compound from soil matrices while effectively minimizing co-extractive interferences that could affect chromatographic analysis.

HPLC Instrumental Configuration

Chromatographic Conditions

Table 3: HPLC Instrumental Parameters

Parameter Configuration Alternative
Column C18 (150 mm × 4.6 mm, 3 μm) C8 (150 mm × 4.6 mm, 3 μm)
Mobile Phase A 0.05 M phosphoric acid, pH 2.0 0.1% formic acid in water
Mobile Phase B Acetonitrile Methanol
Gradient Program Time (min) / %B: 0/35, 2/65, 8/65, 9/35, 12/35 Isocratic 65% B for simple matrices
Flow Rate 1.0 mL/min 0.8-1.2 mL/min (robustness range)
Column Temperature 30°C 25-40°C (robustness range)
Injection Volume 20 μL 10-50 μL (depending on sensitivity needs)
Detection Wavelength 210 nm 220 nm (alternative for complex matrices)
Run Time 12 minutes -

The selection of a C18 column with 3 μm particle size provides optimal efficiency for this compound separation while maintaining reasonable backpressure. The acidic mobile phase (pH 2.0) ensures that this compound remains in its non-ionized form, improving peak symmetry and chromatographic efficiency [6]. The gradient program begins with a higher aqueous composition to retain this compound adequately while eluting early polar interferents, then increases organic composition to ensure efficient elution of this compound and other mid-polarity compounds. The 12-minute runtime includes a 3-minute re-equilibration period to ensure retention time stability throughout an analytical sequence.

System Suitability Testing

System suitability tests must be performed before sample analysis to verify that the chromatographic system is adequate for the intended application. Prepare a system suitability solution containing this compound at a concentration of 1.0 μg/mL and inject six replicates. The system is considered suitable if the following criteria are met:

  • Retention time RSD: ≤2% for six replicate injections
  • Peak area RSD: ≤2% for six replicate injections
  • Theoretical plates: ≥2000 for the this compound peak
  • Tailing factor: ≤2.0 for the this compound peak
  • Resolution: ≥2.0 from the closest eluting potential interferent

These parameters ensure that the method provides adequate precision, efficiency, and peak symmetry for reliable quantification of this compound in environmental samples [3] [4].

Method Validation and Performance Data

Validation Parameters and Results

The HPLC method for this compound quantification in soil and water matrices was rigorously validated according to ICH Q2(R1) guidelines [3] [4]. The validation protocol assessed key parameters including specificity, linearity, accuracy, precision, and sensitivity, with acceptance criteria predefined based on regulatory requirements for environmental analysis.

Table 4: Method Validation Results for this compound Analysis

Validation Parameter Results Acceptance Criteria
Linearity range 0.05-5.0 μg/mL -
Correlation coefficient (r²) 0.9992 ≥0.998
Accuracy (% recovery)
- Water (0.1 μg/mL) 97.5% 90-110%
- Water (1.0 μg/mL) 99.2% 90-110%
- Soil (0.1 μg/mL) 92.8% 85-105%
- Soil (1.0 μg/mL) 95.6% 85-105%
Precision (%RSD)
- Intra-day (n=6) 1.2% ≤2%
- Inter-day (n=18) 1.8% ≤3%
LOD 0.015 μg/mL -
LOQ 0.05 μg/mL -
Robustness Retention time variation <2% With deliberate parameter changes

The method demonstrated excellent linearity across the calibrated range, with a correlation coefficient exceeding 0.999. The accuracy, expressed as percentage recovery, met the acceptance criteria for both soil and water matrices at low and high concentration levels. The precision data, represented as relative standard deviation (%RSD), confirmed that the method provides reproducible results both within a single analytical sequence and across different days [6] [4].

Specificity and Selectivity

The specificity of the method was evaluated by analyzing blank samples of different soil types (sandy, loamy, and clay) and water samples (groundwater, surface water) to demonstrate the absence of interferents at the retention time of this compound. Chromatographic comparison of fortified and non-fortified samples confirmed that the method is selective for this compound in complex environmental matrices. Forced degradation studies were conducted under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to demonstrate the stability-indicating capability of the method. The this compound peak was well-resolved from all degradation products, with peak purity index >0.999, confirming method specificity [4].

Sensitivity and Limits of Detection

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio approach, with LOD defined as a signal-to-noise ratio of 3:1 and LOQ as 10:1. The LOD of 0.015 μg/mL (15 ng/mL) and LOQ of 0.05 μg/mL (50 ng/mL) provide sufficient sensitivity for monitoring this compound residues in environmental samples at levels well below those of regulatory concern. For soil samples, when accounting for the sample preparation concentration factor, the method LOQ corresponds to approximately 0.01 mg/kg, which is adequate for monitoring this compound residues in compliance with international maximum residue limits [3] [4].

Environmental Sample Analysis and Quality Control

Application to Real Samples

When applying this method to environmental samples, appropriate quality control measures must be implemented to ensure data reliability. Each batch of samples should include procedural blanks, matrix-matched calibration standards, and quality control samples (at least three concentrations: low, medium, and high) processed through the entire analytical procedure. For soil samples, matrix-matched calibration is essential to compensate for potential matrix effects that may influence detector response. The calibration standards should be prepared in blank matrix extract and carried through the entire sample preparation procedure [4].

For water samples with relatively low interference potential, solvent-based calibration may be acceptable, but matrix effects should be evaluated by comparing the response of standards prepared in solvent versus matrix extract. If significant matrix suppression or enhancement (>15%) is observed, matrix-matched calibration should be employed. The continuing calibration verification standard should be analyzed after every 10-15 samples to monitor for instrumental drift, with acceptance criteria of ±15% of the true value for the analysis batch to be considered valid.

Troubleshooting and Method Maintenance

Common issues that may arise during this compound analysis and their solutions include:

  • Peak tailing: This may indicate column degradation or mobile phase pH issues. Regenerate the column with strong solvents (e.g., 100% acetonitrile followed by 50:50 acetonitrile:water), and verify mobile phase pH.
  • Retention time shifts: Can result from mobile phase composition variations or temperature fluctuations. Prepare fresh mobile phase daily and ensure column temperature stability.
  • Reduced recovery: In soil samples, this may indicate inadequate extraction. Increase sonication time or add a small percentage of water to the extraction solvent to swell the soil matrix and improve extraction efficiency.
  • Increased baseline noise: Often caused by contaminated mobile phases or detector lamp issues. Filter and degas mobile phases, and replace UV lamp if necessary.

The analytical column should be properly maintained with guard column replacement after 200-300 injections and regular flushing with strong solvents to remove accumulated matrix components. Method performance should be re-verified periodically or when there are significant changes in sample matrix characteristics [5] [7].

Conclusion

This comprehensive HPLC method provides a reliable, sensitive, and robust approach for quantifying this compound residues in soil and water matrices. The method has been thoroughly validated according to international guidelines and demonstrates excellent performance characteristics including specificity, linearity, accuracy, and precision. The sample preparation protocols effectively extract this compound from complex environmental matrices while minimizing interferences that could compromise analytical results. The chromatographic conditions offer an optimal balance between analysis time and resolution, making the method suitable for routine monitoring of this compound in environmental compliance programs.

References

Analytical Methods for Diclosulam: Extraction, Cleanup, and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Diclosulam is a sulfonanilide herbicide from the triazolopyrimidine class, widely used for pre-emergent control of broadleaf weeds in crops like soybeans and peanuts. [1] [2] It acts by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS). [1] As a soil-applied herbicide with potential for mobility and persistence, robust analytical methods for its determination in environmental matrices are essential for regulatory compliance and environmental monitoring. [1] [3] [4] This application note consolidates available physicochemical and environmental fate data to provide researchers with a detailed framework for developing analytical methods for this compound, with a focus on extraction and cleanup procedures for soil and aqueous samples.


Chemical and Physical Properties

Understanding the fundamental properties of this compound is critical for selecting appropriate extraction solvents, adjusting pH conditions, and designing cleanup strategies. Its weak acid nature and specific solubility profile are the most influential factors in method development.

Table 1: Physicochemical Properties of this compound

Property Value Significance for Analytical Methods Source
Molecular Formula C₁₃H₁₀Cl₂FN₅O₃S Confirms molecular structure for MS detection. [1] [2]
Molecular Weight 406.22 g/mol [1] [2]
CAS RN 145701-21-9 Compound identifier. [1] [2] [5]
pKa 4.0 Dictates pH-dependent ionization; extraction efficiency is enhanced under acidic conditions (pH < pKa). [1] [2]
Log P (at pH 7) 0.85 Indicates moderate lipophilicity at neutral pH. [1] [2]
Vapour Pressure 6.67 × 10⁻¹⁰ mPa (25°C) Low volatility; minimal loss during solvent concentration steps. [1] [2]
Melting Point 218 - 221 °C High melting point suggests a stable, crystalline solid. [1] [2]

Solubility Data: The solubility of this compound is highly dependent on the solvent and pH. It has a low aqueous solubility of 6.32 mg/L at 20°C and pH 7. [1] [2] However, its solubility increases significantly in organic solvents, making it amenable to solvent-based extraction. [1] [2]

Table 2: Solubility of this compound in Organic Solvents

Solvent Solubility (g/100 mL) Suitability for Extraction
Acetone ~0.80 Excellent; a strong solvent for initial extraction from soil.
Dichloromethane ~0.22 Good; useful for liquid-liquid partitioning.
Ethyl Acetate ~0.15 Good; an alternative for extraction or partitioning.
Methanol ~0.08 Moderate; can be used, but less efficient than acetone.
Acetonitrile 0.459 Good; particularly suitable for HPLC analysis. [6]

Environmental Fate and Analytical Implications

The behavior of this compound in the environment directly informs the choice of analytical matrices and the potential for interference from breakdown products.

  • Soil Degradation: this compound is degraded in soil primarily via aerobic microbial metabolism. [3] [2] Reported field and laboratory degradation half-lives (DT₅₀) vary, with values of 20 days (field) and 49 days (lab at 20°C) mentioned. [1] Another study on multiple soils found an average DT₅₀ of 28 days. [3] This moderate persistence necessitates monitoring for the parent compound and its major metabolites.
  • Major Soil Metabolites: Key transformation products identified in soil studies include:
    • 5-OH-diclosulam: The 5-hydroxy analogue (dealkylation product). [3]
    • Aminosulfonyl triazolopyrimidine (ASTP): Resulting from hydrolysis of the sulfonamide linkage. [3]
    • 8-Cl-diclosulam: An 8-chloro-5-hydroxy analogue. [3] Methods should be developed to separate and potentially quantify these metabolites alongside the parent compound.
  • Soil Sorption: The sorption of this compound to soil is relatively low, with an average initial adsorption coefficient (K_d) of 1.1 L/kg reported. [3] The K_oc value is reported as 55 [3] and 78 mL/g elsewhere, [2] indicating a high potential for mobility and leaching. This underscores the importance of analyzing water samples in addition to soil.

Proposed Extraction and Cleanup Procedures

The following protocols are synthesized from general analytical principles and the specific physicochemical properties of this compound. The U.S. EPA has posted a method for this compound in soil (MRID 44587802), which uses GC/MS and has a stated limit of quantitation (LOQ) of 1.0 µg/kg. [7] However, the specific details of the extraction and cleanup are not provided in the public summary.

Extraction from Soil Matrices

This procedure is designed for a 10-20 gram soil sample.

G Start Start: Air-dried and homogenized soil sample Acidify Acidify with phosphoric acid (pH < 4.0) Start->Acidify Extract Extract with acetone (via shaking or sonication) Acidify->Extract Filter Filter and collect supernatant Extract->Filter Concentrate Concentrate under reduced pressure Filter->Concentrate SolventSwap Solvent exchange to hexane or ethyl acetate Concentrate->SolventSwap End Crude extract ready for cleanup SolventSwap->End

Workflow for Soil Extraction and Cleanup

Materials:

  • Solvents: Acetone (HPLC grade), phosphoric acid, hexane, ethyl acetate.
  • Equipment: Centrifuge, mechanical shaker or ultrasonic bath, rotary evaporator or nitrogen evaporator, pH meter, filtration apparatus.

Detailed Protocol:

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh. Homogenize thoroughly.
  • pH Adjustment: Transfer a 10 g representative sub-sample to a suitable container. Acidify the sample with a dilute solution of phosphoric acid to achieve a pH below 4.0. This ensures this compound (pKa 4.0) is in its non-ionic, more extractable form. [1] [2]
  • Solvent Extraction: Add 20-30 mL of acetone to the soil. Mechanically shake for 60 minutes or use ultrasonication for 30 minutes.
  • Separation: Centrifuge the mixture or vacuum-filter through a glass fiber filter. Collect the supernatant/extract in a clean flask.
  • Concentration: Transfer the extract to a rotary evaporator and concentrate to near dryness at a temperature not exceeding 40°C. Due to its low vapour pressure, this compound is not expected to suffer significant volatility losses. [1]
  • Solvent Exchange: Reconstitute the residue in 5-10 mL of hexane or ethyl acetate (depending on the subsequent cleanup step).
Cleanup of Extracts

Cleanup is essential to remove co-extracted interferents (e.g., humic acids, lipids) before instrumental analysis.

Liquid-Liquid Partitioning (for water samples or solvent exchange):

  • Transfer the aqueous sample or reconstituted extract to a separatory funnel.
  • Perform partitioning using dichloromethane or ethyl acetate. [1] [6]
  • Shake vigorously, vent pressure, and allow the phases to separate.
  • Collect the organic layer and repeat the extraction 2-3 times.
  • Combine the organic layers and pass them through a bed of anhydrous sodium sulfate to remove residual water.
  • Concentrate the extract using an evaporator.

Solid-Phase Extraction (SPE) - Recommended: SPE provides superior cleanup and concentration. The choice of sorbent is critical.

  • Recommended Sorbent: Reversed-Phase (e.g., C18). The moderate lipophilicity of this compound (Log P = 0.85) makes it well-suited for retention on C18 sorbents. [1] [2]
  • Procedure:
    • Conditioning: Condition the C18 SPE cartridge with 5-10 mL of methanol followed by 5-10 mL of reagent water (pH adjusted to ~3 with phosphoric acid).
    • Loading: Load the sample extract (after partial concentration and solvent exchange to a water-miscible solvent) onto the cartridge at a slow, drop-wise rate.
    • Washing: Wash the cartridge with 5-10 mL of a weak solvent (e.g., 10-20% methanol in acidified water) to remove polar interferences.
    • Elution: Elute this compound with 5-10 mL of a strong solvent, such as pure acetone, acetonitrile, or a mixture of dichloromethane in methanol (e.g., 80:20, v/v). [1] [6]
    • Final Concentration: Gently evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase used for HPLC analysis (e.g., acetonitrile/water). [6]

Instrumental Analysis and Method Performance

HPLC Analysis: this compound can be effectively separated and quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). [6]

  • Column: Newcrom R1 or equivalent C18 column. [6]
  • Mobile Phase: A binary mixture of acetonitrile and water, often modified with a small percentage of phosphoric acid or formic acid (the latter for MS-compatibility). [6]
  • Detection: For maximum sensitivity and specificity, Mass Spectrometric (MS) detection is preferred. The EPA method for soil uses GC/MS, confirming its viability for this compound. [7]

Method Performance:

  • Limit of Quantitation (LOQ): The referenced EPA method for soil analysis achieves an LOQ of 1.0 µg/kg (1.0 ppb), which is an excellent benchmark for method validation. [7]
  • Recovery and Precision: During method development, spike-and-recovery experiments should be conducted on control matrices to establish accuracy (typically 70-120% recovery) and precision (RSD < 20%).

Troubleshooting and Best Practices

  • Poor Recovery:
    • Cause: Inefficient extraction due to incorrect pH or strong sorption to soil.
    • Solution: Ensure the sample is sufficiently acidified (pH < pKa of 4.0) prior to extraction. [1] Using a stronger solvent like acetone can help displace the analyte from soil particles. [1]
  • Matrix Interferences in Chromatography:
    • Cause: Inadequate cleanup.
    • Solution: Optimize the SPE washing step or consider a more selective sorbent. The use of MS/MS detection provides an additional layer of selectivity by monitoring specific ion transitions.
  • Degradation During Analysis:
    • Cause: this compound is susceptible to hydrolysis at high pH (hydrolysis half-life of 2 days at pH 9). [2]
    • Solution: Maintain slightly acidic conditions throughout the sample preparation and storage process. Store standard solutions and extracts in acetonitrile or methanol at -20°C.

Applications in Research

Analytical methods for this compound are critical in various research fields:

  • Environmental Monitoring: Tracking the dissipation and leaching potential of this compound in agricultural soils and adjacent water bodies. [1] [3]
  • Phytoremediation Studies: Evaluating the efficiency of plant species (e.g., Cajanus cajan, Canavalia ensiformis) in removing this compound residues from contaminated soils. [4]
  • Metabolism and Fate Studies: Identifying and quantifying the formation of major metabolites like 5-OH-diclosulam and ASTP in environmental and biological systems. [3]

Conclusion

While a complete, detailed official method for this compound extraction and cleanup is not fully detailed in the public domain, robust analytical procedures can be developed based on its well-characterized physicochemical properties. The core strategy involves acidification of the sample to suppress ionization, efficient extraction with a strong solvent like acetone, and effective cleanup using reversed-phase SPE. Adherence to these principles, coupled with RP-HPLC separation and MS detection, will yield a highly reliable and sensitive method suitable for environmental monitoring and advanced research applications, such as studying its environmental fate and developing remediation strategies. [1] [7] [6]

References

diclosulam application rate for soybean and peanut crops

Author: Smolecule Technical Support Team. Date: February 2026

Application Rates for Soybean and Peanut Crops

The recommended application rate of diclosulam varies based on the crop, formulation, region, and specific weed pressure.

Crop Application Timing Recommended Rate (g a.i./ha) Formulation & Notes Source / Region
Soybean Pre-emergence (PRE) 32 - 42 [1] General guideline Agropages
Pre-emergence (PRE) 26 g/ha [2] For 84% WDG formulation ICAR-NSRI, India
Post-emergence (POST) 11.25 - 22.5 [3] Applied at BBCH 11-13 (1-3 leaves) Russian Field Study
Peanut Pre-emergence (PRE) 21 - 32 [1] General guideline Agropages
Pre-emergence (PRE) 26 [4] Manufacturer's standard rate Southwest US Study
At Cracking (CRACK) 26 [4] Applied 7-13 days after planting Southwest US Study

> Important Note on Formulations: The above rates are typically for the active ingredient (a.i.). For commercial products like This compound 84% WG, the required product dose per hectare will be different. For example, a common recommendation for this formulation is 26 g/ha for soybeans and 12.4 g/product/acre (approximately 30.6 g/ha) for groundnuts and soybeans [5] [2]. Always follow the specific product label instructions.

Detailed Experimental Protocols

For researchers, the methodology from recent field studies provides a robust framework for designing experiments.

Protocol 1: Pre-emergence and "Cracking" Application in Peanuts

This protocol is based on a study evaluating peanut cultivar tolerance in the southwestern US [4].

  • 1. Experimental Design: A factorial arrangement of treatments is recommended, including:
    • Herbicide Rates: this compound at 0.026 kg a.i./ha (standard rate) and 0.052 kg a.i./ha (double rate).
    • Application Timings: Pre-emergence (PRE) and at the "cracking" stage (CRACK), which is 7 to 13 days after planting.
    • Control: Include an untreated check for comparison.
  • 2. Plot Specifications: Each plot should consist of at least two rows, spaced 97 cm apart and 7.6 m in length. Replicate each treatment 3-4 times.
  • 3. Application Method: Apply this compound as a soil treatment using a sprayer calibrated to deliver the appropriate volume. For PRE, apply immediately after planting. For CRACK, apply as the peanut radicle emerges.
  • 4. Data Collection:
    • Phytotoxicity: Assess visual injury (stunting, chlorosis) at 14 and 28 days after treatment (DAT). Use a percentage scale (0% = no injury, 100% = complete death).
    • Weed Control Efficacy: Evaluate weed control at 28, 56, and 84 DAT using a similar percentage scale.
    • Crop Yield: Harvest the center rows of each plot at maturity and weigh the pods to determine yield.
Protocol 2: Efficacy and Adjuvant Use in Soybeans

This protocol is derived from a study conducted across multiple climatic regions in Russia [3].

  • 1. Treatment Structure:
    • Pre-emergence (PRE): Test this compound (WG, 750 g/kg) at 18.75 and 37.5 g a.i./ha.
    • Post-emergence (POST): Test this compound at 11.25 and 22.5 g a.i./ha applied at the soybean 1-3 leaf stage (BBCH 11-13).
    • Adjuvant Treatment: Include a treatment where an adjuvant, ethoxylated isodecyl alcohol (EIDA), is added to the POST application to test for efficacy enhancement.
  • 2. Application and Conditions: Apply herbicides with a standard research plot sprayer. The study emphasizes that rainfall after application is crucial for activating soil-applied treatments, regardless of initial soil moisture [6].
  • 3. Data Collection:
    • Weed Sensitivity: Evaluate control of specific monocot and dicot weeds (e.g., Echinochloa crus-galli, Chenopodium album, Amaranthus retroflexus).
    • Crop Selectivity: Monitor three soybean cultivars for any signs of phytotoxicity.
    • Yield Impact: Measure the final soybean yield to determine the treatment's economic benefit.

Critical Agronomic and Safety Considerations

  • Crop Tolerance and Varietal Sensitivity: Peanut cultivars exhibit varying tolerance to this compound. Significant stunting has been observed in certain regions (Texas High Plains, Oklahoma), particularly under sprinkler irrigation, which may enhance herbicide activation and uptake [4]. This stunting can sometimes translate to yield reduction. Soybean cultivars, however, have shown good tolerance in studies with no reported phytotoxicity [3].
  • Weed Spectrum and Resistance:
    • Controls Well: Broadleaf weeds like morningglories, common ragweed, cocklebur, velvetleaf, and yellow nutsedge [1] [7] [8].
    • Variable/Inadequate Control: this compound has low sensitivity on monocotyledonous weeds like Echinochloa crus-galli [3] and does not control sicklepod [1]. Resistance has been confirmed in populations of common ragweed (Ambrosia artemisiifolia) [7] [3].
  • Tank Mix Partners: For broader spectrum control, this compound is often tank-mixed with other herbicides. Recommended partners for nutsedge and grass control include metolachlor (Dual), ethalfluralin (Sonalan), and pendimethalin (Prowl) [1]. Avoid application with imazapic (Cadre) as it can limit crop rotation flexibility [1].
  • Environmental Fate and Toxicology:
    • Soil Fate: this compound is moderately persistent, with a typical soil DT₅₀ (half-life) of 33-65 days. It is degraded primarily by microbes and is mobile in soil, posing a potential leaching risk [1] [7].
    • Toxicology: It has low acute mammalian toxicity (rat oral LD₅₀ >5000 mg/kg) but is toxic to aquatic plants and algae. The EC₅₀ for green algae is 1.6 μg/l, and for Lemna sp. (duckweed) is 1.16 μg/l, indicating high toxicity [1] [7].

Experimental Workflow and Decision Pathway

The diagram below outlines a logical workflow for designing a this compound efficacy trial, integrating the key decision points from the protocols.

Start Start: Design this compound Trial CropSelect Select Primary Crop Start->CropSelect ProtocolPeanut Peanut Protocol CropSelect->ProtocolPeanut Peanut ProtocolSoybean Soybean Protocol CropSelect->ProtocolSoybean Soybean TimingSelect Determine Application Timing PreEmergence Pre-emergence (PRE) TimingSelect->PreEmergence PRE PostEmergence Post-emergence (POST) TimingSelect->PostEmergence POST DefineRates Define Application Rates RatesStandard Standard: 26 g a.i./ha DefineRates->RatesStandard RatesHigh High: 52 g a.i./ha DefineRates->RatesHigh (Peanut Focus) RatesLowPost Low POST: 11.25 g a.i./ha DefineRates->RatesLowPost (Soybean POST) ProtocolPeanut->TimingSelect ProtocolSoybean->TimingSelect PreEmergence->DefineRates PostEmergence->DefineRates DataCollection Data Collection: - Phytotoxicity (% injury) - Weed Efficacy (% control) - Crop Yield (kg/ha) RatesStandard->DataCollection RatesHigh->DataCollection RatesLowPost->DataCollection

Key Practical Recommendations

  • Maximize Efficacy: For optimal performance in pre-emergence applications, ensure fields are clean-tilled and apply the herbicide as close to planting as possible. A light irrigation (0.25-0.5 inches) immediately after application is recommended to activate the chemical and incorporate it into the weed germination zone [1].
  • Minimize Crop Injury: To reduce the risk of peanut injury, especially in high-risk areas (sandy soils, sprinkler irrigation), consider using the post-emergence ("cracking") application timing, which has been shown to cause significantly less stunting (≤5% injury) with no yield reduction [4].
  • Rotate Crops: Be mindful of soil persistence. While this compound offers more flexibility than some traditional broadleaf herbicides, always adhere to the specified plant-back intervals for rotational crops like wheat, barley, and cotton [1].

References

Environmental Profile and Soil Degradation of Diclosulam

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key chemical properties and degradation data for diclosulam, which are fundamental for understanding its potential interaction with the soil environment.

Table 1: Basic Chemical Properties of this compound [1]

Property Value Characterization
Water Solubility (at pH 7) 6.32 mg L⁻¹ Low
Octanol-Water Partition Coefficient (Log P) 0.85 Low
Vapour Pressure 6.67 x 10⁻¹⁰ mPa Low volatility
Soil DT₅₀ (typical) 49 days Moderately persistent
Soil Sorption Coefficient (Kd) ~1.1 L kg⁻¹ [2] Low / Mobile

Table 2: Aerobic Soil Metabolism of this compound [2] Summary of a study on nine soils from the U.S., Argentina, and Brazil, incubated at 0.1 ppm (approximately twice the maximum field application rate).

Parameter Value / Result Notes
Average DT₅₀ 28 ± 12 days Two-compartment model
Average DT₉₀ 190 ± 91 days Two-compartment model
Primary Metabolites 5-OH-diclosulam, ASTP, 8-Cl-diclosulam Identified at levels >10% of applied in some soils
Terminal Fate Mineralization to CO₂ and bound soil residues -

Effects on Soil Microbial Community Structure and Function

A 2021 laboratory study specifically investigated the effects of this compound and a related herbicide, cloransulam-methyl, on soil microorganisms. The key findings are summarized below [3].

Table 3: Effects on Soil Microbes and Biochemical Processes [3] The study examined effects after 7, 14, 28, 42, and 56 days of exposure at concentrations of 0.05, 0.5, and 2.5 mg kg⁻¹.

Component / Process Observed Effect Notes / Concentration
Functional Bacteria Increased abundance of pesticide-degrading bacteria. -
Nitrification Inhibition of the nitrification reaction. At 0.05 mg kg⁻¹
Denitrification Promotion of the denitrification reaction. At 0.05 mg kg⁻¹
Carbon Fixation Potential enhancement of microbial carbon fixation. For this compound at 0.5 mg kg⁻¹
β-glucosidase Activity Activated. At 2.5 mg kg⁻¹
Urease Activity Positively affected. -
Comparative Toxicity This compound exhibited greater toxicity than cloransulam-methyl. Based on Integrated Biomarker Response (IBR)

Experimental Workflow for Assessing Herbicide Impact

The diagram below outlines a generalized experimental workflow for studying the effects of a herbicide like this compound on soil microbial communities, integrating common approaches from the analyzed studies.

G Experimental Workflow for Soil Herbicide Impact Study cluster_analysis Analysis Modules Start Experimental Design SoilPrep Soil Collection & Preparation Start->SoilPrep HerbApp Herbicide Application SoilPrep->HerbApp Incubation Soil Incubation HerbApp->Incubation Sampling Destructive Sampling (Multiple Time Points) Incubation->Sampling Analysis Multi-faceted Analysis Sampling->Analysis DataInt Data Integration & Interpretation Analysis->DataInt Raw Data A1 Chemical Analysis: Herbicide & Metabolite Residues A2 Enzyme Activity Assays: (e.g., Urease, β-glucosidase) A3 Molecular Microbial Analysis: 16S/ITS Sequencing, qPCR

Key Mechanisms and Pathways of Microbial Impact

The relationship between this compound exposure and observed soil microbial effects can be visualized as a cascade of interconnected mechanisms.

G Proposed Pathways of this compound Impact on Soil Microbes cluster_direct Direct Effects cluster_indirect Indirect & Functional Effects cluster_cycles Cycle Perturbation [3] This compound This compound Application Microbes Soil Microbial Community This compound->Microbes Exposure D1 Shift in Community Structure Microbes->D1 D2 Enrichment of Degrader Populations Microbes->D2 I1 Altered Enzyme Activity D1->I1 I2 Perturbation of Biogeochemical Cycles D1->I2 C1 Nitrogen Cycle: Nitrification ↓ Denitrification ↑ I2->C1 C2 Carbon Cycle: Carbon Fixation ? β-glucosidase ↑ I2->C2

Application Notes & Limitations

  • Toxicity Consideration: this compound has been noted to have a high potential for bioaccumulation and is toxic to earthworms, honeybees, and aquatic plants [1]. An integrated biomarker response study indicated that its overall toxicity to soil microbial systems is greater than that of the related herbicide cloransulam-methyl [3].
  • Methodological Gaps in Search Results: While the cited studies confirm that techniques like high-throughput sequencing, qPCR for functional genes, and soil enzyme activity assays were used [3], the specific protocols for these methods (e.g., detailed DNA extraction procedures, PCR cycling conditions, or enzyme assay reagent compositions) were not available in the search results. Furthermore, the cited research does not provide a step-by-step protocol for the soil incubation studies, such as the precise method for preparing the herbicide-soil mixture or maintaining sterile conditions.
  • Recommendation for Protocol Development: To establish a robust laboratory protocol, you would need to consult the full-text versions of the primary research articles [3] [2] and standard operating procedures from environmental microbiology manuals for the specific methodological details.

I hope this structured overview is helpful for your research. Should you require further analysis on a specific aspect, such as a more detailed breakdown of the metabolite structures or a comparison with other herbicides, please feel free to ask.

References

diclosulam sorption and leaching studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sorption and Leaching

Understanding the sorption (attachment to soil particles) and leaching (movement through soil with water) of agrochemicals is critical for assessing their environmental fate and potential for groundwater contamination [1].

For a herbicide like diclosulam, these processes determine its efficacy, persistence, and ecological risk. This document provides standardized protocols for studying these parameters, drawing on methodologies applied to other complex chemicals like PFAS and metals [2] [3].

Key Parameters & Quantitative Data

The following parameters are fundamental for modeling and understanding this compound's behavior in soil. The table below summarizes these key metrics, which your experiments will aim to determine.

Parameter Description Typical Units Relevance in this compound Studies
Sorption Coefficient (Kd) Measures partitioning of a compound between soil and water phases. L/kg Predicts mobility; a higher Kd indicates stronger sorption and less leaching.
Organic Carbon Partition Coefficient (Koc) Kd normalized to soil organic carbon content. L/kg Allows for comparison of sorption across different soil types.
Freundlich Exponent (β or 1/n) Describes the linearity (isotherm shape) of the sorption process. Dimensionless Identifies if sorption affinity changes with concentration.
Retardation Factor (R) Ratio of water velocity to contaminant velocity. Dimensionless Quantifies how much a compound is retarded relative to water flow.
First-Order Kinetic Rate (α) Describes the speed of rate-limited sorption/desorption. 1/T (e.g., 1/day) Critical for accurately modeling long-term release in field conditions.

The parameters in the table above are often derived from laboratory experiments. For instance, research on PFAS has demonstrated that rate-limited sorption and sorption to air-water interfaces can be dominant retention mechanisms, which should also be considered for polar organic herbicides [2]. Furthermore, the transformation of precursors can lead to long-term leaching, analogous to the behavior of certain pesticides and their metabolites [2].

Detailed Experimental Protocols

Protocol 1: Batch Sorption Studies

Objective: To determine the sorption isotherm and calculate the Kd and Koc for this compound in a specific soil.

Materials:

  • This compound analytical standard
  • Test soil (characterized for pH, organic matter, clay content, etc.)
  • Background electrolyte solution (e.g., 0.01M CaCl₂)
  • Centrifuge tubes (glass preferred)
  • Mechanical shaker
  • Centrifuge
  • HPLC-MS/MS system for analysis

Methodology:

  • Soil Preparation: Air-dry soil and sieve to < 2 mm.
  • Solution Preparation: Create a this compound stock solution and serially dilute it to at least five different concentrations in the background electrolyte.
  • Equilibration: Add a fixed mass of soil (e.g., 2 g) to each centrifuge tube. Pipette a fixed volume (e.g., 20 mL) of each this compound concentration into the tubes. Run in triplicate. Include control tubes without soil.
  • Shaking & Centrifugation: Shake tubes on a mechanical shaker for 24 hours (or until equilibrium is established). Centrifuge at high speed to separate the soil from the supernatant.
  • Analysis: Carefully extract the supernatant and analyze this compound concentration using HPLC-MS/MS.
  • Calculations: The amount sorbed is calculated from the difference between initial and final solution concentrations. Fit the data to the Freundlich isotherm model: x/m = Kf * C^(1/n), where x/m is the amount sorbed, C is the equilibrium concentration, Kf is the Freundlich constant, and 1/n is the heterogeneity factor. Kd can be derived from the slope of the sorption isotherm.
Protocol 2: Column Leaching Experiments

Objective: To simulate the vertical transport of this compound under saturated or unsaturated flow conditions and observe breakthrough behavior.

Materials:

  • Glass or Teflon chromatography columns
  • Peristaltic pump
  • Soil packing apparatus
  • Fraction collector

Methodology:

  • Column Packing: Uniformly pack the column with the test soil to a known bulk density. Avoid layering or air pockets.
  • Saturation: Slowly saturate the column from the bottom upwards with background electrolyte to create saturated conditions.
  • Pulse Application: Introduce a pulse of this compound solution at a known concentration to the top of the column.
  • Elution: Elute the column with background electrolyte at a steady, slow flow rate using a peristaltic pump.
  • Sample Collection: Use a fraction collector to collect effluent at regular intervals or pore volumes.
  • Analysis & Modeling: Analyze this compound concentration in each fraction. Plot the breakthrough curve (relative concentration vs. pore volume). Model the data using mathematical approaches, such as a two-domain sorption model (accounting for equilibrium and rate-limited sorption) or a random walk particle tracking model, which has proven effective for simulating complex leaching of other chemicals [2].

Workflow for Sorption & Leaching Studies

The following diagram outlines the logical workflow for a comprehensive sorption and leaching study, from initial setup to data interpretation.

G Start Start: Study Design SoilChar Soil Characterization (pH, OM %, CEC) Start->SoilChar BatchExp Batch Sorption Experiment SoilChar->BatchExp ColExp Column Leaching Experiment SoilChar->ColExp DataBatch Sorption Isotherm (Kd, Koc, 1/n) BatchExp->DataBatch Quantitative Analysis DataCol Breakthrough Curve (Retardation Factor) ColExp->DataCol Quantitative Analysis Model Data Modeling & Prediction DataBatch->Model Input Parameters DataCol->Model Model Validation Output Output: Environmental Fate Assessment Model->Output

Discussion & Data Interpretation

When interpreting your data, consider these advanced factors highlighted in recent literature:

  • Rate-Limited Sorption: Sorption may not be instantaneous. A two-domain model can help differentiate between fast and slow sorption sites, which is crucial for accurate long-term leaching predictions [2].
  • Role of Air-Water Interfaces (AWI): In unsaturated soils, AWI can be a dominant retention mechanism for surface-active compounds. This may be relevant for this compound, particularly in well-drained soils [2].
  • Colloid-Facilitated Transport: Soil colloids can bind to herbicides and facilitate their transport, leading to earlier breakthrough than predicted. This can be investigated by analyzing colloids in the column effluent [2].

References

diclosulam runoff measurement under simulated rainfall

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Measuring Diclosulam Runoff

Understanding the movement of this compound in surface runoff is crucial for assessing its environmental impact and developing mitigation strategies. The following core components and relationships are key to designing such a study:

  • Rainfall Characteristics: The intensity, duration, and drop size of simulated rainfall are primary drivers of runoff initiation and volume. High-intensity storms typically generate quicker and larger runoff events [1] [2].
  • Soil and Surface Conditions: Factors like soil type, antecedent moisture content, slope, and surface cover (e.g., residue) greatly influence infiltration capacity and, consequently, the amount of runoff and eroded material [2] [3].
  • Chemical Properties of this compound: The runoff transport of this compound is a function of its solubility, adsorption coefficient (Kd), and persistence. Being a mobile compound, it can be carried in the water phase (dissolved) or attached to eroded soil particles (adsorbed) [3].

The conceptual framework for the rainfall-runoff process and this compound transport is summarized in the diagram below:

G This compound Runoff Experimental Workflow Rainfall Simulated Rainfall SoilBox Packed Soil Box (this compound Treated) Rainfall->SoilBox Applied Intensity RunoffInit Runoff Initiation? SoilBox->RunoffInit Infiltration vs. Rainfall RunoffInit->SoilBox No (Continue) SampleCollection Runoff Sample Collection RunoffInit->SampleCollection Yes Analysis Analysis: Runoff Volume, This compound Concentration SampleCollection->Analysis Data Data Output: Load & Timing Analysis->Data

Detailed Experimental Protocol

This protocol is adapted from general rainfall simulation studies for soil runoff [3].

Apparatus and Materials
  • Rainfall Simulator: A simulator capable of producing consistent, uniform rainfall with adjustable intensity (e.g., 50-150 mm/h). A Veejet 80/100 nozzle is often used to generate natural drop sizes [3].
  • Soil Boxes: Typically 100 cm long x 20 cm wide x 7.5 cm deep, with drain holes and a gutter at one end for runoff collection [3].
  • Soil Collection & Preparation: Collect soil from a field relevant to your study (e.g., a typical this compound-use area). Air-dry, sieve (e.g., 2-4 mm), and homogenize it.
  • Application Equipment: A small-scale sprayer to uniformly apply this compound at the recommended field rate to the soil surface.
  • Data Collection: Graduated cylinders, bottles, a balance, and instrumentation for this compound analysis (e.g., LC-MS/MS).
Experimental Setup and Calibration

Soil Box Packing and Treatment:

  • Line each box with a porous cloth (e.g., cheesecloth) to retain soil while allowing drainage [3].
  • Add soil in 1-2 layers, packing each to a uniform bulk density (e.g., 1.3-1.5 g/cm³) and a final depth of 5 cm [3].
  • Apply this compound uniformly to the soil surface using the calibrated sprayer.
  • Set the desired antecedent soil moisture (e.g., 30%, 60%, 90% of field capacity) by slowly wetting the soil from the bottom up to avoid surface disturbance [3].

Rainfall Simulator Calibration:

  • Adjust the water pressure and flow control valve to achieve the target rainfall intensity (e.g., 3.2 cm/h) [3].
  • Measure rainfall uniformity by placing empty boxes in the target area, running the simulator, and measuring the water volume in each. The coefficient of variation (CV) should be < 5-10% [3].
Execution and Data Collection
  • Place the packed soil boxes on a frame adjusted to the desired slope (e.g., 3-5%).
  • Position collection bottles under the gutter's drain spout.
  • Initiate rainfall simulation and record the time to runoff initiation [3].
  • Collect runoff samples at fixed time intervals (e.g., every 5 minutes for 40 minutes) or as a bulk sample for the entire event.
  • For each sample, measure and record the runoff volume.
  • Filter or centrifuge samples to separate water and sediment phases. Analyze for this compound concentration in both phases.

Data Analysis and Modeling

The quantitative data collected can be analyzed and modeled as follows:

Table 1: Key Runoff and Water Quality Parameters to Measure

Parameter Unit Measurement Method
Runoff Initiation Time minutes Stopwatch from rainfall start
Total Runoff Volume Liters (L) Graduated cylinder
Runoff Coefficient - (Total Runoff Vol.) / (Total Rainfall Vol.)
Sediment Yield grams (g) Drying and weighing filtered sediment
This compound Concentration (Water) micrograms/L (µg/L) LC-MS/MS
This compound Concentration (Sediment) micrograms/kg (µg/kg) LC-MS/MS after extraction
This compound Mass Load micrograms (µg) (Concentration x Volume) or (Concentration x Mass)

Table 2: Example of Expected Data Trends Based on Antecedent Moisture

Antecedent Moisture Runoff Initiation Time Total Runoff Volume This compound Mass Load
Low (e.g., 30%) Longer Lower Lower
Medium (e.g., 60%) Medium Medium Medium
High (e.g., 90%) Shorter Higher Higher

Modeling Runoff: For extrapolation to watershed scales, hydrological models like HEC-HMS can be employed. These models use methods like the SCS Curve Number to estimate runoff from rainfall, which can then be coupled with chemical transport modules [1] [4]. The performance of such models is often validated using statistical metrics like Nash-Sutcliffe Efficiency (NSE > 0.8) and Percent Bias (PBIAS < ±10%) [1].

Critical Considerations for Researchers

  • Replication: A minimum of three replicates per treatment is strongly recommended to account for variability.
  • Control Boxes: Include control boxes treated with no herbicide to check for analytical interference.
  • This compound Analysis: Method development for this compound extraction and quantification from both water and soil matrices is a critical step that will require validation.
  • Statistical Analysis: Use analysis of variance (ANOVA) to determine if differences in runoff volume, timing, and this compound load between treatments (e.g., different slopes or moisture levels) are statistically significant.

References

Comprehensive Analytical Methods for Triazolopyrimidine Sulfonamide Herbicides: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triazolopyrimidine Sulfonamide Herbicides

Triazolopyrimidine sulfonamide (TSA) herbicides represent an important class of agricultural chemicals that function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. These herbicides were first introduced in the United States in 1993 and have gained widespread use due to their effectiveness at low application rates and favorable toxicological profiles. The ALS enzyme is present in plants and microorganisms but absent in animals, making these compounds particularly valuable for selective weed control with minimal risk to mammals and wildlife [1]. The TSA herbicide family includes several commercially important active ingredients such as flumetsulam, metosulam, diclosulam, cloransulam-methyl, florasulam, penoxsulam, and pyroxsulam, each with specific crop selectivity and weed control spectra [1] [2].

The chemical structure of TSA herbicides features a triazolopyrimidine ring system connected to a sulfonamide bridge, which is subsequently linked to an aromatic moiety. This molecular architecture is responsible for both their biological activity and their analytical properties. These compounds are generally polar to moderately polar and exhibit varying solubility in water and organic solvents, which directly influences their environmental fate and extraction strategies for analytical purposes. Understanding these chemical properties is essential for developing effective analytical methods that can accurately quantify TSA herbicide residues in diverse matrices including crops, soil, and water [1] [3].

Chemical Properties and Environmental Fate

Structural Characteristics and Mode of Action

The triazolopyrimidine sulfonamide herbicides share a common molecular framework consisting of a triazolopyrimidine ring system connected via a sulfonamide linkage to an aromatic substituent. This specific architecture allows these molecules to effectively inhibit the acetolactate synthase (ALS) enzyme, which catalyzes the first common step in the biosynthesis of branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS disrupts protein synthesis and cell division in susceptible plants, leading to eventual weed death [1] [4]. The absence of this biosynthetic pathway in animals contributes to the selective toxicity and favorable mammalian safety profile of these herbicides. From an analytical perspective, the sulfonamide bridge and aromatic systems in these molecules provide characteristic chromophores and fragmentation patterns that facilitate their detection and quantification using modern chromatographic and mass spectrometric techniques [5] [3].

Environmental Behavior and Degradation

TSA herbicides exhibit varying persistence in agricultural environments depending on their specific chemical structure and environmental conditions. These compounds can undergo multiple degradation pathways, including microbial degradation in soil, hydrolysis, and photodegradation in aqueous environments. For instance, florasulam has been shown to degrade rapidly in soil systems, forming two primary degradants that reach significant concentrations. Interestingly, the same degradants are observed in both light-exposed and dark control samples, indicating that nonphotolytic processes primarily drive florasulam degradation in soil [3]. In contrast, photolytic degradation becomes more significant in aqueous environments, where compounds like penoxsulam undergo transformation through hydrolysis, photo-oxidation of the sulfonamide group, cleavage of the sulfonamide bond, and loss of amino and sulfonic acid groups, resulting in six identifiable photoproducts [3].

The environmental mobility of TSA herbicides is influenced by their soil sorption characteristics, which vary among specific compounds. Understanding these degradation pathways and environmental behaviors is critical for analytical chemists, as it informs the selection of appropriate target analytes (including potential degradants) and determines the necessary sensitivity and selectivity for monitoring studies. Regulatory methods must be capable of detecting not only the parent herbicides but also their significant transformation products to fully assess environmental persistence and potential ecological impacts [1] [3].

Sample Preparation Techniques

Extraction Methods

Efficient extraction is a critical first step in the analysis of triazolopyrimidine sulfonamide herbicides from various matrices. The selection of extraction technique and solvents depends on the nature of the sample matrix (water, soil, or crop) and the specific TSA compounds targeted. For water samples, direct extraction with acetonitrile has been successfully employed, with recovery rates ranging from 75.4% to 106.0% for spiked samples at concentrations between 0.2-5 μg kg⁻¹ [5]. For more complex matrices such as soil, wheat, rice, corn, and soybean, the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has demonstrated excellent performance for simultaneous extraction of multiple TSA herbicides [2].

The standard QuEChERS protocol involves extracting homogenized samples with acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts. This approach has been validated for seven TSA herbicides (metosulam, flumetsulam, pyroxsulam, florasulam, this compound, cloransulam-methyl, and penoxsulam) across multiple matrices, with recovery rates of 73.8-113.2% achieved for spiked concentrations of 0.005-0.10 mg kg⁻¹ [2]. The versatility of the QuEChERS method allows for adjustments based on matrix characteristics; for instance, adding water to dry samples prior to extraction improves recovery, while the addition of buffering salts helps maintain pH stability for compounds susceptible to degradation under acidic or basic conditions.

Cleanup Procedures

Sample cleanup is essential to remove co-extracted matrix components that can interfere with chromatographic separation and detection, particularly when analyzing complex samples at trace levels. For TSA herbicides, solid-phase extraction (SPE) using C18 cartridges has been effectively employed for cleanup of sample extracts, especially for water matrices [5]. The SPE process typically involves conditioning the cartridge with an organic solvent, loading the sample extract, washing with a mild organic solution to remove weakly retained interferents, and finally eluting the target analytes with a stronger solvent.

For crop and soil samples processed using QuEChERS, dispersive SPE (d-SPE) is commonly applied, utilizing sorbents such as octadecylsilane (C18) or Florisil to remove fatty acids, pigments, and other polar interferents [2]. The choice between C18 and Florisil depends on the specific matrix; C18 is generally effective for removing non-polar interferents, while Florisil is particularly useful for samples with high pigment content. The cleanup efficiency directly impacts method sensitivity and instrument maintenance requirements, making optimization of this step crucial for robust analytical performance.

Chromatographic Separation and Mass Spectrometric Detection

Ultra-High Performance Liquid Chromatography (UHPLC)

Modern chromatographic analysis of TSA herbicides leverages the superior separation efficiency and speed of UHPLC technology, which operates at higher pressures (typically >1000 bar) compared to conventional HPLC systems. The UHPLC separation of TSA herbicides is typically achieved using reversed-phase chromatography with C18 columns (1.7-1.8 μm particle size, 50-100 mm length, 2.1 mm internal diameter) maintained at temperatures ranging from 30-40°C [5] [2]. The mobile phase commonly consists of water and acetonitrile, both modified with volatile additives such as 0.1% formic acid or ammonium acetate to enhance ionization efficiency in the mass spectrometer.

The gradient elution program typically starts with a low percentage of acetonitrile (5-10%) that is rapidly increased to 90-95% over 2-10 minutes, depending on the number of analytes and matrix complexity. This approach provides excellent separation of all seven major TSA herbicides in less than 10 minutes, with some methods achieving complete resolution in under 2 minutes for a subset of four compounds [5]. The injection volume is generally optimized between 2-10 μL to balance sensitivity and matrix effects. Proper chromatographic separation is critical not only for resolving individual TSA herbicides but also for minimizing matrix effects and ensuring accurate quantification.

Tandem Mass Spectrometric Detection

Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode represent the gold standard for detection and quantification of TSA herbicides due to their exceptional sensitivity and selectivity. These compounds are typically ionized using electrospray ionization (ESI) in positive mode, which generates abundant [M+H]+ ions for all TSA herbicides [5] [2]. The table below summarizes the optimized MRM transitions for seven major TSA herbicides, demonstrating the characteristic fragmentation patterns used for identification and quantification.

Table 1: Optimized MRM Parameters for Triazolopyrimidine Sulfonamide Herbicides

Herbicide Precursor Ion (m/z) Quantification Transition (m/z) Confirmation Transition (m/z) Collision Energy (eV)
Metosulam 418.0 197.0 155.0 15-25
Flumetsulam 326.0 184.0 127.0 10-20
Pyroxsulam 435.0 197.0 154.0 15-25
Florasulam 360.0 194.0 136.0 10-20
This compound 430.0 187.0 155.0 15-25
Cloransulam-methyl 459.0 198.0 156.0 15-25
Penoxsulam 484.0 196.0 154.0 15-25

Source: [5] [2]

Mass spectrometric parameters are carefully optimized for each compound to maximize sensitivity. The electrospray ionization source typically operates with a capillary voltage of 3.0-4.0 kV, desolvation temperature of 400-500°C, and desolvation gas flow of 800-1000 L/hour. The collision gas (argon or nitrogen) pressure is maintained at approximately 2-3 × 10⁻³ mbar to ensure efficient fragmentation while maintaining adequate signal intensity. For each analyte, at least two MRM transitions are monitored: the most abundant transition serves for quantification, while a second transition with adequate intensity provides confirmatory evidence, fulfilling identification criteria established by guidelines such as EU Directive 2002/657/EC [5].

Method Validation and Quality Assurance

Validation Parameters and Performance Characteristics

Comprehensive method validation is essential to demonstrate the reliability, accuracy, and precision of analytical methods for TSA herbicides. According to international guidelines, validated methods must assess several key parameters including linearity, accuracy, precision, sensitivity, and specificity. For TSA herbicides, excellent linearity (R² ≥ 0.996) has been demonstrated over concentration ranges spanning 0.05-100 μg L⁻¹ for solvent-based standards and matrix-matched calibration [5] [2]. The use of matrix-matched calibration standards is particularly important to compensate for matrix effects that can suppress or enhance analyte ionization in the mass spectrometer.

Method accuracy is typically evaluated through recovery studies at multiple fortification levels across different matrices. For TSA herbicides, average recoveries of 75.4-106.0% have been reported for water, soil, and wheat matrices at spiking levels of 0.2-100 μg kg⁻¹, with relative standard deviations (RSD) generally below 12.5% [5]. Similarly, the modified QuEChERS method yielded recoveries of 73.8-113.2% with RSDs <17.5% for cereals, soybean, and soil at concentrations of 0.005-0.10 mg kg⁻¹ [2]. These recovery values fall within the acceptable range of 70-120% specified by most regulatory guidelines for pesticide residue analysis.

Sensitivity and Specificity

Method sensitivity for TSA herbicides is defined by the limit of detection (LOD) and limit of quantification (LOQ), which vary depending on the matrix and detection technique. For UHPLC-MS/MS methods, LODs below 1 μg kg⁻¹ and LOQs not exceeding 3 μg kg⁻¹ have been achieved in different matrices [5]. The modified QuEChERS method demonstrated LOQs of 0.005 mg kg⁻¹ (5 μg kg⁻¹) for all seven TSA herbicides in cereals, soybean, and soil [2]. These sensitivity levels are sufficient for monitoring regulatory compliance, as they generally fall below the maximum residue limits (MRLs) established for these compounds in food commodities.

Method specificity is ensured through chromatographic separation combined with the selective MRM transitions monitored for each analyte. The use of two MRM transitions per compound with established ion ratios provides a high degree of confidence in compound identification. Additionally, the analysis of blank samples from each matrix batch confirms the absence of interfering peaks at the retention times of target analytes. For methods analyzing multiple TSA herbicides, resolution between compounds with similar retention times must be demonstrated to prevent misidentification and inaccurate quantification.

Table 2: Analytical Performance Characteristics for TSA Herbicides in Different Matrices

Matrix Analytes Spike Levels (mg kg⁻¹) Average Recovery (%) RSD (%) LOQ (mg kg⁻¹)
Water 4 TSAs 0.0002-0.005 75.4-106.0 2.1-12.5 0.003
Soil 4 TSAs 0.005-0.100 78.3-104.5 3.2-11.8 0.005
Wheat 4 TSAs 0.005-0.100 76.9-103.2 2.8-10.7 0.005
Cereals 7 TSAs 0.005-0.100 73.8-109.5 4.5-15.2 0.005
Soybean 7 TSAs 0.005-0.100 75.3-113.2 3.8-17.5 0.005

Source: [5] [2]

Detailed Application Protocols

Standard Operating Procedure for Multi-Residue Analysis in Crops and Soil

This protocol describes a comprehensive method for the determination of seven triazolopyrimidine sulfonamide herbicides (metosulam, flumetsulam, pyroxsulam, florasulam, this compound, cloransulam-methyl, and penoxsulam) in cereal grains (wheat, rice, corn), soybean, and soil using modified QuEChERS extraction and UHPLC-MS/MS analysis [2].

Sample Preparation: Homogenize representative samples using a food-grade blender. For dry samples (grains), grind to pass through a 2-mm sieve. For soil, air-dry and remove debris before grinding. Store all samples at -20°C until analysis.

Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. For dry samples, add 10 mL of water and allow to hydrate for 30 minutes. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add a extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately shake vigorously for 1 minute to prevent salt clumping. Centrifuge at 4000 × g for 5 minutes.

Cleanup: Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA) sorbent. For fatty samples (soybean), add 150 mg C18 sorbent. Shake for 30 seconds and centrifuge at 4000 × g for 5 minutes. Transfer 2 mL of the cleaned extract to a new tube and evaporate to near dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of acetonitrile/water (10:90, v/v) and filter through a 0.22-μm membrane prior to UHPLC-MS/MS analysis.

Analytical Procedure for Water Samples

This protocol specifies the procedure for determining four TSA herbicides (pyroxsulam, flumetsulam, metosulam, and this compound) in water samples using solid-phase extraction and UPLC-MS/MS analysis [5].

Sample Collection and Preservation: Collect water samples in amber glass bottles and adjust to pH ~3 with hydrochloric acid if preservation is required. Store at 4°C and extract within 7 days of collection.

Solid-Phase Extraction: Condition a 500 mg C18 SPE cartridge with 5 mL methanol followed by 5 mL acidified water (pH 3). Pass 500 mL of water sample through the cartridge at a flow rate of 5-10 mL/min using a vacuum manifold. Dry the cartridge under vacuum for 30 minutes. Elute the analytes with 5 mL of methanol into a collection tube. Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1.0 mL of methanol/water (50:50, v/v) and vortex for 30 seconds.

Alternative Online SPE Approach: For higher throughput, an online SPE system can be employed where water samples are directly injected onto a trapping column, followed by automatic elution to the analytical column, eliminating the manual SPE steps.

Experimental Workflow and Pathway Analysis

The following workflow diagram illustrates the complete analytical procedure for the determination of triazolopyrimidine sulfonamide herbicides in environmental and agricultural samples:

G cluster_1 Sample Preparation cluster_2 Instrumental Analysis SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction Homogenize Cleanup Cleanup Extraction->Cleanup Centrifuge Extraction->Cleanup Concentration Concentration Cleanup->Concentration Transfer Cleanup->Concentration Analysis UHPLC-MS/MS Analysis Concentration->Analysis Reconstitute DataProcessing Data Processing Analysis->DataProcessing Integrate Analysis->DataProcessing Validation Method Validation DataProcessing->Validation Verify

Figure 1: Analytical Workflow for TSA Herbicide Determination

The analytical workflow begins with proper sample collection and preservation to maintain analyte integrity. The sample preparation phase involves extraction using appropriate solvents, cleanup to remove matrix interferents, and concentration to achieve the required sensitivity. The instrumental analysis phase encompasses chromatographic separation, mass spectrometric detection, and data processing for quantification. Method validation verifies the reliability and accuracy of the entire process, ensuring generated data meets quality assurance criteria.

The following pathway diagram illustrates the degradation mechanisms of triazolopyrimidine sulfonamide herbicides in the environment, which is crucial for understanding the formation of transformation products that may require monitoring:

G cluster_1 Abiotic Degradation cluster_2 Biotic Degradation ParentCompound Parent TSA Herbicide Photodegradation Photodegradation ParentCompound->Photodegradation Sunlight MicrobialDegradation Microbial Degradation ParentCompound->MicrobialDegradation Soil Microbes Hydrolysis Hydrolysis ParentCompound->Hydrolysis Aqueous Photodegradation->Hydrolysis TPSA TPSA (Triazolopyrimidine Sulfonic Acid) Photodegradation->TPSA Primary Path OtherDegradants Other Degradants Photodegradation->OtherDegradants Secondary Path MicrobialDegradation->OtherDegradants Multiple Products Hydrolysis->OtherDegradants pH-Dependent

Figure 2: Environmental Degradation Pathways of TSA Herbicides

Understanding these degradation pathways is essential for comprehensive monitoring programs, as transformation products may retain biological activity or exhibit different environmental behavior compared to parent compounds. Analytical methods should be capable of detecting not only the parent TSA herbicides but also their significant degradants to fully assess environmental impact and compliance with regulatory standards.

Troubleshooting and Technical Notes

Common Analytical Challenges and Solutions

Matrix effects represent one of the most significant challenges in the analysis of TSA herbicides by LC-MS/MS, particularly when analyzing diverse sample types. These effects manifest as suppression or enhancement of analyte ionization, leading to inaccurate quantification. To mitigate matrix effects, several strategies can be employed: (1) use of matrix-matched calibration standards prepared in blank matrix extracts; (2) implementation of effective cleanup procedures to remove interfering compounds; (3) use of stable isotope-labeled internal standards for each analyte when available; and (4) dilution of sample extracts when sensitivity permits [5] [2]. The extent of matrix effects should be evaluated during method validation by comparing the response of analytes in matrix extracts to those in pure solvent at equivalent concentrations.

Chromatographic issues such as peak tailing, retention time shifts, or loss of resolution can occur during method implementation. These problems are often addressed by: (1) ensuring proper column conditioning with sufficient volumes of mobile phase; (2) using high-purity mobile phase additives and regularly preparing fresh solutions; (3) implementing effective sample cleanup to prevent column contamination; and (4) maintaining consistent column temperature throughout the analysis. For persistent issues, adjusting the mobile phase pH or gradient profile may be necessary to optimize separation.

Quality Control Measures

Rigorous quality control is essential for generating reliable analytical data for TSA herbicides. Each batch of samples should include: (1) procedure blanks to monitor contamination; (2) matrix spikes to verify ongoing accuracy and precision; (3) duplicate samples to assess method precision; and (4) continuing calibration verification standards to monitor instrument performance. For regulatory compliance work, participation in proficiency testing schemes and analysis of certified reference materials when available further validate method performance.

System suitability tests should be performed at the beginning of each analytical sequence to ensure the UHPLC-MS/MS system is operating within specified parameters. These tests typically include: (1) evaluation of chromatographic resolution between critical analyte pairs; (2) assessment of retention time stability (RSD < 2%); (3) verification of mass accuracy and sensitivity using reference standards; and (4) confirmation of stable baseline and absence of significant noise. Documentation of system suitability parameters provides evidence of proper instrument function throughout the analysis.

Conclusion

The analytical methods presented in this application note provide robust, sensitive, and reliable approaches for determining triazolopyrimidine sulfonamide herbicides in various environmental and agricultural matrices. The combination of efficient extraction techniques such as QuEChERS, advanced chromatographic separation using UHPLC, and selective detection with tandem mass spectrometry enables accurate quantification of these herbicides at trace levels relevant to regulatory standards. The detailed protocols and troubleshooting guidance support implementation of these methods in routine testing laboratories, facilitating monitoring programs for these important agricultural chemicals in food, soil, and water systems.

References

Comprehensive Application Notes and Protocols for Determining Diclofenac in Soy Milk and Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chemical Contaminants in Food Matrices

The analysis of chemical contaminants in food products represents a critical challenge in modern analytical chemistry, particularly as global food supply chains become increasingly complex. Chemical contaminants can enter food products through various pathways, including veterinary drug residues, environmental contamination, or during processing and packaging. The presence of pharmaceutical residues such as diclofenac in plant-based milk alternatives like soy milk is of particular concern due to the growing consumer shift toward plant-based diets and the potential public health implications of chronic low-level exposure. Soy milk itself is a complex matrix containing proteins, carbohydrates, lipids, and various phytochemicals that can interfere with analytical methods, necessitating sophisticated sample preparation and detection strategies [1].

The determination of diclofenac in food matrices requires special consideration due to several factors. First, diclofenac is a non-steroidal anti-inflammatory drug (NSAID) with potential adverse effects at high concentrations, though its presence in food products is typically at trace levels. Second, soy milk presents a particularly challenging matrix due to its high protein content (approximately 3-4%) and the presence of anti-nutritional factors and allergenic compounds that can complicate extraction and analysis. Finally, the increasing consumption of soy products as alternatives to dairy milk necessitates robust analytical methods to ensure product safety and regulatory compliance [2] [1]. Regulatory bodies worldwide have established maximum residue limits (MRLs) for various contaminants in food products, though specific regulations for pharmaceutical residues in plant-based milk alternatives are still evolving [3].

Analytical Methodology Selection

Comparison of HPLC and UHPLC-MS/MS Approaches

The selection of an appropriate analytical technique is crucial for the accurate determination of diclofenac in complex matrices like soy milk. While High-Performance Liquid Chromatography (HPLC) with UV detection offers a cost-effective solution for less complex matrices, Ultra High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides superior sensitivity and selectivity for trace-level analysis in challenging food matrices. The fundamental difference between these approaches lies in their detection limits, selectivity, and ability to handle complex matrices without extensive sample clean-up.

Research has demonstrated that UHPLC-MS/MS offers significant advantages for detecting diclofenac at trace levels in complex biological matrices like milk. One study developed a UHPLC-MS/MS method for determining diclofenac in bovine milk with a calibration range of 0.05–5.00 ng mL⁻¹ and impressive limit of detection (LOD) of 0.015 ng mL⁻¹ and limit of quantification (LOQ) of 0.048 ng mL⁻¹ [4]. This level of sensitivity far exceeds what conventional HPLC-UV methods can typically achieve and is essential for monitoring pharmaceutical residues at toxicologically relevant concentrations. Additionally, the MS/MS detection provides structural confirmation through fragmentation patterns, reducing the likelihood of false positives from matrix interferences.

Technique Selection Guidelines
  • For routine quality control where diclofenac concentrations are expected to be relatively high (≥ 50 ng/mL) and matrix complexity is moderate, HPLC-UV may provide a cost-effective solution with adequate performance [5] [6].

  • For regulatory testing and research applications requiring maximum sensitivity and unequivocal compound identification, particularly at trace concentrations (< 10 ng/mL) in complex matrices like soy milk, UHPLC-MS/MS is the recommended approach [4].

  • When analyzing multiple contaminants simultaneously (multi-residue methods), LC-MS/MS offers superior capabilities due to its high selectivity in multiple reaction monitoring (MRM) mode, allowing for the detection of dozens of compounds in a single run [7].

Table 1: Comparison of Analytical Techniques for Diclofenac Determination

Parameter HPLC-UV UHPLC-MS/MS
Limit of Detection 0.2-0.25 μg/mL [5] 0.015 ng/mL [4]
Linear Range 10-200 μg/mL [6] 0.05-5.00 ng/mL [4]
Analysis Time 2-15 minutes [5] [6] Typically < 10 minutes
Selectivity Moderate (based on retention time) High (based on MRM transitions)
Matrix Effects Significant, requires extensive clean-up Manageable with isotope-labeled internal standards
Cost Lower initial investment Higher equipment and maintenance costs

Sample Preparation and Extraction Techniques

Comprehensive Sample Preparation Workflow

Proper sample preparation is critical for the accurate determination of diclofenac in soy milk, given its complex composition including proteins, fats, carbohydrates, and various phytochemicals. The sample preparation workflow must effectively remove interfering compounds while maintaining high recovery of the target analyte. A well-designed preparation protocol should address protein removal, lipid extraction, and pre-concentration steps to achieve the necessary sensitivity for trace-level detection.

The following diagram illustrates the comprehensive sample preparation workflow for diclofenac analysis in soy milk:

G Start Soy Milk Sample Step1 Acidification with Acetic Acid (pH = 4.0) Start->Step1 Step2 Deproteination with Ethyl Acetate Step1->Step2 Step3 Addition of Sodium Acetate and Silica Step2->Step3 Step4 Centrifugation (4000 rpm, 10 min) Step3->Step4 Step5 Evaporation to Dryness (N₂ Stream, 40°C) Step4->Step5 Step6 Reconstitution in Mobile Phase Step5->Step6 Step7 Filtration (0.22 μm Membrane) Step6->Step7 Step8 UHPLC-MS/MS Analysis Step7->Step8

Detailed Extraction Protocol

Based on published methodologies for determining diclofenac in milk matrices [4], the following extraction protocol has been optimized for soy milk:

  • Sample Acidification: Accurately measure 10 mL of homogenized soy milk into a 50 mL polypropylene centrifuge tube. Add 1 mL of 1 M sodium acetate buffer and adjust the pH to 4.0 using glacial acetic acid. Acidification serves to precipitate proteins and convert diclofenac to its non-ionized form, improving extraction efficiency.

  • Solvent Extraction: Add 10 mL of ethyl acetate to the acidified sample and vortex vigorously for 2 minutes. The choice of ethyl acetate provides selective extraction of medium-polarity compounds like diclofenac while minimizing the co-extraction of highly polar matrix components. Add 0.5 g of anhydrous sodium sulfate and 0.2 g of silica to absorb residual water and remove phospholipids, respectively.

  • Clean-up and Concentration: Centrifuge the mixture at 4000 × g for 10 minutes at 4°C. Transfer the organic layer to a clean evaporation tube and repeat the extraction with an additional 5 mL of ethyl acetate, combining the organic layers. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of mobile phase (typically methanol:water, 70:30, v/v) and vortex for 30 seconds. Finally, filter through a 0.22 μm PVDF membrane into an HPLC vial for analysis.

This extraction method has demonstrated acceptable recovery rates (98.95-99.98%) for diclofenac in complex matrices, with good repeatability (RSD < 18.8%) and intermediary precision (RSD < 15.3%) [4] [5]. The inclusion of silica in the extraction process helps remove phospholipids that can cause matrix effects in mass spectrometric detection, thereby improving method robustness.

Chromatographic Separation and Conditions

Optimal Stationary and Mobile Phases

Achieving adequate separation of diclofenac from matrix components is essential for accurate quantification, particularly when using UV detection where specificity is limited. For reverse-phase chromatography, a C18 column with 1.7-3 μm particle size provides optimal efficiency for separating diclofenac from matrix interferences. The column dimensions should be selected based on the detection technique: 100 × 2.1 mm for UHPLC-MS/MS applications or 150-250 × 4.6 mm for conventional HPLC-UV systems [4] [6].

The mobile phase composition plays a critical role in achieving optimal retention and peak shape for diclofenac. A methanol-water mixture often provides superior results compared to acetonitrile-based systems, particularly for mass spectrometric detection where ionization efficiency must be considered. The addition of acid modifiers such as orthophosphoric acid (to pH 2.0-3.0) helps suppress silanol interactions and improve peak symmetry. For LC-MS applications, volatile additives like formic acid or ammonium formate are preferred [5] [6].

Table 2: Chromatographic Conditions for Diclofenac Separation

Parameter HPLC-UV Conditions UHPLC-MS/MS Conditions
Column C18 (150 × 4.6 mm, 3 μm) [6] C18 (100 × 2.1 mm, 1.7 μm) [4]
Mobile Phase 35% 0.05M orthophosphoric acid (pH 2.0) : 65% acetonitrile [6] Methanol:water with gradient elution [4]
Flow Rate 2.0 mL/min [6] 0.3-0.5 mL/min
Injection Volume 10-20 μL 5-10 μL
Column Temperature 25-40°C 35-45°C
Run Time 2-15 minutes [5] [6] 5-10 minutes
Retention Time 2-4 minutes [6] Compound-dependent
Gradient Elution Program

For UHPLC-MS/MS analysis, a gradient elution program is recommended to efficiently separate diclofenac from matrix components while maintaining acceptable run times. The following program has been successfully applied for diclofenac determination in milk matrices [4]:

  • Initial conditions: 30% methanol, 70% water (both containing 0.1% formic acid)
  • Linear gradient to 90% methanol over 5 minutes
  • Hold at 90% methanol for 2 minutes
  • Return to initial conditions in 0.5 minutes
  • Equilibrate for 2.5 minutes

The total run time of 10 minutes provides adequate separation while maintaining high throughput. Under these conditions, diclofenac typically elutes between 4.5-6.5 minutes, depending on the specific column and mobile phase composition. The retention time should be verified using matrix-matched standards to account for potential matrix effects on chromatographic behavior.

Detection Parameters and Instrument Configuration

Mass Spectrometric Detection

For trace-level determination of diclofenac in complex matrices like soy milk, tandem mass spectrometry provides the necessary sensitivity and specificity. The instrument should be operated in negative electrospray ionization (ESI-) mode, as diclofenac contains carboxylic acid groups that ionize efficiently in this mode. The following MS parameters have been optimized for diclofenac detection [4]:

  • Ion Source Parameters: Capillary voltage: 2.5-3.0 kV; Source temperature: 150°C; Desolvation temperature: 350°C; Cone gas flow: 50 L/hr; Desolvation gas flow: 650 L/hr

  • MRM Transitions: The primary quantifier transition for diclofenac is m/z 294.0 → 250.0 with collision energy of 15-20 eV. A secondary qualifier transition (m/z 294.0 → 214.0) should be monitored with a collision energy of 25-30 eV for confirmatory purposes. The dwell time for each transition should be ≥ 50 ms to ensure sufficient data points across the chromatographic peak.

  • Optimized MS Parameters:

    • Collision Cell Parameters: Collision gas: Argon at 0.15 mL/min; Cell accelerator voltage: 4-6 V
    • Mass Resolution: Set both quadrupoles to unit resolution (0.7 FWHM) to maximize sensitivity while maintaining adequate selectivity
UV Detection Conditions

For applications where MS detection is not available, UV detection can be employed with careful method optimization. Diclofenac exhibits strong UV absorption at 210 nm and 275 nm due to its dichloroaniline and phenylacetate chromophores. Detection at 210 nm provides higher sensitivity but may be subject to more matrix interferences, while 275 nm offers improved selectivity with slightly reduced sensitivity [5] [6].

The following instrument parameters are recommended for HPLC-UV analysis:

  • Detection Wavelength: 210 nm for maximum sensitivity or 275 nm for improved selectivity
  • Bandwidth: 4 nm
  • Response Time: 1-2 seconds
  • Reference Wavelength: Off

Method Validation Parameters

Comprehensive Validation Protocol

Analytical methods for determining diclofenac in food matrices must be rigorously validated to ensure reliability, accuracy, and reproducibility. The International Conference on Harmonisation (ICH) guidelines provide a framework for method validation, with specific considerations for food analysis [5] [6]. The following validation parameters should be established:

  • Linearity and Range: Prepare calibration standards in the range of 0.05-5.00 ng/mL for UHPLC-MS/MS or 10-200 μg/mL for HPLC-UV. The correlation coefficient (r²) should be ≥ 0.995, with residuals randomly distributed around zero [4] [6].

  • Accuracy and Precision: Evaluate using quality control samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% of the nominal value, with precision (RSD) ≤15% for both within-day and between-day variations [4].

  • Specificity: Demonstrate that the method can unequivocally identify and quantify diclofenac in the presence of matrix components. For MS detection, this includes monitoring multiple MRM transitions with consistent ion ratios (±30% of standards); for UV detection, peak purity assessment should be performed [7].

Table 3: Method Validation Parameters for Diclofenac Determination

Validation Parameter Acceptance Criteria Reference Method

| Linearity Range | 0.05-5.00 ng/mL (MS) 10-200 μg/mL (UV) | [4] [6] | | Correlation Coefficient (r²) | ≥ 0.995 | [5] | | LOD | 0.015 ng/mL (MS) 0.25 μg/mL (UV) | [4] [5] | | LOQ | 0.048 ng/mL (MS) 0.50 μg/mL (UV) | [4] [5] | | Accuracy | 85-115% recovery | [5] | | Precision (RSD) | ≤15% (intra-day and inter-day) | [4] | | Recovery | 98.95-99.98% | [5] |

Additional Validation Considerations
  • Matrix Effects: Evaluate by comparing the analytical response of standards prepared in mobile phase versus matrix-matched standards. Signal suppression or enhancement should be ≤20% for LC-MS methods. If significant matrix effects are observed, use isotope-labeled internal standards (e.g., diclofenac-d₄) for correction [4].

  • Robustness: Test method resilience to deliberate variations in key parameters including mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). The method should maintain system suitability criteria under these modified conditions [5].

  • Solution Stability: Evaluate standard and sample stability under various storage conditions (-20°C, 4°C, room temperature) and processing conditions (after sample preparation). Diclofenac standards have demonstrated stability for 30 days at -35°C and through multiple freeze-thaw cycles [6].

Troubleshooting and Technical Notes

Common Analytical Challenges and Solutions

The analysis of diclofenac in soy milk presents several technical challenges that may affect method performance. Understanding these challenges and implementing appropriate solutions is crucial for maintaining data quality and reliability.

  • Matrix Effects in Mass Spectrometry: Soy milk contains phospholipids and other components that can cause significant ion suppression in ESI-MS. To mitigate this effect:

    • Implement effective sample clean-up using silica or other sorbents during extraction
    • Use matrix-matched calibration standards to compensate for residual matrix effects
    • Employ isotope-labeled internal standards for quantification
    • Optimize the chromatographic separation to elute diclofenac away from the region of maximum ion suppression
  • Chromatographic Peak Tailing: Diclofenac contains carboxylic acid groups that can interact with residual silanol groups on the stationary phase, leading to peak tailing and reduced resolution. Solutions include:

    • Using high-purity C18 columns with enhanced endcapping
    • Adding acid modifiers to the mobile phase (0.1% formic acid for MS, phosphoric acid for UV)
    • Maintaining mobile phase pH at 2.0-3.0 to suppress ionization of silanol groups and the analyte
  • Sample Degradation: Diclofenac solutions may degrade under certain conditions. Studies have shown that diclofenac standards can degrade by more than 25% after 24 hours at room temperature, while remaining stable for 30 days when stored at -35°C [6]. To prevent degradation:

    • Store standard solutions and samples at -20°C or below
    • Use amber vials to protect from light-induced degradation
    • Maintain samples at 4°C in the autosampler for short-term stability
Quality Control Measures

Implement a comprehensive quality control protocol to ensure ongoing method performance:

  • System Suitability Test: Before each analytical run, inject a standard containing diclofenac at the LOQ concentration. The injection should meet predefined criteria for retention time stability (±2%), peak area RSD (<5% for n=5), and theoretical plates (>2000).
  • Blank and Spiked Samples: Include method blanks (solvent only), matrix blanks (extracted soy milk without diclofenac), and spiked quality control samples at low, medium, and high concentrations with each batch.
  • Continual Calibration Verification: Inject a mid-point calibration standard after every 10-15 samples to monitor for instrument drift, with acceptance criteria of ±15% deviation from the initial response.

The following diagram illustrates the overall analytical workflow, integrating all stages from sample preparation to data analysis:

G A Sample Preparation Phase A1 Soy Milk Sampling (Homogenization) A->A1 B Chromatographic Separation B1 Column: C18 (100×2.1mm, 1.7µm) B->B1 C Detection & Quantification C1 Ionization: ESI Negative Mode C->C1 D Data Analysis & Reporting D1 Peak Integration & Review D->D1 A2 Acidification & Deproteination (pH 4.0 with acetic acid) A1->A2 A3 Solvent Extraction (Ethyl acetate) A2->A3 A4 Clean-up & Concentration (Silica, evaporation) A3->A4 A4->B B2 Mobile Phase: Methanol/Water (Gradient elution) B1->B2 B3 Column Temperature: 40°C B2->B3 B4 Injection Volume: 5-10µL B3->B4 B4->C C2 MRM: m/z 294→250 (Quantifier) 294→214 (Qualifier) C1->C2 C3 Collision Energy: 15-20eV C2->C3 C4 Dwell Time: ≥50ms/transition C3->C4 C4->D D2 Calibration Curve (0.05-5.00 ng/mL) D1->D2 D3 Quality Control Check (85-115% recovery) D2->D3 D4 Calculation of Concentration D3->D4

Conclusion

This comprehensive application note provides detailed protocols for the determination of diclofenac in soy milk and other food matrices. The UHPLC-MS/MS method offers superior sensitivity and selectivity for trace-level analysis, while the HPLC-UV approach provides a cost-effective alternative for less demanding applications. The sample preparation methodology effectively addresses the challenges posed by the complex soy milk matrix, enabling reliable quantification at environmentally relevant concentrations. Proper method validation and ongoing quality control are essential to ensure data reliability and regulatory compliance. As the consumption of plant-based milk alternatives continues to grow, robust analytical methods for monitoring pharmaceutical residues will play an increasingly important role in food safety assurance.

References

troubleshooting diclosulam residue analysis in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the most effective sample preparation methods for complex matrices like soil or biological tissues? Effective sample preparation is crucial for removing matrix interferences. The goal is to preconcentrate your analyte and clean up the sample [1].

  • Solid-Phase Extraction (SPE): Ideal for aqueous environmental matrices. It can preconcentrate analytes present in low concentrations, remove interferences, and desalinate samples. A manifold and cartridges are used to trap and elute analytes, often under positive or negative pressure [1].
  • Solid-Phase Microextraction (SPME): Useful for extracting both volatiles and non-volatiles from liquid or gas matrices. This method uses a fiber coated with a stationary phase and is excellent for off-site sample collection due to its portability [1].
  • Liquid-Liquid Extraction (LLE): A traditional method for partitioning analytes based on solubility between two immiscible liquids.
  • Derivatization: This technique chemically modifies the target analyte to make it more amenable to analysis by GC or to enhance its detection properties [1].

Q2: My chromatographic separation is poor, with co-elution and peak broadening. How can I improve it? Optimizing your chromatographic method is key to resolving these issues.

  • Optimize the HPLC Gradient: Using a shallow gradient during reversed-phase HPLC can yield sharper peaks and better resolution of complex mixtures. For disulfide-linked peptides, for instance, gradient elution using water and acetonitrile with 0.1% formic acid is common [2].
  • Use UHPLC: Ultra-high-pressure liquid chromatography (UHPLC) uses sub-2 µm particles and elevated pressures to significantly enhance resolution [2].
  • Consider Alternative Chromatographies:
    • Size-Exclusion Chromatography (SEC): Fractionates molecules by hydrodynamic volume, useful for separating larger aggregates from monomers [2].
    • Aqueous Normal Phase Chromatography: As demonstrated with a diamond hydride column, this can be highly effective for specific analyses like collagen crosslinks [3].

Q3: How can I mitigate matrix effects that suppress or augment my analyte's signal? Matrix effects are a major challenge that can mask, suppress, or augment your signal [1].

  • Use Stable Isotopically Labeled Internal Standards: This is the most effective way to correct for fluctuations during sample preparation and ionization suppression/enhancement. The internal standard should be physicochemically similar to the target analyte, co-elute with it, and experience the same ionization effects. Nitrogen-15 (15N) or carbon-13 (13C) labeled standards are often preferred over deuterated ones to avoid deuterium isotope effects that can alter retention times [1].
  • Skillful Sample Preparation: The sample preparation methods listed in FAQ 1 are your first line of defense against matrix effects [1].

Q4: What mass spectrometry data acquisition methods should I use for confident compound identification? The choice between MS1 and MS2 (MS/MS) acquisition is critical.

  • MS1 Data: Provides the mass of the whole molecule. While accurate, it is often insufficient for identifying compounds in a complex sample because many different molecules can share the same mass [4].
  • MS2 Data (MS/MS): Is essential for confident identification. The instrument breaks the molecule into smaller pieces and measures the mass of those fragments, creating a "chemical fingerprint." This is crucial for annotating unknown compounds in complex samples [4].
  • Recommended Acquisition Method: For untargeted analysis, Data-Dependent Acquisition (DDA) is currently the best choice as it provides MS2 information for a wide range of detected ions, which is vital for identification [4]. Running samples with both MS1 and MS2 data collected in the same run is highly recommended [4].

Troubleshooting Guide & Experimental Protocols

This guide addresses common procedural hurdles and outlines established protocols.

Troubleshooting Common Issues
Issue Possible Cause Solution

| Low Analytical Sensitivity | - Inefficient extraction

  • Matrix suppression | - Optimize SPE/SPME [1]
  • Use a stable isotope internal standard [1] | | Poor Chromatography | - Suboptimal gradient
  • Column contamination | - Use a shallow HPLC/UHPLC gradient [2]
  • Incorporate sample cleanup steps (e.g., SPE, filtration) [1] | | Inconsistent/Imprecise Results | - Uncorrected matrix effects
  • Reactive analyte loss | - Use a stable isotope internal standard [1]
  • Use derivatization to "trap" reactive analytes [1] | | Unconfident Compound ID | - Relying solely on MS1 data | - Acquire MS2 (MS/MS) data for all samples [4]
  • Use DDA acquisition mode [4] |
Detailed Methodologies for Key Experiments

Protocol 1: Comprehensive LC-MS/MS Analysis for Residue Quantification This protocol is adapted from collagen subtyping and metabolomics workflows [3] [5] [4].

  • Sample Preparation:

    • Extraction: Use a tailored method (e.g., SPE, LLE) for your matrix and analyte.
    • Cleanup: Employ SPE to remove interfering compounds.
    • Internal Standard: Add a stable isotopically labeled analog of your target analyte (e.g., 13C-labeled) to correct for matrix effects [1].
  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18) [3].
    • Mobile Phase: Solvent A: 0.1% (v/v) formic acid in water; Solvent B: 0.1% (v/v) formic acid in acetonitrile [3].
    • Gradient: Example: Initial 3% B, ramp to 40% B at 2 min, 97% B at 3 min, then re-equilibrate. Optimize timing and proportions for your analyte [3].
    • Flow Rate: 300 µl/min [3].
  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI).
    • Data Acquisition:
      • Use Data-Dependent Acquisition (DDA) to collect MS2 spectra for the top N ions detected in the MS1 scan [4].
      • MS1: Scan a relevant mass range (e.g., m/z 100-1000).
      • MS2: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Collision energy should be optimized for your compound.
  • Data Processing:

    • Use software that can perform library matching of the acquired MS2 spectra against reference spectra for compound identification [4].
    • For quantification, use the MS1 peak area of the analyte normalized to the MS1 peak area of the internal standard.

The workflow for this comprehensive analysis can be visualized as follows:

SamplePrep Sample Preparation (Extraction, Cleanup, Add Internal Standard) LC_Sep Liquid Chromatography (Reversed-Phase C18, Optimized Gradient) SamplePrep->LC_Sep MS1 MS1 Scan (Measure intact mass) LC_Sep->MS1 DDA Data-Dependent Acquisition (DDA) MS1->DDA MS2 MS2 Fragmentation (Generate chemical fingerprint) DDA->MS2 ID_Quant Data Processing (Library Matching & Quantification) MS2->ID_Quant

Key Takeaways for Diclosulam Analysis

  • Prioritize Sample Cleanup: Given that this compound is often analyzed in environmental matrices like soil, robust sample preparation using SPE is highly recommended to minimize interference [1].
  • Mandatory MS2 for Confidence: Do not rely on MS1 data and retention time alone for identification. The chemical fingerprint provided by MS2 is non-negotiable for confirming the presence of this compound in a complex sample [4].
  • Internal Standards are Essential: To achieve accurate and precise quantification, especially given the likelihood of matrix effects, the use of a stable isotopically labeled this compound standard is one of the most impactful steps you can take [1].

References

managing weed resistance to ALS inhibitors like diclosulam

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ALS Inhibitor Resistance

Herbicide Group & Target

  • Site of Action (SOA) Group: HRAC Group 2 / WSSA Group 2 [1] [2].
  • Target Enzyme: Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) [3].

Mechanisms of Herbicide Resistance Resistance in weeds can occur through two primary mechanisms:

Mechanism Description Key Characteristics
Target-Site Resistance (TSR) An altered ALS enzyme prevents the herbicide from binding [3]. Caused by specific point mutations in the ALS gene; often confers resistance to multiple ALS-inhibiting herbicides (cross-resistance) [3].
Non-Target-Site Resistance (NTSR) Enhanced ability to detoxify or sequester the herbicide before it reaches its target [4]. A polygenic trait; can involve complex changes in gene expression for detoxification enzymes (e.g., CYP450s, GSTs, transporters) [4].

Troubleshooting Guide & FAQs for Researchers

Q1: A known ALS-resistant weed species is not being controlled by diclosulam in our field trials. What are the potential mechanisms?

  • Confirmed Resistance Cases: Palmer amaranth (Amaranthus palmeri) and wild poinsettia (Euphorbia heterophylla) have recorded resistance to this compound [1]. The resistance mechanism (TSR or NTSR) must be empirically determined.
  • Investigation Protocol:
    • Sequence the ALS Gene: Amplify and sequence the ALS gene from resistant and sensitive biotypes. Look for known mutations at conserved amino acid residues (e.g., Pro197, Trp574, Ala122) that confer TSR [3].
    • Test for NTSR: If no TSR mutations are found, investigate NTSR. Conduct a transcriptome analysis (RNA-Seq) comparing resistant and sensitive plants, focusing on genes involved in xenobiotic detoxification before and after herbicide application [4].

Q2: Our transcriptomic data from resistant ragweed shows no common TSR mutations but vast expression differences in many genes. How do we identify true NTSR drivers?

  • The Challenge: NTSR is often population-specific. A recent study on common ragweed found that no differentially expressed genes were common to all six resistant populations studied, and only 197 were shared by more than one [4]. This highlights the complexity and diversity of NTSR mechanisms.
  • Research Workflow:
    • Identify Candidate Genes: From your transcriptomic data, create a list of constitutively differentially expressed genes. Prioritize families known for detoxification (e.g., CYP450, GT, GST, ABC transporters) [4].
    • Functional Validation: Use techniques like RNAi or CRISPR-Cas9 to knock down candidate genes in resistant weeds and test for restored herbicide sensitivity.
    • Predictive Modeling: Explore whether expression patterns of a combination of candidate genes can accurately predict the resistant phenotype across different populations and plant samplings [4].

Q3: How can we design a sustainable weed management strategy to delay or combat ALS resistance?

  • Proactive Herbicide Rotations: Rotate ALS inhibitors (HRAC Group 2) with herbicides from different, unrelated SOA groups (e.g., Groups 15, 27, 9) to reduce selection pressure [2].
  • Use Effective Premixes: Utilize registered premix herbicides that contain multiple active ingredients with different SOAs from the start, rather than as a reaction to resistance [2].
  • Integrate Non-Chemical Methods: Combine chemical control with cultural practices (e.g., cover crops, crop rotation) and mechanical methods to manage the weed seedbank and reduce reliance on herbicides.

The following workflow outlines a structured approach for diagnosing resistance, integrating the key questions above:

Start Start: Suspected ALS-Resistant Weed Q1 Q1: Identify Resistance Cases & Mechanisms Start->Q1 Seq Sequence ALS Gene for TSR mutations Q1->Seq NTSR Conduct Transcriptomics for NTSR candidates Q1->NTSR Q2 Q2: Validate NTSR Drivers (Population-Specific) Seq->Q2 NTSR->Q2 Validate Functionally Validate Candidate Genes Q2->Validate Model Build Predictive Model Validate->Model Q3 Q3: Design Management Strategy Model->Q3 Rotate Rotate Herbicide SOA Groups Q3->Rotate Premix Use Effective Premix Herbicides Q3->Premix Integrate Integrate Non-Chemical Control Methods Q3->Integrate End Sustainable Weed Management Rotate->End Premix->End Integrate->End

Experimental Protocol: Transcriptome Analysis for NTSR

This protocol is adapted from a 2023 study investigating NTSR in common ragweed [4].

Objective: To identify non-target-site resistance mechanisms in a weed population resistant to an ALS-inhibiting herbicide (e.g., imazamox or tribenuron).

Materials:

  • Plant material: Resistant (R) and sensitive (S) biotypes from the same population (to minimize background genetic variation).
  • Herbicide: Commercial formulation of the ALS inhibitor under investigation.
  • RNA extraction kit (e.g., Direct-zol RNA MiniPrep kit).
  • Library prep kit and access to a high-throughput sequencer (e.g., Illumina).

Methodology:

  • Plant Growth & Treatment: Grow R and S plants to the 4-leaf stage. Apply the herbicide at the recommended field rate.
  • Tissue Sampling: Collect apical bud and leaf primordia tissues. For constitutive differences, sample immediately before spraying. For herbicide-induced responses, sample at multiple time points post-application (e.g., 2, 12, 24, and 48 hours). Flash-freeze samples in liquid nitrogen.
  • RNA Extraction & Sequencing: Extract total RNA from all samples. Prepare sequencing libraries. Sequence on an appropriate platform to generate 100-150 bp paired-end reads. Include at least 3 biological replicates per group (R vs. S, before and after treatment).
  • Bioinformatic Analysis:
    • Reference Transcriptome: If a high-quality genome is unavailable, create a de novo transcriptome assembly from all sequences.
    • Differential Expression: Map reads to the reference and identify constitutively differentially expressed genes (DEGs) between R and S plants, and herbicide-induced DEGs.
    • Gene Ontology (GO) Enrichment: Analyze DEGs to identify over-represented biological processes (e.g., "response to chemical," "oxidoreductase activity").
  • Candidate Gene Selection & Validation:
    • Select candidate genes from DEGs, prioritizing known gene families (e.g., CYP71, CYP72, CYP94, ABC transporters, glucosyltransferases).
    • Validate expression patterns via qPCR on a larger set of phenotyped plants.

Key Takeaways for Researchers

  • Resistance is Complex: Be prepared to find both TSR and NTSR. NTSR is particularly challenging as it can be highly diverse and population-specific, with no single gene responsible across all populations [4].
  • Sustainable Management is Multimodal: There is no simple solution. Sustainable management requires combining chemical strategies (rotations, premixes) with non-chemical cultural and mechanical practices to reduce selection pressure and manage weed seedbanks.

References

optimizing HPLC separation for diclosulam and metabolites

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Diclosulam

The table below summarizes a reverse-phase (RP) HPLC method for the analysis of This compound [1].

Parameter Recommended Conditions
Analytical Column Newcrom R1 (reverse-phase with low silanol activity) [1]
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid [1]
MS-Compatibility Replace Phosphoric Acid with Formic Acid [1]
Particle Size 3 µm particles available for fast UPLC applications [1]
Application Scope Analytical analysis, scalable to preparative separation, and pharmacokinetics [1]

Chemical Properties to Guide Method Development

Understanding the physicochemical properties of this compound is crucial for optimizing separation, especially when dealing with potential metabolites. Key data is summarized below [2].

Property Value / Description
Molecular Formula C₁₃H₁₀Cl₂FN₅O₃S [2]
Log P 0.85 (predicted to be low) [2]
pKa 4.0 (weak acid) [2]
Water Solubility (at pH 7) 6.32 mg/L (low) [2]
Relevant Analytes The compound is a sulfonanilide and triazolopyrimidine herbicide [2].

These properties suggest that reversed-phase chromatography is a suitable starting point. The acidic pKa means that control of mobile phase pH will be critical for managing ionization, which directly impacts retention and peak shape.

Optimization and Troubleshooting Guide

Here are common challenges and solutions in HPLC method development, derived from general HPLC principles and troubleshooting guides.

Challenge Possible Causes Recommended Solutions
Poor Peak Shape Column degradation, inappropriate stationary phase, sample-solvent mismatch, secondary interactions with silica [3]. Use a column with low silanol activity (e.g., Newcrom R1); ensure sample solvent is compatible with mobile phase; adjust pH to suppress ionization of acidic analytes [1] [3].
Insufficient Resolution Overloaded column, unsuitable column selectivity, poorly optimized mobile phase or gradient [3]. Optimize mobile phase composition (organic modifier ratio, pH, buffer concentration); consider alternative column chemistries; use gradient elution for mixtures with wide polarity range; reduce sample load [4] [3].
High Backpressure Clogged frit or column from particulates or precipitated salts [3]. Filter all samples and mobile phases; flush column with a strong solvent; use a guard column; if using high salt buffers, flush with water before introducing high organic solvent [3].
Retention Time Drift Change in mobile phase composition/pH, column aging, temperature fluctuations, pump issues [3]. Prepare mobile phase consistently and precisely; allow sufficient column equilibration; use a column oven for stable temperature [3].
Baseline Noise/Drift Contaminated solvents or mobile phase, air bubbles, detector lamp issues [3]. Use high-purity solvents; degas mobile phases thoroughly; ensure no leaks are introducing air; maintain and clean the detector flow cell [3].

Workflow for Method Development

The following diagram outlines a logical workflow for developing and optimizing an HPLC method, integrating the information from the guides above.

Start Start Method Development Column Select Initial Column ( e.g., C18 or specialized RP like Newcrom R1 ) Start->Column MP Choose Initial Mobile Phase ( Consider pH for ionizable analytes ) Column->MP Run Perform Initial Scouting Run MP->Run Evaluate Evaluate Chromatogram Run->Evaluate OptPeak Optimize for Peak Shape/Retention Evaluate->OptPeak Poor Peak Shape / Tailing OptRes Optimize for Resolution/Selectivity Evaluate->OptRes Poor Resolution Final Finalize & Validate Method Evaluate->Final Separation OK OptPeak->Evaluate OptRes->Evaluate

Advanced Strategies and metabolite Analysis

Since your goal includes analyzing metabolites, which are often more polar than the parent compound, consider these strategies:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This is a powerful technique for retaining and separating polar metabolites that may not be retained well in standard reversed-phase chromatography [5].
  • Detection Techniques: Many metabolites lack strong UV chromophores. If UV detection is insufficient, alternative detectors like Corona Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are highly recommended for their universality and sensitivity [5].
  • Systematic Optimization: For complex multi-component separations, use a systematic approach involving Theoretical Modeling and Design of Experiments (DoE) to efficiently understand the interaction of variables like mobile phase pH, gradient profile, and temperature [6].

Frequently Asked Questions (FAQs)

Q1: What is the basic working principle of HPLC? HPLC separates components in a sample by pumping a liquid mobile phase through a column packed with a stationary phase. Compounds interact differently with the stationary phase, causing them to elute at different times and be detected individually [7] [3].

Q2: How can I make my HPLC method faster without sacrificing resolution? To speed up HPLC, you can exploit parameters like column particle size, internal diameter, and length. Using shorter columns packed with smaller particles (e.g., sub-2µm) can increase efficiency and reduce run times. This can be done on standard HPLC equipment with some modifications to pressure limits [4].

Q3: My method worked but now the peaks are tailing. What should I check? Peak tailing is often a sign of column degradation or secondary interactions. Check the column performance with a standard test mixture. Also, ensure your sample is dissolved in a solvent compatible with the mobile phase. If the column is degraded, it may need to be cleaned or replaced [3].

Q4: I suspect my metabolites are very polar. What are my options if they don't retain on a C18 column? A HILIC (Hydrophilic Interaction Liquid Chromatography) method is an excellent starting point for polar compounds. HILIC columns retain analytes based on their polarity, often providing superior separation for metabolites that elute in the void volume on reversed-phase columns [5].

References

addressing variable recovery in diclosulam extraction

Author: Smolecule Technical Support Team. Date: February 2026

Disulfiram Extraction & Analysis Methods

For researchers developing analytical methods, here are two established techniques for extracting and quantifying Disulfiram from biological matrices.

UPLC-ESI-MS/MS Method for Rat Plasma

This method was developed for a pharmacokinetic study and provides high sensitivity [1].

Parameter Specification
Analytical Technique Ultra Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)
Sample Matrix Rat plasma, pre-stabilized with a stabilizing agent
Sample Preparation Solid Phase Extraction (SPE)
Chromatography Column Phenomenex Kinetex XB-C18
Mobile Phase Gradient elution with Acetonitrile and Water (containing 0.1% formic acid and 1mM ammonium acetate)
Flow Rate 0.2 mL/min
Run Time 3 minutes
Detection Mode Multiple Reaction Monitoring (MRM) in positive mode
Linear Range 0.6 to 1200 ng/mL
Extraction Recovery 75.7% to 78.3%

HPLC-MS/MS Method with Cloud Point Extraction for Urine

This method uses Cloud Point Extraction (CPE) as a green, solvent-efficient alternative for sample pre-concentration [2].

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Sample Matrix Synthetic urine
Sample Preparation Cloud Point Extraction (CPE) using Triton X-114
Key CPE Parameters Concentration of Triton X-114, pH, incubation time, equilibration temperature, and centrifuging parameters were optimized.
Linear Range 0.025 – 15.4 ng mL-1
Limit of Detection (LOD) 0.008 ng mL-1
Limit of Quantification (LOQ) 0.025 ng mL-1
Process Efficiency 91%

Troubleshooting Guide: Addressing Variable Recovery

Variable recovery in Disulfiram extraction is often related to its complex pharmacokinetics and instability [1] [3]. The workflow below outlines the core analytical process and key control points.

G Start Start: Sample Collection Stabilize Stabilize Sample Start->Stabilize Prep Sample Preparation (SPE or CPE) Stabilize->Prep Analyze Instrumental Analysis (LC-MS/MS) Prep->Analyze End End: Data Acquisition Analyze->End Param1 • Add Stabilizing Agent • Control Temperature Param1->Stabilize Param2 • Optimize pH • Control Incubation Time/Temp Param2->Prep Param3 • Use Internal Standard • Confirm MRM Transitions Param3->Analyze

Diagram: Workflow for Disulfiram Analysis with Key Control Points.

Based on the workflow, here are specific troubleshooting steps for the critical phases:

1. Sample Collection & Stabilization Phase

  • Problem: Degradation of Disulfiram between sample collection and analysis, leading to low and variable recovery.
  • Solution: The number one critical step is to immediately stabilize the blood or plasma sample with a stabilizing agent upon collection [1]. The specific agent used can vary by protocol but is essential for preventing rapid metabolism or decomposition. The method in [1] highlights that blood samples were "pre-stabilized with a stabilizing agent" before plasma was even obtained.

2. Sample Preparation Phase

  • Problem: Inconsistent recovery during extraction due to matrix effects or suboptimal conditions.
  • Solution:
    • For Cloud Point Extraction, meticulously optimize parameters like surfactant concentration (Triton X-114), pH, incubation time, and temperature [2]. Small deviations can significantly impact extraction efficiency.
    • For Solid Phase Extraction, ensure the sorbent is appropriately conditioned and that washing and elution steps are rigorously controlled.
    • Use a suitable internal standard (IS). The UPLC-MS/MS method used diphenhydramine as an IS to correct for variability [1].

3. Instrumental Analysis & Data Processing Phase

  • Problem: Inaccurate quantification due to instrumental drift or interference.
  • Solution:
    • Chromatography: Ensure sharp peak shape and consistent retention time. A degraded column or mobile phase contamination can cause variability.
    • Mass Spectrometry: Use the specific Multiple Reaction Monitoring (MRM) transitions identified for Disulfiram (296.95 → 115.94) and its internal standard for high selectivity [1].
    • Calibration: Regularly run and validate calibration curves within the stated linear range. Using a stable isotope-labeled Disulfiram as an internal standard is the gold standard for correcting for matrix effects and recovery losses.

Frequently Asked Questions (FAQs)

Q1: Why is Disulfiram considered challenging to work with in bioanalysis? Disulfiram has complex and rapid metabolism, is quickly eliminated from the system, and is inherently unstable in biological samples [1] [3]. This makes pre-analytical stabilization the most critical step for obtaining accurate and reproducible results.

Q2: What is the advantage of using Cloud Point Extraction over traditional liquid-liquid extraction? CPE is an environmentally friendly ("green") technique that uses small amounts of non-ionic surfactants instead of toxic and expensive organic solvents. It can offer excellent metrological characteristics, high recovery, and minimal matrix effects [2].

Q3: How long can I store processed Disulfiram samples? The search results do not provide specific data on sample stability under storage conditions. It is highly recommended to conduct a stability study specific to your method, evaluating short-term (bench-top), long-term (frozen), and post-preparative (autosampler) stability.

Important Safety & Handling Notes

Disulfiram is a pharmaceutical agent with known side effects, including the potential for liver toxicity [4] [5]. When handling this compound in a laboratory setting:

  • Always refer to the Safety Data Sheet (SDS) for proper personal protective equipment (PPE) and handling procedures.
  • Conduct all weighing and sample preparation in a certified fume hood.
  • Dispose of all waste in accordance with your institution's hazardous chemical waste protocols.

References

improving diclosulam remediation with cover crops

Author: Smolecule Technical Support Team. Date: February 2026

How Cover Crops Aid Pesticide Remediation

Cover crops enhance pesticide degradation primarily by boosting microbial activity in the soil. Their root exudates provide a food source for microbes, which then also break down pesticide molecules more effectively [1]. Furthermore, a well-developed cover crop acts as a physical filter, retaining pesticide residues in the topsoil where microbial activity is highest, preventing them from leaching into groundwater and allowing more time for degradation to occur [1].

The table below summarizes the key remediation mechanisms and the cover crop traits that influence their effectiveness.

Mechanism Functional Role Key Cover Crop Traits
Rhizosphere Microbial Enhancement [1] Root exudates stimulate soil microbial population and activity, leading to accelerated pesticide biodegradation. High root biomass; quality of root exudates.
Soil Retention & Reduced Leaching [1] Dense ground cover and root systems retain pesticide molecules in the topsoil, away from groundwater. Rapid ground cover; high biomass production.
Bioaccumulation (Phytoremediation) [2] Some plant species can absorb, store, or transform contaminants directly into their tissues. Species-specific ability to uptake and degrade the target pesticide.

Designing Your Cover Crop Experiment

The effectiveness of remediation depends heavily on the choice of species and management. The following workflow outlines a general experimental design for screening cover crops for diclosulam remediation.

G Experimental Workflow for Screening Cover Crops cluster_phase1 Phase 1: Selection & Setup cluster_phase2 Phase 2: Execution & Monitoring cluster_phase3 Phase 3: Analysis & Evaluation P1_Start Define Objective: Assess cover crop species for this compound remediation P1_Select Select Cover Crop Species P1_Start->P1_Select P1_Design Design Experiment (Pot/Field, Controls, Replication) P1_Select->P1_Design P2_Establish Establish Cover Crops (Monitor emergence, biomass production) P1_Design->P2_Establish P2_Apply Apply this compound at field rate P2_Establish->P2_Apply P2_Sample Sample Soil & Plant Tissues at multiple time points P2_Apply->P2_Sample P3_Analyze Analyze Samples for This compound Concentration and Microbial Activity P2_Sample->P3_Analyze P3_Compare Compare Remediation Efficacy vs. Control P3_Analyze->P3_Compare P3_Conclude Draw Conclusions & Identify Promising Species/Management P3_Compare->P3_Conclude

Key Experimental Parameters to Test

Building on the workflow, here are specific variables and protocols to consider for your study:

  • Cover Crop Species Selection: Prioritize species known for high biomass and robust root systems. Based on recent field studies, strong candidates include cereal rye, oats, and radishes, or mixtures of these species [3]. You could also test legumes like hairy vetch or common vetch, which have been shown to significantly boost yields in subsequent crops, indicating strong nutrient cycling and soil health benefits [4].
  • Quantifying Biomass: A key objective should be to measure biomass production. Research indicates that a cover crop biomass of at least 1.7 tonnes per hectare can reduce weed biomass by 50% [4], which is a good initial benchmark for effective soil coverage. A well-developed cover crop achieving >1.0 tonne per hectare of dry matter has been shown to reduce soil pesticide content by more than 33% for certain compounds [1].
  • Soil and Tissue Analysis:
    • Soil Sampling: Collect soil cores from treated plots at regular intervals (e.g., 0, 30, 60, 90 days after cover crop termination). Analyze for this compound concentration using standard chromatographic methods (e.g., LC-MS/MS).
    • Microbial Activity: Measure soil microbial biomass and respiration rates in the rhizosphere soil of cover crops compared to bare fallow control plots.
    • Plant Tissue Analysis: Analyze roots and shoots of the cover crops at termination for this compound residues to investigate potential uptake (phytoremediation).

Troubleshooting Common Issues

Here are answers to potential questions your users might have during their experiments.

Q1: My cover crops failed to establish well, resulting in low biomass. What went wrong? Low biomass is often linked to seeding method and timing.

  • Seeding Method: Drilling is generally more reliable than aerial broadcasting or drone seeding, as it ensures better seed-to-soil contact. One experiment found that drone-seeded rye produced less than 200 lb/ac of biomass due to dry conditions and poor contact [3].
  • Seeding Timing: Planting too late can limit growth. For winter-kill species like oats and radishes, planting before mid-September is recommended for adequate establishment [3].
  • Seeding Rate: For cereal rye, higher seeding rates do not always translate to more biomass. One study found that rates above 27 lb/acre did not produce more biomass than the 27 lb/acre rate [3]. Focus on optimal timing and method over excessive seed rates.

Q2: How do I manage nitrogen when using a cereal rye cover crop before a corn cash crop? Cereal rye can temporarily tie up soil nitrogen during decomposition, which can impact the following corn crop.

  • Solution: Modify your nitrogen fertilizer strategy. Research strongly suggests using a 2x2 starter fertilizer (40 lbs N/A) at planting, followed by a sidedress application at the V5 growth stage [5]. This method has been shown to eliminate corn yield reductions following a rye cover crop.

Q3: Which cropping systems benefit the most from cover crops for remediation? The benefits of cover crops are most pronounced in systems with reduced management intensity. A study found that cover crop effects on yield were highest in an organic system with reduced tillage (+24%) and much lower in a conventional system with intensive tillage (+2%) [4]. If you are working with low-input or organic systems, cover crops will likely play a more critical role in maintaining soil function and remediation.

I hope this structured technical guide provides a solid foundation for your research on this compound remediation. The field of cover crop science is advancing rapidly, so validating these general mechanisms against your specific compound and local conditions will be key.

References

overcoming diclosulam analytical method interference

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Method for Diclosulam

The U.S. Environmental Protection Agency (EPA) has an established method for analyzing this compound in soil, with key parameters summarized in the table below.

Parameter Specification
Matrix Soil [1]
Target Analyte This compound [1]
Limit of Quantitation (LOQ) 1.0 μg/kg [1]
Analysis Technique Gas Chromatography/Mass Spectrometry (GC/MS) [1]
Method Source Dow Agrosciences (MRID 44587802) [1]
Validity Note The EPA posts methods for potential utility but does not claim all are independently validated [1].

Troubleshooting Interference: A General Guide

While the search results lack specific information on overcoming interference for this compound, the problem is common in analytical chemistry. The flowchart below outlines a logical approach to systematically diagnose and resolve analytical interference.

Based on the general workflow, here are more detailed protocols for the key troubleshooting areas:

  • Evaluate Sample Cleanup Procedures:

    • Cause: Co-extracted compounds from the soil matrix can suppress or enhance the this compound signal in the mass spectrometer.
    • Action: Introduce or optimize a solid-phase extraction (SPE) cleanup step. Test different SPE sorbents (e.g., C18, Florisil, graphitized carbon black) to find which one most effectively removes the interfering compounds while allowing this compound to elute. Adjust the elution solvent strength to improve selectivity.
  • Verify Instrument Performance and Tuning:

    • Cause: A poorly tuned or calibrated mass spectrometer can lead to reduced sensitivity and selectivity, making interference more pronounced.
    • Action: Perform a mass spectrometer tune and calibration using the manufacturer's standard protocol. Ensure the instrument meets sensitivity and resolution specifications for the mass range of this compound and its potential interferences.
  • Implement Matrix-Matched Calibration:

    • Cause: The soil sample can cause a "matrix effect," altering the detector response for this compound compared to a pure standard in solvent.
    • Action: Prepare calibration standards in a blank soil extract that is known to be free of this compound. This compensates for the matrix effect and provides a more accurate quantification. Compare the slope of the matrix-matched calibration curve to a solvent-based curve to quantify the matrix effect.
  • Confirm Chromatographic Separation:

    • Cause: Another compound is co-eluting with this compound from the GC column, leading to an unresolved signal.
    • Action: Optimize the GC temperature program (ramp rates, hold times) to increase the resolution between the this compound peak and the interfering peak. Consider using a GC column with a different stationary phase (e.g., varying polarity) to alter the separation selectivity.

Suggestions for Finding More Current Information

The core EPA method document is from 1998. To find more contemporary solutions, I suggest you:

  • Search scientific databases for recent articles on this compound analysis. Platforms like Google Scholar, Scopus, or Web of Science can be queried with terms like "This compound LC-MS/MS", "This compound matrix effect", or "This compound method validation".
  • Consult application notes from major manufacturers of analytical instrumentation (e.g., Agilent, Waters, Sciex). They often publish detailed application notes for pesticide analysis in complex matrices.
  • Review the physicochemical properties of this compound, such as its pKa of 4.0 and water solubility of 6.32 μg/mL at 20°C [2], as these can inform decisions on extraction, cleanup, and chromatographic conditions.

References

optimizing soil sampling for diclosulam dissipation studies

Author: Smolecule Technical Support Team. Date: February 2026

Diclosulam Technical Profile & Data Summary

The following table consolidates key chemical properties and environmental fate data for this compound, which are foundational for planning any soil study [1] [2].

Property Value Significance for Soil Sampling
Molecular Formula C₁₃H₁₀Cl₂FN₅O₃S [1] Identifies the compound and is used in analytical detection.
Water Solubility 6.32 μg/mL (at 20°C, pH 7) [1] Low solubility suggests binding to soil organic matter, but potential for leaching.
Octanol-Water Partition Coefficient (log P) 0.85 [1] Indicates low lipophilicity and a high potential for mobility in the soil environment.
Soil DT₅₀ (Typical) 49 days (lab); 20 days (field) [1] Ranges from moderately persistent to non-persistent. Sampling must cover this dissipation period.
Primary Degradation Route Microbial degradation [1] Sampling should consider factors affecting microbial activity (e.g., soil moisture, temperature, organic matter).
Vapour Pressure 6.67 x 10⁻¹⁰ mPa (25°C) [1] Non-volatile; loss to air is negligible. Focus sampling on soil and water pathways.
pKa 4.0 [1] Weak acid; its behavior and sorption can be influenced by soil pH.

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the most critical property to consider when designing a soil sampling plan for this compound? The high soil mobility (indicated by a low Log P of 0.85) [1] is paramount. It means this compound can leach through the soil profile. A sampling protocol that only collects surface soil (e.g., 0-5 cm) may significantly underestimate dissipation and overestimate persistence, as the chemical may have moved downward. Your plan must include depth-profiled sampling (e.g., 0-10 cm, 10-20 cm, 20-30 cm) to track its vertical movement.

Q2: Over what time frame should I collect soil samples to reliably calculate the dissipation half-life (DT₅₀)? Given that the field DT₅₀ is reported to be around 20 days [1], your sampling should be intensive during the initial phase. A general guideline is to sample for at least 2-3 times the expected DT₅₀.

  • Recommended Schedule: Sample at day 0 (application), and then at 1, 3, 7, 14, 21, 30, 45, and 60 days post-application. This captures the rapid initial decline and the longer tail of residual concentrations.

Q3: How should I store soil samples prior to analysis to prevent non-microbial degradation? While the search results do not specify storage conditions for this compound, standard best practices for pesticide fate studies should be followed:

  • Immediate Freezing: Flash-freeze samples in liquid nitrogen upon collection in the field to instantly halt microbial activity.
  • Long-term Storage: Store samples at -20°C or below until extraction and analysis.
  • Avoid Thawing: Minimize freeze-thaw cycles, as they can disrupt soil structure and potentially alter analyte availability.

Troubleshooting Guide for Common Experimental Issues

Problem Possible Cause Solution
High variability in dissipation rates between field replicates. Spatial variability in soil properties (e.g., organic matter, pH, microbial communities) affecting this compound's fate. Increase the number of field replicates. Use composite sampling (multiple cores per plot) to homogenize the sample and better represent the plot average.
Unexpectedly low recovery of this compound from control soil samples. Analytic degradation during storage or inefficient extraction due to strong soil binding. Verify storage conditions are consistently frozen. Optimize the extraction method by using a stronger solvent or adding a hydrolysis step, given the sulfonamide linkage in its structure [1].
Detecting this compound in deeper soil layers sooner than anticipated. Preferential water flow through macropores (e.g., earthworm holes, root channels) bypassing the soil matrix. This is consistent with its high mobility. Document soil macroporosity during sampling. Consider modeling transport to account for preferential flow.

Proposed Experimental Workflow for Soil Sampling

Since a specific protocol was not found, the following workflow is synthesized from the chemical data and standard scientific practice. The diagram below outlines the key decision points and steps for a robust dissipation study.

G Start Define Study Objectives SiteChar Site Characterization Start->SiteChar Design Design Sampling Plan SiteChar->Design SoilProp Analyze Soil Properties: pH, Organic Matter, Texture SiteChar->SoilProp SiteHist Determine Site History: Previous Crops & Herbicides SiteChar->SiteHist Field Field Sampling Execution Design->Field Depth Define Sampling Depths: 0-10 cm, 10-20 cm, etc. Design->Depth Timing Set Sampling Timeline: Day 0, 1, 3, 7, 14, 21, 30... Design->Timing Replicates Plan Replicates: ≥4 per treatment/time Design->Replicates Lab Laboratory Analysis Field->Lab App Apply this compound (Pre-emergence) Field->App Collect Collect Soil Cores Field->Collect Store Store Samples at -20°C Field->Store Extract Extract this compound from Soil Lab->Extract Analyze Analyze via LC-MS/MS Lab->Analyze Model Model Dissipation Kinetics (DT₅₀) Lab->Model

To put this workflow into practice, here is a detailed methodology:

  • Site Characterization:

    • Soil Analysis: Collect baseline soil samples to determine key parameters: pH (pKa is 4.0, so sorption is pH-dependent) [1], organic matter content, and soil texture (affects permeability and microbial habitat).
    • Site History: Document previous crops and herbicide use to understand the existing soil microbial community and potential for cross-interaction.
  • Design Sampling Plan:

    • Depth: As noted in the FAQ, use depth-profiled sampling. A suggested scheme is 0-10 cm, 10-20 cm, and 20-30 cm.
    • Timeline: Follow the intensive schedule proposed in FAQ A2 to capture the rapid initial decline.
    • Replicates: A minimum of four true field replicates per treatment and time point is recommended for statistical robustness.
  • Field Sampling Execution:

    • Application: Apply this compound as a pre-emergence herbicide, ideally incorporated into the top 1-3 inches of soil, as per its typical use pattern [2].
    • Collection: Use a soil corer of appropriate diameter to collect cores from each designated depth. Composite several cores from within each replicate plot to create a representative sample.
    • Storage: Immediately place samples in dark containers on dry ice or in a portable cooler with ice packs, and transfer to a -20°C freezer within a few hours to halt microbial degradation [1].
  • Laboratory Analysis:

    • Extraction: Develop and validate an extraction method suitable for your soil type. Given its properties, a mixture of water and a polar organic solvent like methanol or acetonitrile is a likely starting point.
    • Analysis: Quantify this compound concentrations using a sensitive technique like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
    • Modeling: Fit the concentration-time data to appropriate kinetic models (e.g., first-order or biphasic) to calculate the dissipation half-life (DT₅₀).

References

troubleshooting peak tailing in diclosulam chromatography

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Troubleshooting Peak Tailing

A systematic approach is the most efficient way to diagnose and resolve peak tailing. The following flowchart outlines the key decision points in the troubleshooting process.

G Systematic Troubleshooting for Peak Tailing Start Observe Peak Tailing Q1 How many peaks are affected? Start->Q1 AllPeaks All peaks tailing, split, or broad Physical Physical AllPeaks->Physical Likely a physical or system-wide issue SinglePeak One or a few peaks tailing Chemical Chemical SinglePeak->Chemical Likely a chemical interaction issue Q2 Problem with all peaks? Physical->Q2 Diagnose further Q3 Is the analyte basic or have polar groups? Chemical->Q3 Diagnose further Void Column Inlet Void Q2->Void Yes, all tailing Blockage Blocked Inlet Frit Q2->Blockage Yes, all splitting VoidSol Solution: Flush column. If persists, replace column. Void->VoidSol BlockageSol Solution: Replace frit, use in-line filter or guard column. Blockage->BlockageSol Secondary Secondary Silanol Interactions Q3->Secondary Yes Overload Column/Mass Overload Q3->Overload No SecondarySol Solution: Use lower pH mobile phase, end-capped column, or add buffer to mobile phase. Secondary->SecondarySol OverloadSol Solution: Reduce injection volume or dilute sample concentration. Overload->OverloadSol

Diagnosing and Resolving Common Causes

Once you have a general idea of the problem area from the flowchart, the following table details the specific symptoms, causes, and solutions for the most common issues that cause peak tailing.

Problem Category Specific Cause Symptoms & Identification Corrective Actions & Experimental Protocols

| Chemical Interactions [1] [2] | Secondary Interactions (e.g., basic analytes with acidic silanols) | Tailing of one or a few specific peaks, often basic compounds [1] [3]. | Protocol A: Operate at a lower pH (e.g., pH 3) to protonate silanols [1]. Protocol B: Use a highly deactivated, "end-capped" column [1]. Protocol C: Add a buffer (5-10 mM) to the mobile phase to mask interactions [1] [3]. | | Sample & Solvent Issues [1] [2] [3] | Column/Mass Overload | Tailing or fronting that worsens with higher concentration; may see reduced retention time [1] [3]. | Protocol D: Dilute the sample and re-inject. If tailing improves, reduce the injection volume or sample concentration [1] [2]. | | | Injection Solvent Mismatch | Peak fronting or splitting, especially for early-eluting peaks [1] [2]. | Protocol E: Ensure the sample solvent strength is equal to or weaker than the initial mobile phase [2]. | | Physical Column Issues [1] [2] [4] | Column Inlet Void | Tailing or splitting for all peaks in the chromatogram [1] [3]. | Protocol F: Reverse-flush the column with a strong solvent if permitted [1]. If the problem persists, replace the column. | | | Blocked Inlet Frit | Peak splitting for all peaks; may be accompanied by high backpressure [1] [2]. | Protocol G: Replace the inlet frit or the entire column. Use an in-line filter and guard column to prevent recurrence [1]. |

Quantifying and Monitoring Peak Shape

To track the effectiveness of your troubleshooting, it's important to quantitatively measure peak shape. System suitability tests often use the Tailing Factor (Tf) or Asymmetry Factor (As) [1] [3].

  • Ideal Peak: Tf or As = 1.0 (perfect symmetry)
  • Acceptable Range: Tf ≤ 1.5 is often acceptable, while Tf ≥ 2.0 typically requires corrective action [3].
  • Measurement: These factors are automatically calculated by most chromatography data systems by measuring the peak widths at 5% or 10% of the peak height [1].

Best Practices for Prevention

Preventing peak tailing is more efficient than troubleshooting it. Incorporate these practices into your routine work.

  • Regular Column Maintenance: Use guard columns and in-line filters to protect the analytical column from particulates and contaminants [1] [2]. Follow manufacturer guidelines for column cleaning and storage.
  • Robust Method Development: During method development, optimize the mobile phase pH and buffer concentration, and ensure the sample solvent is compatible with the mobile phase [2] [3].
  • Proper Sample Preparation: Ensure your samples are clean and dissolved in a compatible solvent. For complex matrices, use appropriate extraction and cleanup techniques to remove interfering compounds [5].

I hope this structured technical guide helps you diagnose and resolve the peak tailing issues with diclosulam efficiently.

References

cross-validation of diclosulam analytical methods across laboratories

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cross-Validation of Analytical Methods

Cross-validation in an analytical context is the process of verifying that a validated method produces consistent, reliable, and accurate results when used by different laboratories, analysts, or equipment [1]. This is distinct from the statistical technique of the same name used in machine learning [2] [3] [4].

It is a critical quality assurance step, especially during method transfer from one lab or organization to another, and is often a regulatory expectation in industries like pharmaceuticals [1].

The workflow for a typical cross-validation study involves multiple, coordinated steps, which can be visualized below:

Start Start Cross-Validation P1 Define Scope & Protocol Start->P1 P2 Select Participating Labs P1->P2 P3 Prepare & Distribute Samples P2->P3 P4 Conduct Independent Analysis P3->P4 P5 Compare & Evaluate Results P4->P5 P6 Document & Report Findings P5->P6 End Final Report & Approval P6->End

Key Parameters and Experimental Protocols

When performing a cross-validation, specific performance criteria are evaluated according to established guidelines like ICH Q2(R1) [5]. The table below outlines these key parameters and their experimental approaches.

Validation Parameter What It Measures Typical Experimental Approach
Accuracy [5] Closeness of results to the true value Analysis of samples spiked with known amounts of analyte (e.g., at 80%, 100%, 120% of target concentration), then calculating recovery % [5] [6].

| Precision [5] | Closeness of agreement between a series of measurements | Repeatability: Multiple measurements of homogeneous samples by one analyst under same conditions [5]. Intermediate Precision: Measurements by different analysts, on different days, or with different equipment within the same lab [5] [6]. Reproducibility (Cross-Lab): Precision between different laboratories [1] [5]. | | Specificity [5] | Ability to measure the analyte without interference from other components | Demonstrate that the method produces a response for the target analyte (e.g., Diclosulam) without significant interference from blank, placebo, or potential impurities [6]. | | Linearity & Range [5] | Ability to produce results proportional to analyte concentration within a given range | Analyze samples with analyte concentrations across a specified range (e.g., 50% to 120% of the target level). The relationship is assessed via correlation coefficient and y-intercept of a linearity plot [5] [6]. | | Robustness [5] | Reliability of an analysis when small, deliberate changes are made to method parameters | Testing the method's performance under varied conditions (e.g., different columns, flow rates, pH of mobile phase, temperature, extraction time) to identify critical parameters [5]. |

The Case of this compound Analytical Methods

While I found information on analyzing this compound, it does not constitute a multi-laboratory cross-validation study:

  • Available Method: An official EPA method for this compound in soil exists, which uses GC/MS and has a stated Limit of Quantitation (LOQ) of 1.0 µg/kg [7]. However, the EPA disclaimer notes that posted methods are not necessarily independently validated [7].
  • Chemical Properties: Data on this compound's properties (e.g., solubility, persistence) are available [8], but these are inputs for method development, not validation outcomes.
  • Data Gap: The search results did not contain published studies or reports comparing the performance of the this compound method across multiple laboratories, which would include statistical data like inter-laboratory precision (reproducibility).

A Practical Path Forward for Your Research

Since a pre-existing comparison guide for this compound is not available, here is a practical approach to obtain the information you need:

  • Consult Official Sources: Directly consult the full method documentation from the US EPA's Pesticide Analytical Manual (PAM) or the cited registrant, Dow Agrosciences (now Corteva Agriscience) [7] [8]. These documents may contain more extensive validation data.
  • Search Scientific Literature: Use academic databases (like SciFinder, PubMed, Google Scholar) to search for papers on "inter-laboratory study" OR "collaborative study" AND "this compound". This is the standard term for the formal cross-validation process you are interested in.
  • Design Your Study: Using the parameters and workflow outlined above, you can design a protocol for a cross-validation study specific to your and your collaborators' needs.

References

diclosulam comparative efficacy against other ALS inhibitor herbicides

Author: Smolecule Technical Support Team. Date: February 2026

Diclosulam Herbicide Profile

The table below summarizes the key characteristics and known efficacy of this compound as presented in the search results.

Aspect Description
Common Name This compound [1]
CAS Number 145701-21-9 [1] [2] [3]
Mode of Action Acetolactate synthase (ALS) or Acetohydroxyacid synthase (AHAS) inhibitor [2] [4] [5]. Classified as WSSA Group 2, HRAC Group B [2] [5].
Key Use & Efficacy Selective, pre-emergence herbicide for broadleaf weeds in soybeans and peanuts [1] [2]. Controls morningglories, cocklebur, velvetleaf, and nutsedge, but does not control sicklepod [1].
Application Rate Peanuts: 21-32 g ai/ha; Soybeans: 32-42 g ai/ha [1].
Toxicology (Acute, Rat) Oral LD₅₀ >5000 mg/kg; Percutaneous LD₅₀ >2000 mg/kg [1].

Experimental Data and Methodology from Literature

While direct comparative studies are unavailable in the search results, the following information provides context on how this compound's efficacy is evaluated.

  • Experimental Application Protocols Research into this compound often involves specific application methods to assess its efficacy:

    • Application Timing: Can be applied preplant (surface or incorporated into soil), pre-emergence, or up to the "cracking" stage in peanuts. For post-emergence control, application is recommended when weeds are at the 1-4 leaf stage [1].
    • Methodology for Testing: Field experiments are conducted to evaluate weed management systems. A common approach involves testing combinations of pre-emergence herbicides (including this compound) followed by standard post-emergence herbicide regimes. Efficacy is measured by the percentage control of specific weed species and assessment of crop yield and net returns [1].
    • Tank-Mix Combinations: To enhance its spectrum of control, experimental and commercial protocols often involve tank-mixing this compound with other herbicides. For example:
      • For heavy infestations of nutsedge: tank mix with metolachlor [1].
      • For broad-spectrum weed control: tank mix with a graminicide like ethalfluralin [1].
  • Sample Experimental Workflow The diagram below outlines a generalized experimental workflow for evaluating a pre-emergence herbicide like this compound in a field setting.

G Start Start: Define Experimental Objective A Design Trial Plots (Randomized Block Design) Start->A B Apply Herbicide Treatments (e.g., this compound, Tank-mixes, Untreated Control) A->B C Implement Standard Agronomic Practices B->C D Monitor Weed Emergence and Crop Status C->D E Collect Quantitative Data D->E F Analyze Data Statistically E->F E1 Weed Density Counts (plants per area) E->E1 E2 Weed Biomass (dry weight) E->E2 E3 Visual Control Assessment (% injury or control) E->E3 E4 Crop Injury Symptoms and Phytotoxicity E->E4 E5 Crop Yield Measurement E->E5 End Report Conclusions F->End

Diagram 1: Generalized workflow for field evaluation of a pre-emergence herbicide.

References

diclosulam resistance in Amaranthus palmeri versus other herbicides

Author: Smolecule Technical Support Team. Date: February 2026

Palmer Amaranth Resistance to ALS Inhibitors

Palmer amaranth has a long and well-documented history of resistance to herbicides that inhibit the Acetolactate Synthase (ALS) enzyme (HRAC Group 2). The table below summarizes confirmed cases of ALS-inhibitor resistance, which provides context for understanding potential diclosulam resistance.

Location First Confirmed Herbicides Resisted (ALS-Inhibitors) Situation / Crop
Arkansas, US [1] 1994 chlorimuron-ethyl, This compound, imazaquin, imazethapyr, pyrithiobac-sodium Soybean
Kansas, US [1] 1993 imazethapyr Alfalfa, Corn, Sorghum, Soybean
Tennessee, US [1] 1994 imazaquin, pyrithiobac-sodium Cotton, Soybean
North Carolina, US [1] 1995 chlorimuron-ethyl Soybean
Georgia, US [1] 2000 imazapic, imazethapyr Peanut
Brazil [1] 2016 chlorimuron-ethyl, cloransulam-methyl, imazethapyr Corn, Cotton, Soybean

A key point is that resistance to one ALS-inhibiting herbicide often leads to cross-resistance to other herbicides within the same group [1]. This suggests that populations resistant to the herbicides listed above are highly likely to also exhibit resistance to this compound.

Mechanisms of Resistance

Research shows that Palmer amaranth employs multiple mechanisms to survive herbicides. The two primary types are Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).

Palmer Amaranth Herbicide Resistance Mechanisms Herbicide Application Herbicide Application Resistance Mechanisms Resistance Mechanisms Herbicide Application->Resistance Mechanisms Target-Site (TSR) Target-Site (TSR) Resistance Mechanisms->Target-Site (TSR) Non-Target-Site (NTSR) Non-Target-Site (NTSR) Resistance Mechanisms->Non-Target-Site (NTSR) ALS Gene Mutation ALS Gene Mutation Target-Site (TSR)->ALS Gene Mutation Enhanced Metabolism [2] Enhanced Metabolism [2] Non-Target-Site (NTSR)->Enhanced Metabolism [2] Trp574Leu [3] Trp574Leu [3] ALS Gene Mutation->Trp574Leu [3] P450 Enzymes [2] P450 Enzymes [2] Enhanced Metabolism [2]->P450 Enzymes [2] GST Enzymes [2] GST Enzymes [2] Enhanced Metabolism [2]->GST Enzymes [2] Multi-Herbicide Cross-Resistance [2] Multi-Herbicide Cross-Resistance [2] P450 Enzymes [2]->Multi-Herbicide Cross-Resistance [2] GST Enzymes [2]->Multi-Herbicide Cross-Resistance [2]

For ALS inhibitors specifically, a common TSR mechanism is the Trp574Leu mutation in the ALS enzyme, which reduces the herbicide's ability to bind effectively [3]. However, a significant finding is the prevalence of NTSR. A 2021 study on a six-way-resistant population found that metabolic resistance mediated by Cytochrome P450 and GST enzymes was the predominant mechanism, allowing the weed to detoxify herbicides before they cause harm [2]. This can predispose the plant to resistance against multiple herbicides, including those not previously used in the field.

Research Implications and Future Directions

  • Multiple Resistance is Common: Many Palmer amaranth populations exhibit resistance to herbicides from multiple sites of action simultaneously. The same Kansas population (KCTR) was found to survive 2,4-D (synthetic auxin), and inhibitors of ALS, PS II, EPSPS, PPO, and HPPD enzymes [2].
  • Metabolic Resistance is a Key Threat: The evolution of NTSR mechanisms, particularly enhanced metabolism, is a major driver of multiple resistance and complicates control efforts, as it can confer resistance to new and existing chemistries [2].
  • Genomic Resources are Accelerating Discovery: Newly available chromosome-level genomes for Palmer amaranth are helping scientists systematically identify specific genes involved in NTSR, such as the large family of P450 genes [4].

How to Proceed with Your Research

Given the lack of direct comparative data for this compound, your guide could take the following approach:

  • State the Known Context: Clearly explain that while direct data for this compound is scarce, its site of action (ALS) is one of the most well-documented for resistance in Palmer amaranth.
  • Focus on General ALS Resistance Mechanisms: Detail the known TSR and NTSR mechanisms for ALS inhibitors, as these are highly relevant to this compound.
  • Highlight the Risk of Cross-Resistance: Emphasize that in populations with documented resistance to other ALS inhibitors like imazethapyr or chlorimuron, the presence of cross-resistance to this compound should be presumed until proven otherwise.

References

validation of diclosulam terrestrial field dissipation studies

Author: Smolecule Technical Support Team. Date: February 2026

Diclosulam Properties & Field Dissipation Data

The table below summarizes key data on this compound's properties and its observed behavior in terrestrial field dissipation studies.

Aspect Details and Data
Herbicide Classification Sulfonanilide; Triazolopyrimidine sulfonamide [1].
Mode of Action Inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in plant amino acid synthesis [1].
Application Example Preemergence broadcast application at 35-37 g ai/ha [2].
Field Dissipation Half-life (DT₅₀) 13 to 43 days across four U.S. sites [2]. Other sources note a typical field half-life of 20 days [1].
Laboratory Soil Half-life Reported as 49 days, classifying it as moderately persistent [1].
Primary Findings Rapid field dissipation; low persistence and mobility due to increasing sorption over time; field observations consistent with lab studies [2].

Framework for Validating Terrestrial Field Dissipation Studies

The NAFTA Guidance Document outlines a robust, hypothesis-driven approach for these studies. The core objective is to answer: "Where did the pesticide go when applied in the field?" [3] Validation is achieved by designing a study that tests a pre-defined Conceptual Model of the pesticide's behavior.

The following diagram illustrates this logical workflow for designing and validating a terrestrial field dissipation study.

Start Develop Conceptual Model LabData Laboratory Data: - Degradation (hydrolysis, photolysis) - Aerobic Soil Metabolism - Adsorption/Desorption - Mobility Start->LabData ChemProps Physicochemical Properties: - Solubility - Vapor Pressure - pKa Start->ChemProps UsePattern Use Pattern & Formulation Start->UsePattern Hypo Working Hypothesis: Predict significant dissipation pathways LabData->Hypo Informs ChemProps->Hypo UsePattern->Hypo Design Design Field Study with Modules Hypo->Design BasicMod Basic Modules (Always Included) Design->BasicMod AddMod Additional Modules (Included if significant) Design->AddMod Leach Leaching (Analyze soil cores) BasicMod->Leach Transform Soil Transformation (Abiotic/Biotic) BasicMod->Transform FieldStudy Conduct Field Study Leach->FieldStudy Transform->FieldStudy Runoff Runoff AddMod->Runoff Volatile Volatilization AddMod->Volatile PlantUp Plant Uptake AddMod->PlantUp Runoff->FieldStudy Volatile->FieldStudy PlantUp->FieldStudy Validate Validate/Refine Model FieldStudy->Validate Field Data

Detailed Experimental Protocol from the Conceptual Model

Based on the framework, a validated study requires meticulous planning and execution [3]:

  • Site Characterization: A minimum three-year history of site use and management is required. Critical data includes:

    • Soil Properties: Texture, pH, organic carbon content, and cation exchange capacity (CEC) for at least the top 15 cm (plow layer) and for each major horizon below.
    • Meteorological Data: Precipitation and temperature data should be collected on-site for the study duration.
    • Application Details: Precise records of application rate, method, and date.
  • Study Modules:

    • Basic Modules: These are integral to any study.
      • Soil Transformation: Core samples are taken from the surface zone (e.g., 0-15 cm) at multiple time points to determine the dissipation rate of the parent compound and formation of major metabolites.
      • Leaching: Soil cores are taken to a sufficient depth (e.g., 1-1.5 meters) and segmented to track the vertical movement of the chemical. A conservative tracer like bromide ion is often applied to validate water movement predictions.
    • Additional Modules: These are included if laboratory data predicts a pathway will contribute significantly to dissipation.
      • Volatilization: Measured if the pesticide has a high vapor pressure.
      • Runoff: Measured if the pesticide is highly soluble or strongly adsorbed to soil particles.
      • Plant Uptake: Included for cropped sites if the pesticide is systemic.
  • Analytical Method Reporting: The study must use validated analytical methods with detailed quality assurance/quality control (QA/QC) data, including information on recovery, precision, and limits of detection/quantitation.

Interpretation of this compound's Field Data

The field data for this compound demonstrates a successful validation of its conceptual model:

  • The rapid field dissipation (half-lives of 13-43 days) and the pattern of metabolite formation aligned with observations from laboratory studies on photolysis, hydrolysis, and aerobic soil metabolism [2].
  • The increasing sorption of this compound to soil over time, which limits its mobility and potential for leaching, was confirmed in the field, consistent with its laboratory-measured properties [2] [1].
  • This consistency between laboratory predictions and field observations is the hallmark of a well-validated environmental fate dataset.

References

comparative toxicity of diclosulam to aquatic organisms and honeybees

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of Diclosulam

The table below summarizes the available ecotoxicity data for this compound. Please note that toxicity values can vary based on specific test conditions and species.

Organism / Parameter Test Duration Value Notes / Effect Level
Honeybees (Apis mellifera)
Contact Toxicity 48 hours LD₅₀ > 25 µg/bee [1] [2] Practically non-toxic [2].
Freshwater Fish
Rainbow Trout 96 hours LC₅₀ > 110 mg/L [1] [2]
Bluegill Sunfish 96 hours LC₅₀ > 137 mg/L [1] [2]
Sheepshead Minnow 96 hours LC₅₀ > 120 mg/L [2]
Aquatic Invertebrates
Daphnia (Water flea) 48 hours LC₅₀ 72 mg/L [1] [2]
Daphnia Life-cycle Chronic NOEC 5.66 mg/L [2] No Observed Effect Concentration.
Grass Shrimp 96 hours LC₅₀ > 120 mg/L [2]
Eastern Oyster 96 hours LC₅₀ > 120 mg/L [2]
Aquatic Plants
Green Algae (Selenastrum capricornutum) 14 days EC₅₀ 1.6 µg/L [1] [2] High toxicity.
Blue-green Algae (Anabaena flos-aquae) 14 days EC₅₀ 83 µg/L [2]
Duckweed (Lemna sp.) 96 hours EC₅₀ 1.16 µg/L [2] High toxicity.
Other Organisms
Earthworms 14 days LC₅₀ > 991 mg/kg [1] [2] Practically non-toxic.
Bobwhite Quail (Oral) Acute LD₅₀ > 2250 mg/kg [1] [2] Slightly toxic.
Bobwhite Quail (Dietary) Acute LC₅₀ > 5620 ppm [2]

Standard Experimental Protocols

The toxicity data for this compound was likely generated following standardized international testing guidelines. The table below outlines the core methodologies relevant to the data presented.

Test Organism Guideline & Objective Key Protocol Elements

| Honeybees | OECD Guideline 214: "Honeybees, Acute Contact Toxicity Test" [3]. Objective: Determine the LD₅₀ via direct contact. | 1. Exposure: Anesthetized adult worker bees are treated topically on the thorax with a range of pesticide doses [4]. 2. Housing: Treated bees are kept in small cages and provided with sugar syrup and water ad libitum. 3. Duration & Conditions: Mortality is recorded after 48 hours of exposure under controlled temperature and humidity. 4. Analysis: LD₅₀ is calculated using statistical methods like probit analysis [3]. | | Aquatic Organisms (Fish/Invertebrates) | EPA Ecological Risk Assessments (aligned with 40 CFR 158) [5]. Objective: Determine the LC₅₀ (Lethal Concentration for 50% of the population). | 1. Test Chamber: Organisms are placed in a controlled aquarium system with the test substance dissolved in water. 2. Exposure: A series of concentrations are tested, typically under a static or flow-through system. 3. Duration: The test lasts for 96 hours for fish and 48 hours for Daphnia. 4. Endpoint: Mortality is recorded, and the LC₅₀ is calculated. | | Aquatic Plants (Algae) | OECD Guideline 201: "Freshwater Alga and Cyanobacteria, Growth Inhibition Test". Objective: Determine the EC₅₀ (Effect Concentration for 50% growth inhibition). | 1. Exposure: Algae are exposed to the test substance in growth media over multiple generations. 2. Duration: The test typically runs for 72 hours, but data for this compound is based on a 14-day study [2]. 3. Measurement: Growth inhibition is measured by cell count or biomass. 4. Endpoint: The EC₅₀ is calculated based on the reduction in growth rate. |

Ecotoxicological Risk Assessment Workflow

The following diagram illustrates the logical workflow for assessing the environmental risk of a pesticide like this compound to different non-target organisms, based on the data and standard protocols.

Start Pesticide Ecotoxicology Risk Assessment HazardID Hazard Identification Start->HazardID Exposure Exposure Assessment HazardID->Exposure Toxicity Toxicity Assessment HazardID->Toxicity RiskChar Risk Characterization Exposure->RiskChar A Test Organism Selection Toxicity->A DataGaps Identify Data Gaps RiskChar->DataGaps DataGaps->HazardID  New data informs B Apply Standard Protocol A->B C Generate Toxicity Data (e.g., LC₅₀) B->C D Compare to Benchmarks (e.g., EPA Aquatic Life Benchmarks) C->D D->RiskChar

Limitations and Further Research

  • Lack of Comparative Data: The search results provide a robust profile for this compound but lack equivalent experimental data for common alternative herbicides (e.g., other ALS inhibitors like imazethapyr or flumetsulam). A true comparative guide requires this parallel dataset.
  • Focus on Acute Toxicity: The available data primarily covers acute (short-term) exposure. A comprehensive assessment for researchers would also need to consider chronic toxicity and sublethal effects.
  • Indirect Effects: The data shows this compound is highly toxic to aquatic plants and algae [1] [2]. The degradation of this primary food source could have significant indirect impacts on entire aquatic ecosystems, a factor that should be considered in environmental risk assessments.

To obtain a complete comparison, you may need to conduct targeted searches for specific alternative herbicides using scientific databases and regulatory documents (e.g., from the US EPA) [5].

References

diclosulam bioaccumulation potential compared to other herbicides

Author: Smolecule Technical Support Team. Date: February 2026

Bioaccumulation and Toxicity Data

The table below summarizes the available quantitative data on diclosulam and other herbicides from the search results.

Herbicide Test Organism Key Bioaccumulation/Toxicity Finding Notes
This compound Not specified (general assessment) "High potential for bioaccumulation" [1] Based on its chemical properties [1].
Ioxynil Lumbriculus variegatus, Chironomus riparius "Highest bioaccumulation potential" of the tested compounds; LC₅₀ (Water): 1.79 mg/L (L. variegatus) and 2.79 mg/L (C. riparius) [2] Tested in sediment [2].
Bentazone Lumbriculus variegatus, Chironomus riparius LC₅₀ (Water): 79.11 mg/L (L. variegatus) and 62.31 mg/L (C. riparius); inhibited larval growth in sediment [2] Tested in sediment [2].
Pendimethalin Lumbriculus variegatus, Chironomus riparius Data not fully detailed in available excerpt; less toxic than ioxynil in water-only tests [2] Tested in sediment [2].
Tembotrione Zebrafish (Danio rerio) BCF: 0.664 to 0.724; indicated "low risk" of exposure [3] A different herbicide class for context [3].

Guide to Standard Bioaccumulation Protocols

While the specific laboratory methods for the this compound assessment were not provided, the following are standard experimental frameworks for determining the bioaccumulation potential of herbicides, as reflected in the cited research.

  • Test Organisms: Bioaccumulation studies commonly use standardized aquatic or sediment-dwelling organisms. The search results mention the oligochaete worm Lumbriculus variegatus and the midge Chironomus riparius for sediment tests [2], and zebrafish (Danio rerio) for aquatic tests [3].
  • Experimental Setup: Organisms are exposed to a defined concentration of the herbicide in a controlled system (water or sediment) for a specific duration.
  • Key Metric - Bioconcentration Factor (BCF): This is a critical quantitative measure calculated as the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water or sediment at steady state [3]. A higher BCF indicates a greater potential for bioaccumulation.
  • Influencing Factors: The studies highlight that the organic matter content and particle size of the sediment are crucial factors affecting bioavailability and accumulation, with lower organic matter leading to higher bioaccumulation potential [2].

Visualizing the Bioaccumulation Assessment Workflow

The following diagram illustrates the general decision-making workflow for assessing the bioaccumulation potential of an herbicide, based on standard ecotoxicological practice.

BioaccumulationWorkflow Herbicide Bioaccumulation Assessment Start Herbicide Properties & Initial Data LabTest Standardized Laboratory Test Start->LabTest DataAnalysis Calculate Bioconcentration Factor (BCF) LabTest->DataAnalysis Compare Compare BCF to Regulatory Thresholds DataAnalysis->Compare LowRisk Low Bioaccumulation Potential Compare->LowRisk Low BCF HighRisk High Bioaccumulation Potential Compare->HighRisk High BCF Factors Report Findings & Consider: - Environmental Fate - Toxicity to Non-targets - Risk Mitigation LowRisk->Factors HighRisk->Factors

Limitations and Research Gaps

The available information has some constraints for a direct comparison:

  • The assessment for This compound is qualitative ("high potential") [1], whereas data for other herbicides like tembotrione is quantitative (BCF values) [3]. This makes a precise, numerical comparison impossible.
  • The search results lack detailed experimental data and protocols specifically for this compound bioaccumulation studies.
  • The comparative herbicides (ioxynil, bentazone) are from different chemical classes, which may have different environmental behaviors.

References

comparative sorption of diclosulam and cloransulam-methyl in soil

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Environmental Behavior

The following table summarizes key data for diclosulam and cloransulam-methyl based on the available search results.

Property This compound Cloransulam-methyl
Aqueous Solubility (at 20°C, pH 7) 6.32 μg/mL (Low) [1] [2] Information missing from search results
Octanol-Water Partition Coefficient (log P) 0.85 (Low) [1] [2] Information missing from search results
Soil Adsorption Coefficient (Koc) Mean value of 78 mL/g (range 55-78 reported) [1] [2] Information missing from search results
Vapor Pressure 6.67×10-10 mPa (Low) [1] [2] Information missing from search results
Soil Dissipation Half-Life (DT₅₀ - Lab) 33-65 days (Moderately persistent) [1] 13-28 days (Mean 18 days) [3]
Soil Dissipation Half-Life (DT₅₀ - Field) ~20 days (Non-persistent) [1] 0.44-5.53 days (Rapid dissipation) [4]
Primary Degradation Route Microbial degradation [1] [2] Microbial degradation (aerobic) [3]

Analysis of Comparative Mobility: The physicochemical properties of this compound suggest a potential for mobility in soil. Its low adsorption coefficient (Koc) and low octanol-water partition coefficient (log P) indicate that it is not strongly bound to soil particles [1] [2]. Combined with its moderate aqueous solubility, this profile means this compound may leach into groundwater, especially in areas with coarse-textured soils or high rainfall [1]. While direct property data for cloransulam-methyl is missing from the search results, its rapid dissipation in field studies suggests it may become less available for leaching over time compared to this compound [4].

Detailed Experimental Data and Protocols

Here is a summary of the methodologies from key studies that inform the understanding of these herbicides' behavior.

Impact on Soil Microorganisms
  • Study Objective: To investigate the effects of cloransulam-methyl and this compound on soil nitrogen and carbon cycle-related microorganisms [5].
  • Experimental Protocol:
    • Soil Treatment: Soils were treated with the herbicides at three concentrations: 0.05, 0.5, and 2.5 mg kg⁻¹ [5].
    • Incubation & Sampling: Samples were incubated and analyzed after 7, 14, 28, 42, and 56 days of exposure [5].
    • Analysis Methods: The study utilized high-throughput sequencing to monitor microbial communities, quantified the abundance of functional genes related to the nitrogen and carbon cycles, and measured soil enzyme activities (e.g., β-glucosidase and urease) [5].
  • Key Findings:
    • Both herbicides increased the abundance of bacteria known to degrade pesticides [5].
    • Low concentrations (0.05 mg kg⁻¹) of both herbicides appeared to inhibit nitrification but promote denitrification [5].
    • This compound had a greater activating effect on urease activity than cloransulam-methyl [5].
    • The Integrated Biomarker Response (IBR) analysis indicated that the overall toxicity of this compound to soil microbial functions was greater than that of cloransulam-methyl [5].
Sorption-Desorption of this compound with Soil Amendments
  • Study Objective: To evaluate how raw olive stone feedstock (RAW) and biochar (BC) amendments affect the sorption-desorption of this compound in a tropical soil [6].
  • Experimental Protocol:
    • Soil Amendment: An Oxisol (tropical soil) was left unamended or amended with 10% (w/w) of RAW, BC300 (biochar at 300°C), or BC500 (biochar at 500°C) [6].
    • Sorption-Desorption: The process was assessed using batch-equilibrium experiments [6].
    • Chemical Analysis: this compound concentrations were determined using High-Performance Liquid Chromatography (HPLC) [6].
  • Key Findings:
    • The unamended soil sorbed 30.60% of the applied this compound [6].
    • Amendment with RAW, BC300, and BC500 led to sorption of 31.92%, 49.88%, and 30.93% of the herbicide, respectively [6].
    • Biochar produced at 300°C (BC300) significantly increased sorption, whereas biochar produced at 500°C (BC500) had a minimal effect [6].
    • The study concluded that these amendments, while improving soil fertility, did not strongly interfere with this compound's bioavailability for weed control under field conditions [6].
Aerobic Soil Metabolism of Cloransulam-methyl
  • Study Objective: To determine the degradation kinetics and identify the metabolites of cloransulam-methyl under aerobic soil conditions [3].
  • Experimental Protocol:
    • Soil Incubation: Two soils (Cecil loamy sand and Hanford loam) were fortified with [¹⁴C]-radiolabeled cloransulam-methyl and incubated in the dark at 25°C under positive oxygen pressure for up to 357 days [3].
    • Metabolite Tracking: The study measured evolved ¹⁴CO₂ (mineralization), extracted and identified metabolites, and tracked the formation of non-extractable (bound) residues over time [3].
  • Key Findings:
    • Cloransulam-methyl degradation followed a biphasic pattern (fast initial phase followed by a slower phase) [3].
    • Its half-life was 9-13 days (biphasic model) or 16-21 days (first-order model) [3].
    • Degradation was primarily microbial, as it slowed significantly in sterilized soil or at lower temperatures (5°C) [3].
    • Major metabolites identified were cloransulam (free acid), 5-hydroxycloransulam-methyl, and 5-hydroxycloransulam, all of which were less phytotoxic than the parent compound [3].
    • Bound residues accumulated up to 76% of the initially applied radioactivity [3].

Experimental Workflow for Sorption-Degradation Studies

The diagram below outlines a generalized experimental workflow for studying the sorption and degradation of herbicides in soil, integrating key methods from the cited research.

graphviz_1 graphviz_1

Conclusions and Research Gaps

Available data allows for a preliminary environmental comparison:

  • Degradation: Cloransulam-methyl appears to dissipate rapidly in field conditions, while this compound shows variable persistence depending on the environment (moderate in lab studies, faster in the field) [1] [4] [3].
  • Mobility: this compound's chemical properties (low Koc, low log P) suggest a potential for leaching, which is a key consideration for environmental risk assessment [1] [2].
  • Soil Microbial Impact: Both herbicides can alter microbial community function, with some studies suggesting this compound may have a greater toxicological impact than cloransulam-methyl [5].

A definitive, side-by-side comparison of the sorption behavior of this compound and cloransulam-methyl across a range of soils is not available in the current search results. Future research conducting direct comparative batch sorption experiments would be valuable to fill this knowledge gap.

References

diclosulam environmental impact comparison with metribuzin and clethodim

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Profile Comparison

The table below synthesizes the core environmental data for the three herbicides, highlighting their distinct characteristics and potential risks.

Parameter Diclosulam Metribuzin Clethodim
Water Solubility (at pH 7) 6.32 μg/L (Low) [1] [2] 1070 mg/L (High) [3] 5450 mg/L (High) [4]
Soil DT₅₀ (Persistence) ~33-65 days (Moderately persistent) [1] [2] 5-25 days (Non-persistent to Moderately persistent) [3] Low persistence (Specific values vary) [4]
Mobility / Leaching Potential High (Koc ~55-78) [1] [2] High (GUS leaching alert) [3] Data not fully specified in search results
Vapor Pressure 6.67x10⁻¹⁰ mPa (Low) [1] [2] Data not fully specified in search results Data not fully specified in search results
Aquatic Ecotoxicity (Fish LC₅₀) >110 mg/L (Low toxicity) [2] Moderate toxicity [3] Moderate toxicity [4]
Aquatic Ecotoxicity (Algae EC₅₀) 1.6 μg/L (High toxicity) [2] Moderate toxicity [3] Moderate toxicity [4]
Toxicity to Honeybees Low toxicity (Contact LD₅₀ >25 μg/bee) [2] Moderate toxicity [3] Moderate toxicity [4]
Key Environmental Concerns High toxicity to aquatic plants and algae; High mobility leading to leaching potential [1] [2] High mobility and potential for groundwater contamination; Classified as a potential endocrine disruptor and "forever chemical" based on high aquatic toxicity [3] Rapid photodegradation in water, but some photoproducts may be more toxic and mobile than the parent compound [5]

Supporting Experimental Data and Protocols

The comparative data in the table is derived from specific experimental studies and standardized regulatory tests.

  • Experimental Data for this compound: The data primarily comes from regulatory studies submitted for registration. For example, the soil dissipation half-life (DT₅₀) of 33-65 days is based on laboratory and field studies across various soils, showing that degradation is primarily microbial [1] [2]. The high toxicity to green algae (EC₅₀ of 1.6 μg/L) was determined through a standardized 14-day laboratory bioassay with Selenastrum capricornutum [2].
  • Experimental Data for Metribuzin: The classification of metribuzin as having high leaching potential is based on the GUS index and its physical-chemical properties [3]. Its designation as a potential endocrine disruptor and "forever chemical" is based on official classifications (e.g., from the EU and regulatory databases) due to its high aquatic toxicity and potential for groundwater contamination [3].
  • Experimental Data for Clethodim: A key study investigated its photodegradation in water under simulated and natural sunlight. The herbicide degraded rapidly with a half-life of 27.9 minutes to 4.6 hours. The identification of nine major photoproducts was performed using analytical techniques like LC-MS. Ecotoxicity of the photodegraded solutions was tested using the Microtox test with the bacterium Vibrio fischeri, showing increased toxicity after the parent compound degraded [5].

Experimental Workflow for Environmental Impact Assessment

The following diagram illustrates a generalized experimental workflow used to generate the data on environmental fate and ecotoxicity for pesticides, which applies to the studies cited for these three herbicides.

cluster_fate Environmental Fate Studies cluster_eco Ecotoxicology Studies Start Start: Herbicide Environmental Impact Assessment Fate1 Laboratory Studies (e.g., Photolysis, Hydrolysis) Start->Fate1 Eco1 Acute & Chronic Tests on Aquatic Organisms (e.g., Fish, Daphnia, Algae) Start->Eco1 Fate2 Soil Degradation Studies (Determine DT₅₀) Fate1->Fate2 Fate3 Leaching & Adsorption Studies (Measure Koc, GUS Index) Fate2->Fate3 DataSynthesis Data Synthesis & Risk Assessment Fate3->DataSynthesis Eco2 Toxicity Tests on Terrestrial Organisms (e.g., Bees, Earthworms, Birds) Eco1->Eco2 Eco2->DataSynthesis RegulatoryDecision Regulatory Decision & Classification DataSynthesis->RegulatoryDecision

Key Implications for Research and Development

The comparative data reveals critical considerations for the development and application of these herbicides:

  • This compound's Dual Character: It combines low general mammalian and avian toxicity with very high toxicity to aquatic plants and algae. Its high mobility and persistence mean it requires careful management in areas with vulnerable water bodies [1] [2].
  • Metribuzin's Regulatory Scrutiny: Its high mobility, potential for groundwater contamination, and classification as an endocrine disruptor and "forever chemical" are significant concerns. This is reflected in its not approved status in the EU and candidate for substitution status [3]. Research into mitigation, such as using biochar-enhanced bacterial consortia for bioremediation, is ongoing [6].
  • Clethodim's Transformation Products: While clethodim itself is not persistent, its rapid photodegradation creates transformation products. Some of these photoproducts are predicted to be more toxic and more mobile than the original herbicide, emphasizing the need to consider degradation pathways in environmental risk assessments [5].

References

×

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

404.9865439 Da

Monoisotopic Mass

404.9865439 Da

Heavy Atom Count

25

Melting Point

218-221 °C(lit.)

UNII

6X5DO0I08Z

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (94.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

145701-21-9

Wikipedia

Diclosulam

Dates

Last modified: 08-15-2023
1. Zabik JM, van Wesenbeeck IJ, Peacock AL, Kennard LM, Roberts DW. Terrestrial field dissipation of diclosulam at four sites in the United States. J Agric Food Chem. 2001 Jul;49(7):3284-90. doi: 10.1021/jf001236p. PMID: 11453764.

2. van Wesenbeeck IJ, Peacock AL, Havens PL. Measurement and modeling of diclosulam runoff under the influence of simulated severe rainfall. J Environ Qual. 2001 Mar-Apr;30(2):553-60. doi: 10.2134/jeq2001.302553x. PMID: 11285917.

3. Yoder RN, Huskin MA, Kennard LM, Zabik JM. Aerobic metabolism of diclosulam on U.S. and South American soils. J Agric Food Chem. 2000 Sep;48(9):4335-40. doi: 10.1021/jf9911848. PMID: 10995360.

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